Cyanine5 NHS ester bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPKNZBTUJEYDG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1653991-59-3 | |
| Record name | 2-(5-[1-[5-(2,5-Dioxo-pyrrolidin-1-yloxycarbonyl)-pentyl]-3,3-dimethyl-1,3-dihydro-indol-2-ylidene]-penta-1,3-dienyl)-1,3,3-trimethyl-3H-indolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure of Cyanine5 NHS ester bromide?
A Technical Guide to Cyanine5 NHS Ester Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester bromide, a widely used fluorescent dye for labeling biomolecules. Cy5 is a far-red fluorescent dye that is valued in life science research for its high extinction coefficient and fluorescence quantum yield, particularly in a spectral region where background autofluorescence from biological samples is often low.[1][2] The NHS ester functional group allows for the covalent attachment of the dye to primary amino groups (-NH₂) found in proteins, peptides, and amine-modified oligonucleotides.[1][3][4]
Chemical Structure
The core structure of Cyanine5 consists of two indole (B1671886) rings linked by a polymethine chain. The N-hydroxysuccinimide ester is a reactive group that enables conjugation to primary amines under mild basic conditions. The bromide serves as the counter-ion to the positively charged nitrogen atom in one of the indole rings.
SMILES Representation: [Br-].CN1/C(=C/C=C/C=C/C2=--INVALID-LINK--ON3C(=O)CCC3=O)c3ccccc3C2(C)C)/C(C)(C)c2ccccc12
Physicochemical and Spectroscopic Properties
The quantitative data for Cyanine5 NHS ester are summarized below. These properties make it compatible with common laser lines (e.g., 633 nm, 647 nm) and standard fluorescence detection systems.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₄₂BrN₃O₄ | N/A |
| Molecular Weight | ~696.64 g/mol (Note: Varies slightly with different counter-ions like chloride or tetrafluoroborate)[1][5] | [1][5] |
| Maximum Excitation (λ_abs) | ~646 - 651 nm | [1][2][4] |
| Maximum Emission (λ_em) | ~662 - 670 nm | [1][2][4] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield | ~0.2 | [2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF.[1][2] | [1][2] |
Experimental Protocol: Protein Labeling
This section details a general protocol for conjugating Cyanine5 NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials and Reagents
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[1][6]
-
Purification column (e.g., Sephadex G-25)
Calculation of Reagents
To achieve an optimal degree of labeling (typically 2-10 moles of dye per mole of antibody), the molar ratio of dye to protein must be optimized.[7] A common starting point is an 8- to 10-fold molar excess of the dye.[1][8]
Formula for calculating the mass of NHS ester:
Mass_dye (mg) = (Mass_protein (mg) / MW_protein (Da)) * Molar_Excess * MW_dye (Da)
-
Example: To label 2 mg of an antibody (MW ≈ 150,000 Da) with a 10-fold molar excess of Cy5 NHS ester bromide (MW ≈ 697 Da): Mass_dye = (2 mg / 150,000 Da) * 10 * 697 Da ≈ 0.0093 mg
Labeling Procedure
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6] Ensure the pH is between 8.3 and 8.5, as this is critical for the reaction's efficiency.[1][8]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the calculated amount of Cyanine5 NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[7][9] The volume of the organic solvent should not exceed 10% of the total reaction volume.[9]
-
Conjugation Reaction: Add the dye stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[8]
Purification of the Conjugate
After incubation, the unreacted dye and byproducts (like N-hydroxysuccinimde) must be removed from the labeled protein.
-
Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Separation: Apply the reaction mixture to the top of the column.
-
Elution: Elute the conjugate with the equilibration buffer. The labeled protein, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer.
-
Collection: Collect the colored fractions corresponding to the labeled protein.
Storage
Store the purified protein conjugate at 4°C for short-term use (with 2 mM sodium azide) or at -20°C to -80°C in single-use aliquots for long-term storage.[9] Protect the conjugate from light.[9]
Visualizations
Reaction Pathway: Amine Labeling
The diagram below illustrates the reaction between the N-hydroxysuccinimide ester of the Cyanine5 dye and a primary amine on a biomolecule, resulting in a stable amide bond.
Experimental Workflow
This flowchart outlines the key stages of a typical biomolecule labeling experiment using Cyanine5 NHS ester.
References
- 1. acebiolab.com [acebiolab.com]
- 2. Cyanine 5 NHS ester (A270169) | Antibodies.com [antibodies.com]
- 3. amsbio.com [amsbio.com]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. Cyanine5 NHS ester chloride | TargetMol [targetmol.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
Cyanine5 NHS Ester: A Technical Guide to its Spectroscopic Properties and Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) NHS ester is a widely utilized fluorescent dye in biological and chemical research, prized for its emission in the far-red region of the spectrum.[1] This characteristic is particularly advantageous as it minimizes interference from the natural autofluorescence of many biological samples, which typically occurs at shorter wavelengths.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[2][3] This technical guide provides an in-depth overview of the excitation and emission spectra of Cyanine5 NHS ester, detailed experimental protocols for its use, and a representative application in studying cellular signaling pathways.
Photophysical Properties of Cyanine5 NHS Ester
The utility of a fluorophore is defined by its specific spectral characteristics. Cyanine5 is notable for its high molar extinction coefficient, signifying efficient light absorption, and a good quantum yield, resulting in a strong fluorescent signal.[1] The key photophysical parameters for Cyanine5 NHS ester are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 - 651 nm | [4][5] |
| Emission Maximum (λem) | ~662 - 670 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [4][7] |
| Recommended Laser Line | 633 nm (Helium-Neon), 647 nm (Krypton-Argon) | |
| Solubility | Good in polar organic solvents (DMSO, DMF) | [5] |
Experimental Protocols
Antibody Labeling with Cyanine5 NHS Ester
This protocol describes a general procedure for conjugating Cyanine5 NHS ester to an antibody. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody of interest (in an amine-free buffer)
-
Cyanine5 NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-9.0[8]
-
Purification column (e.g., Sephadex G-25)[8]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[8] Note: The presence of amine-containing substances like Tris or glycine (B1666218) will interfere with the labeling reaction.
-
-
Cyanine5 NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the Cyanine5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
-
Conjugation Reaction:
-
A starting point for optimization is a 10:1 molar ratio of dye to antibody.[8] The optimal ratio can vary and may need to be determined empirically (e.g., testing ratios from 5:1 to 20:1).[9]
-
Slowly add the calculated volume of the Cyanine5 NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[8]
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and elute with PBS.
-
The first colored fraction to elute will be the Cy5-labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (around 650 nm).[8]
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. The optimal DOL for most antibodies is typically between 2 and 10.[8]
-
Immunofluorescence Staining of Epidermal Growth Factor Receptor (EGFR)
This protocol provides a representative example of how a Cy5-labeled antibody can be used to visualize a cellular target, in this case, the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling.[1][10]
Materials:
-
Cells cultured on glass coverslips
-
Cy5-labeled anti-EGFR antibody
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips and culture to the desired confluency.
-
If studying signaling pathway activation, treat the cells with EGF or other ligands for the desired time before fixation.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the Cy5-labeled anti-EGFR antibody in the blocking solution.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound antibodies.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the stained cells using a fluorescence microscope or a confocal microscope equipped with a laser and filter set appropriate for Cy5 (e.g., 633 nm or 647 nm excitation laser and a corresponding emission filter).
-
Visualizations
Caption: A generalized workflow for the conjugation of Cyanine5 NHS ester to an antibody.
Caption: A typical experimental workflow for immunofluorescence staining.
Caption: A simplified diagram of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. ibiantech.com [ibiantech.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. omichem.com [omichem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
In-Depth Technical Guide to the Molar Extinction Coefficient of Cyanine5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molar extinction coefficient of Cyanine5 (Cy5) NHS ester, a widely used fluorescent dye in biological research and drug development. This document outlines the quantitative spectral properties of Cy5 NHS ester, detailed experimental protocols for determining its molar extinction coefficient and for antibody conjugation, and a representative signaling pathway where Cy5-labeled antibodies are instrumental.
Core Data Presentation
The spectral properties of Cyanine5 NHS ester are crucial for its application in fluorescence-based assays. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a key parameter for quantitative analysis.
| Property | Value | Solvent(s) | Reference(s) |
| Molar Extinction Coefficient (ε) | 250,000 - 271,000 M⁻¹cm⁻¹ | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Water | [1][2][3] |
| Excitation Maximum (λex) | ~646 - 651 nm | DMSO, DMF, Water | [1][4] |
| Emission Maximum (λem) | ~662 - 671 nm | DMSO, DMF, Water | [1][3] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | Not specified | [1][2] |
Note: The exact molar extinction coefficient and spectral maxima can vary slightly depending on the solvent, pH, and conjugation state of the dye. It is recommended to determine the specific values for the experimental conditions used.
Experimental Protocols
Determination of the Molar Extinction Coefficient of Cyanine5 NHS Ester
This protocol describes the determination of the molar extinction coefficient of Cyanine5 NHS ester using UV-Visible spectrophotometry and the Beer-Lambert law (A = εcl).[5][6]
Materials:
-
Cyanine5 NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Volumetric flasks
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount (e.g., 1 mg) of Cyanine5 NHS ester and dissolve it in a precise volume of anhydrous DMSO to create a concentrated stock solution (e.g., 1 mg/mL). Protect the solution from light.
-
Prepare Serial Dilutions: Perform a series of dilutions of the stock solution in PBS (or the desired aqueous buffer) to obtain a range of concentrations (e.g., 1 µM to 10 µM).
-
Measure Absorbance:
-
Set the spectrophotometer to measure absorbance at the known maximum absorption wavelength (λmax) of Cy5, which is approximately 646 nm.[1]
-
Use PBS as a blank to zero the spectrophotometer.
-
Measure the absorbance of each dilution in a 1 cm path length quartz cuvette. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).[6]
-
-
Data Analysis:
-
Plot the measured absorbance values (A) on the y-axis against the corresponding concentrations (c) in mol/L on the x-axis.
-
Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin, as dictated by the Beer-Lambert law.
-
The slope of the line represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.[5]
-
Antibody Labeling with Cyanine5 NHS Ester
This protocol provides a general procedure for conjugating Cyanine5 NHS ester to a primary antibody. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody.[2][7]
Materials:
-
Primary antibody (e.g., IgG) in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.
-
Cyanine5 NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody:
-
Dissolve or buffer exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The antibody solution should be free of any amine-containing substances like Tris or glycine.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the Cyanine5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a calculated amount of the Cy5 NHS ester solution to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the Cy5-labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute will be the labeled antibody.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, using the Beer-Lambert law and the known molar extinction coefficients of the antibody and the dye.
-
Visualizations
Experimental Workflow for Antibody Labeling
Caption: Workflow for conjugating Cyanine5 NHS ester to an antibody.
Representative Signaling Pathway: EGFR Signaling
Cyanine5-labeled antibodies are frequently used in immunofluorescence and flow cytometry to detect and quantify cell surface receptors like the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cellular signaling pathways implicated in cancer.
Caption: EGFR signaling pathway with Cy5-labeled antibody detection.
References
- 1. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. broadpharm.com [broadpharm.com]
- 5. bidmc.org [bidmc.org]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. Antibody labeling chemistries | Abcam [abcam.com]
Unveiling the Luminescence of Cyanine5 NHS Ester Bromide: A Technical Guide to Quantum Yield
For Immediate Release
This technical guide is tailored for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the fluorescence quantum yield of Cyanine5 (Cy5) NHS ester bromide. This document offers a comprehensive overview of its spectroscopic properties, detailed experimental protocols for quantum yield determination and biomolecule conjugation, and a discussion of the factors influencing its fluorescence efficiency.
Core Spectroscopic Properties of Cyanine5 NHS Ester Bromide
Cyanine5 (Cy5) NHS ester is a widely utilized fluorescent dye in biological research, prized for its emission in the far-red spectrum, which minimizes background autofluorescence from biological samples.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent attachment to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3][4][5]
The fluorescence quantum yield (Φ), a critical parameter defining the efficiency of a fluorophore, represents the ratio of photons emitted to photons absorbed. For Cy5 NHS ester, the quantum yield is consistently reported to be approximately 0.2 in aqueous buffer solutions.[3] This moderate quantum yield, combined with its high extinction coefficient, contributes to its brightness and utility in various applications.
Below is a summary of the key quantitative data for this compound:
| Property | Value | Solvent/Condition |
| Fluorescence Quantum Yield (Φ) | ~0.2 | Aqueous Buffer |
| Excitation Maximum (λex) | ~646 - 649 nm | Aqueous Buffer |
| Emission Maximum (λem) | ~662 - 671 nm | Aqueous Buffer |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Aqueous Buffer |
| Solubility | Good | DMSO, DMF |
| Solubility | Poor | Water |
Note: The exact excitation and emission maxima can vary slightly depending on the local environment and conjugation state.
Experimental Protocols
Accurate determination of quantum yield and successful conjugation to biomolecules are paramount for the effective use of Cy5 NHS ester. This section provides detailed methodologies for these critical procedures.
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7][8][9]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Quantum yield standard (e.g., Cresyl Violet in methanol, Φ = 0.53)[9]
-
Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline - PBS)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the Cy5 NHS ester and the quantum yield standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6][9]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each dilution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
Maintain identical experimental settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_S * (m_X / m_S) * (n_X² / n_S²) Where:
-
Φ_S is the quantum yield of the standard.
-
m_X and m_S are the slopes of the linear fits for the sample and standard, respectively.
-
n_X and n_S are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).
-
-
Protein Labeling with Cyanine5 NHS Ester
This protocol outlines the general procedure for conjugating Cy5 NHS ester to a protein via its primary amines.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at both the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~649 nm).
-
Factors Influencing Quantum Yield
The fluorescence quantum yield of cyanine (B1664457) dyes, including Cy5, is sensitive to its local environment. While specific quantitative data for the solvent-dependent quantum yield of Cy5 NHS ester bromide is not extensively documented in publicly available literature, general principles for cyanine dyes can be considered.
-
Solvent Polarity: The polarity of the solvent can influence the quantum yield. For some cyanine dyes, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of non-radiative decay pathways.[10]
-
Viscosity: Increased viscosity of the medium can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. This restriction can lead to an increase in the fluorescence quantum yield.[11]
-
Conjugation: Covalent attachment of the dye to a biomolecule can alter its quantum yield. The local environment of the dye on the surface of the protein, including proximity to specific amino acid residues, can either enhance or quench its fluorescence.[12]
-
Aggregation: Cyanine dyes are prone to aggregation, especially in aqueous solutions at high concentrations. Aggregation typically leads to a significant decrease in fluorescence quantum yield (quenching). The use of organic co-solvents like DMSO or DMF for labeling reactions helps to mitigate this issue.[3][4][5]
Conclusion
This compound remains a cornerstone fluorophore for biological labeling and imaging. Its quantum yield of approximately 0.2 in aqueous environments, coupled with its far-red emission, provides a robust signal for a multitude of applications. Understanding the methodologies for accurate quantum yield determination and efficient biomolecule conjugation is essential for leveraging the full potential of this versatile dye. Further research into the precise effects of various solvents and microenvironments on the quantum yield of Cy5 NHS ester will undoubtedly contribute to its even more effective application in advanced research and development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ibiantech.com [ibiantech.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. acebiolab.com [acebiolab.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iss.com [iss.com]
- 10. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Stability and Storage of Cyanine5 NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical stability and storage conditions for Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for labeling primary amines in biomolecules. Proper handling and storage are paramount to ensure the reactivity and performance of this reagent in applications ranging from fluorescence microscopy to in vivo imaging.
Introduction to Cyanine5 NHS Ester
Cyanine5 NHS ester is an amine-reactive fluorescent dye that is highly valued in life sciences research.[1][2][3] Its fluorescence emission maximum in the far-red region of the spectrum is ideal for many applications because it minimizes autofluorescence from biological samples.[1][2][3][4] The N-hydroxysuccinimide ester group is the most common reactive group for targeting primary amines, such as those found on the lysine (B10760008) residues of proteins or on amine-modified oligonucleotides.[4][5] This reaction forms a stable amide bond, covalently attaching the Cy5 fluorophore to the target molecule.
However, the high reactivity of the NHS ester also makes it susceptible to degradation, primarily through hydrolysis. This competing reaction can significantly reduce the labeling efficiency if the dye is not handled and stored correctly. Understanding the factors that influence its stability is therefore essential for obtaining reliable and reproducible experimental results.
Recommended Storage and Handling
To maintain the integrity and reactivity of Cyanine5 NHS ester, it is crucial to adhere to specific storage and handling protocols. The compound is sensitive to temperature, light, and moisture.
Solid Form
In its solid, powdered form, Cyanine5 NHS ester is relatively stable when stored under the correct conditions. The primary recommendations are summarized in the table below.
| Parameter | Condition | Duration | Notes |
| Temperature | -20°C | 12 to 24 months | Long-term storage is recommended at -20°C.[2][6][7][8][9][10] |
| Ambient Temperature | Up to 3 weeks | Stable for the duration of shipping.[2][6][7][8][9] | |
| Light | In the dark | At all times | The compound is light-sensitive and should be protected from prolonged exposure.[2][6][7][8][9] |
| Moisture | Desiccated | At all times | Moisture will lead to hydrolysis of the NHS ester; store under dry conditions.[2][6][7][8][9] |
In Solution
Once reconstituted, typically in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), the stability of Cyanine5 NHS ester is reduced.[1][2][11]
| Parameter | Condition | Duration | Notes |
| Temperature | -20°C | 1 to 2 months (in DMF/DMSO) | Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][11][12][13] |
| -80°C | Up to 6 months (in DMSO) | For longer-term storage of stock solutions.[12] | |
| Moisture | Anhydrous Solvent | During preparation and storage | Use high-quality, amine-free DMF or anhydrous DMSO to prevent hydrolysis.[11][13] |
| Freeze-Thaw Cycles | Avoid | At all times | Repeated cycling can degrade the product.[11][12] |
Chemical Stability and Degradation Pathways
The key to the utility of Cyanine5 NHS ester is the reactivity of the succinimidyl ester group with primary amines. However, this group is also susceptible to hydrolysis, which is the primary degradation pathway.
Amine Reaction vs. Hydrolysis
The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly dependent on pH.[1][13]
At the same time, the NHS ester can react with water in a process called hydrolysis. This reaction cleaves the ester bond, yielding an unreactive carboxylic acid and rendering the dye incapable of labeling amines. The rate of hydrolysis is also pH-dependent, increasing significantly at higher pH values.[1][13]
To achieve efficient labeling, the reaction with the target amine must be favored over the hydrolysis reaction. This is typically achieved by carefully controlling the pH of the reaction buffer. The optimal pH for labeling is between 8.3 and 8.5.[1][13] At this pH, a sufficient number of primary amines on the target molecule are deprotonated and thus nucleophilic, while the rate of hydrolysis is still manageable.[1][13]
Factors Affecting Stability
-
pH : As discussed, pH is the most critical factor. Buffers with a pH below 8.0 will result in slow and inefficient labeling due to the protonation of amines.[12] Buffers with a pH above 9.0 can lead to rapid hydrolysis of the NHS ester, significantly reducing the amount of active dye available for conjugation.[14]
-
Buffer Composition : The reaction buffer must be free of primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[11][12] These molecules will compete with the target biomolecule for reaction with the NHS ester, leading to lower labeling efficiency. Recommended buffers include phosphate, bicarbonate, or borate (B1201080) buffers.[14]
-
Moisture : Even in solid form, the presence of moisture can lead to slow hydrolysis over time. It is essential to store the dye in a desiccated environment. When preparing stock solutions, anhydrous solvents are required.
-
Light : Cyanine dyes are susceptible to photobleaching. While this is more of a concern for the final conjugate during imaging, the solid compound and stock solutions should still be protected from light to prevent any degradation.[6][7][8][9]
Experimental Protocol: General Protein Labeling
This protocol provides a general workflow for labeling a protein with Cyanine5 NHS ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein, but a starting ratio of 10:1 is often recommended.[11][12]
Materials
-
Cyanine5 NHS ester
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or amine-free DMF
-
Purification column (e.g., Sephadex G-25) to separate the labeled protein from free dye
Procedure
-
Prepare Protein Solution : Dissolve the protein in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[11][12] If the protein buffer contains amines like Tris or glycine, it must be dialyzed against the reaction buffer before labeling.[11]
-
Prepare Dye Stock Solution : Immediately before use, dissolve the Cyanine5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[11][12] Vortex briefly to ensure it is fully dissolved.
-
Perform Labeling Reaction : Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The reaction mixture should be incubated for 1-4 hours at room temperature or overnight on ice, protected from light.[1][13]
-
Purify the Conjugate : After the incubation period, purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) to remove unconjugated dye and N-hydroxysuccinimide.[1]
-
Determine Degree of Labeling (DOL) : The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~646 nm (for Cy5).
Conclusion
The stability of Cyanine5 NHS ester is finite and highly dependent on storage and handling conditions. As a solid, it should be stored desiccated, protected from light, and at -20°C for long-term stability. Once in solution, its susceptibility to hydrolysis increases, necessitating the use of anhydrous solvents and prompt use. By understanding the chemical properties of the NHS ester and adhering to the recommended protocols for storage, handling, and labeling, researchers can ensure the optimal performance of this powerful fluorescent probe in their experiments.
References
- 1. acebiolab.com [acebiolab.com]
- 2. ibiantech.com [ibiantech.com]
- 3. Cyanine5 NHS ester , Cy5 NHS ester | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. apexbt.com [apexbt.com]
- 9. ibiantech.com [ibiantech.com]
- 10. goldbio.com [goldbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pdf.dutscher.com [pdf.dutscher.com]
In-Depth Technical Guide to Cyanine5 NHS Ester Bromide: Safety, Handling, and Experimental Protocols
For researchers, scientists, and drug development professionals, the use of fluorescent dyes like Cyanine5 (Cy5) NHS ester bromide is integral to a wide array of applications, from protein and nucleic acid labeling to advanced imaging techniques. This guide provides a comprehensive overview of the safety data, handling procedures, and detailed experimental protocols associated with Cyanine5 NHS ester bromide, ensuring its effective and safe use in the laboratory.
Chemical and Physical Properties
Cyanine5 NHS ester is a reactive dye designed for the covalent labeling of primary amino groups in biomolecules.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines at alkaline pH to form a stable amide bond.[4] The bromide salt of this compound is one of its available forms.
| Property | Data | Reference |
| Appearance | Dark blue powder | [1] |
| Molecular Formula | C36H42ClN3O4 (for chloride salt) | [1][5] |
| Molecular Weight | 616.19 g/mol (for chloride salt) | [1][5] |
| Solubility | Good solubility in polar organic solvents such as DMSO and DMF; low solubility in water. | [1][6] |
| Excitation Maximum (λex) | ~646 - 649 nm | [4][6] |
| Emission Maximum (λem) | ~662 - 670 nm | [3][6] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [4] |
Safety and Hazard Information
Hazard Identification
Cyanine5 NHS ester is classified with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. | [5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. | [5] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. | [5] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. | [5] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid inhalation of dust.[5] Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store at -20°C for long-term storage.[1][2][4] Protect from light.[7]
Personal Protective Equipment (PPE)
| PPE | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | [8] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended) and a laboratory coat. An additional chemical-resistant apron is advised when handling larger quantities. | [8] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a suitable respirator may be required. | [8] |
Experimental Protocols
The following section details a general protocol for the labeling of proteins with Cyanine5 NHS ester. This protocol may require optimization for specific proteins and applications.[9]
Materials
-
Cyanine5 NHS ester
-
Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[10][11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[10]
-
Purification column (e.g., gel filtration column)[10]
Labeling Procedure
-
Prepare Protein Solution: Dissolve the protein to be labeled in a reaction buffer at a concentration of 1-10 mg/mL.[10] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cyanine5 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[6]
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10-fold molar excess of the dye.[9] The optimal ratio may need to be determined empirically and typically falls between 2 and 10 for antibodies.[9]
-
Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[11]
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column or dialysis.[10]
Workflow for Protein Labeling with Cyanine5 NHS Ester
Caption: Workflow for labeling proteins with Cyanine5 NHS ester.
Disposal Considerations
All waste containing Cyanine5 NHS ester should be treated as hazardous chemical waste.[8] Dispose of the waste in accordance with local, state, and federal regulations.[12][13] It is recommended to collect the waste in a labeled, compatible container.[14] For specific guidance, consult your institution's environmental health and safety (EHS) office.
Signaling Pathways and Logical Relationships
The primary logical relationship in the use of Cyanine5 NHS ester is the chemical reaction pathway for labeling biomolecules.
Caption: Chemical reaction pathway for labeling primary amines with Cyanine5 NHS ester.
References
- 1. ibiantech.com [ibiantech.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. goldbio.com [goldbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. acebiolab.com [acebiolab.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. benchchem.com [benchchem.com]
Principle of Amine-Reactive Labeling with NHS Esters: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies of amine-reactive labeling using N-hydroxysuccinimide (NHS) esters. This widely used bioconjugation technique is fundamental for attaching labels such as fluorescent dyes, biotin, and other moieties to proteins, antibodies, and other biomolecules for a myriad of applications in research and drug development.
Core Principles of NHS Ester Chemistry
N-hydroxysuccinimide (NHS) esters are highly efficient and selective reagents for modifying primary amines (-NH₂) present on biomolecules.[1][2][3] The primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.[1][4] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]
The reaction is highly dependent on pH. An optimal pH range of 7.2 to 8.5 is generally recommended to balance the reactivity of the amine and the stability of the NHS ester.[5][6] At lower pH, the primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[5] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which is the primary competing reaction.[5][6]
The Competing Reaction: Hydrolysis
In aqueous solutions, NHS esters are susceptible to hydrolysis, a reaction where water molecules attack the ester, leading to the formation of an unreactive carboxylic acid and the release of NHS.[5] This side reaction directly competes with the desired aminolysis and reduces the labeling efficiency. The rate of hydrolysis is significantly accelerated at higher pH values.[5][7] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9.[8]
Quantitative Data for NHS Ester Labeling
The efficiency and outcome of an NHS ester labeling reaction are influenced by several quantitative parameters. The following tables summarize key data for reaction conditions and the photophysical properties of commonly used fluorescent dyes.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[7] |
| 7.0 | Room Temperature | ~7 hours[1] |
| 8.0 | 4 | 1 hour[9] |
| 8.0 | Room Temperature | 180 - 210 minutes[1][10] |
| 8.5 | Room Temperature | 180 minutes[1][10] |
| 8.6 | 4 | 10 minutes[7] |
| 8.6 | Room Temperature | ~10 minutes[1] |
| 9.0 | Room Temperature | 125 minutes[1][10] |
Data compiled from multiple sources. The exact half-life can vary depending on the specific NHS ester and buffer conditions.
Table 2: Photophysical Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| Alexa Fluor™ 488 NHS Ester | 494 | 517 | 73,000[11] | 0.92 |
| Atto 565 NHS ester | 564 | 590 | 120,000[12] | 0.90[12] |
| Fluorescent Dye 430 NHS ester | 430 | 542 | 15,955[3] | 0.23[3] |
| Cy5 NHS ester | 649 | 670 | 250,000 | 0.27 |
| 6-TAMRA, SE | 546 | 579 | 91,000 | - |
This table presents a selection of commonly used dyes. The quantum yield can be influenced by the conjugation to a biomolecule.
Experimental Protocols
Successful labeling with NHS esters requires careful attention to the experimental protocol. Below are detailed methodologies for labeling proteins and cell surface proteins.
General Protocol for Protein Labeling with NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange.[6]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[13]
-
Perform the Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[14]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[15]
-
Purify the Conjugate: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (e.g., a desalting column) or dialysis.[5][16]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the label.[15]
Protocol for Cell Surface Protein Labeling with Sulfo-NHS Esters
This protocol is designed for the specific labeling of proteins on the surface of living cells using a membrane-impermeable Sulfo-NHS ester.
Materials:
-
Adherent or suspension cells
-
Sulfo-NHS-LC-Biotin or other membrane-impermeable Sulfo-NHS ester
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine (B1666218) or Tris
-
Lysis Buffer (e.g., RIPA buffer)
Procedure:
-
Cell Preparation: Wash adherent or suspension cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[2][17]
-
Cell Resuspension (for suspension cells): Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[17]
-
Labeling Reaction: Immediately before use, dissolve the Sulfo-NHS ester in ice-cold PBS to a final concentration of 2-5 mM. For adherent cells, add enough solution to cover the cell monolayer. For suspension cells, add the Sulfo-NHS ester solution to the cell suspension. Incubate for 30 minutes at 4°C (on ice) or room temperature. Incubation at 4°C is often preferred to minimize internalization of the label.[1][2][17]
-
Quench the Reaction: Stop the labeling reaction by adding the quenching buffer to the cells and incubate for 5-15 minutes at 4°C.[9]
-
Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.[1]
-
Cell Lysis and Downstream Analysis: The labeled cells can now be lysed for subsequent analysis, such as immunoprecipitation of biotinylated proteins followed by western blotting or mass spectrometry.
Visualizations
Chemical Reaction Mechanism
The following diagram illustrates the nucleophilic attack of a primary amine on an NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. store.sangon.com [store.sangon.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Surface protein biotinylation [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. glenresearch.com [glenresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. ClinPGx [clinpgx.org]
- 17. apexbt.com [apexbt.com]
Applications of Cyanine Dyes in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) (Cy) dyes are a versatile class of synthetic fluorescent molecules that have become indispensable tools in molecular biology.[1][] Characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings, their structure allows for high molar extinction coefficients, strong fluorescence, and photostability.[3] A key advantage of cyanine dyes is the ability to tune their absorption and emission spectra from the visible to the near-infrared (NIR) range by modifying the length of the polymethine chain.[3] This adaptability makes them suitable for a vast array of applications, including nucleic acid and protein labeling, fluorescence microscopy, flow cytometry, and in vivo imaging.[4][5] This guide provides an in-depth overview of the properties, applications, and experimental protocols associated with cyanine dyes in modern biological research.
Photophysical Properties of Common Cyanine Dyes
The selection of a cyanine dye is dictated by its specific photophysical properties and the instrumentation available. Key parameters include the maximum excitation (absorption) and emission wavelengths (λ_ex and λ_em), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). Dyes are often functionalized with reactive groups like N-hydroxysuccinimide (NHS) esters for labeling primary amines on proteins or maleimides for targeting sulfhydryl groups.[6][7] Additionally, sulfonated versions of cyanine dyes exhibit enhanced water solubility, which is crucial for bioconjugation in aqueous buffers.[1]
| Dye Name | Max Excitation (λ_ex) | Max Emission (λ_em) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Common Applications |
| SYBR Green I | 497 nm (bound to DNA) | 520 nm (bound to DNA) | ~73,000 M⁻¹cm⁻¹ | ~0.8 | Real-Time PCR (qPCR), Gel Staining |
| Cy3 | ~550 nm | ~570 nm | ~150,000 M⁻¹cm⁻¹ | ~0.3 | Microarrays, FRET, Immunofluorescence |
| Cy5 | ~650 nm | ~670 nm | ~250,000 M⁻¹cm⁻¹ | ~0.2 | Microarrays, FRET, Western Blotting, In Vivo Imaging |
| Cy7 | ~750 nm | ~776 nm | ~250,000 M⁻¹cm⁻¹ | ~0.1-0.2 | In Vivo Imaging, Flow Cytometry |
Note: Values are approximate and can vary depending on the solvent, conjugation state, and local environment.
Applications in Nucleic Acid Analysis
Cyanine dyes are fundamental to the analysis of DNA and RNA due to their ability to bind to nucleic acids and produce a strong fluorescent signal.[4]
Real-Time PCR (qPCR)
SYBR Green I is a widely used cyanine dye for qPCR.[8] It intercalates non-specifically into any double-stranded DNA (dsDNA), and its fluorescence emission increases significantly upon binding.[8][9] This property allows for the real-time monitoring of DNA amplification during a PCR reaction, as the fluorescence intensity is directly proportional to the amount of dsDNA present.[9][10] A key advantage of SYBR Green is its cost-effectiveness and simplicity, as it does not require sequence-specific probes.[11][12] However, its non-specific binding means that a melt curve analysis is essential after the PCR run to verify the specificity of the amplified product and rule out the presence of primer-dimers.[9][11]
The workflow illustrates how SYBR Green I fluorescence correlates with the amplification of dsDNA during the PCR cycles.
Caption: Mechanism of SYBR Green I fluorescence in qPCR.
This protocol provides a standard procedure for setting up a SYBR Green qPCR experiment.[9][10][13]
-
Reaction Assembly:
-
On ice, prepare a master mix containing 2X SYBR Green qPCR Master Mix, forward and reverse primers (to a final concentration of 100-500 nM each), and nuclease-free water. Prepare enough for all samples plus 10% extra.
-
Aliquot the master mix into individual PCR tubes or plate wells.
-
Add the template DNA (e.g., cDNA diluted 1:10 to 1:100) to each well.[13]
-
Include a No-Template Control (NTC) by adding nuclease-free water instead of template DNA to at least one well.
-
Seal the plate, mix gently, and centrifuge briefly.
-
-
Thermal Cycling:
-
Melt Curve Analysis:
DNA Microarrays
Two-color microarrays are a powerful tool for differential gene expression analysis. In this technique, two different biological samples (e.g., treated vs. control) are labeled with spectrally distinct cyanine dyes, typically Cy3 (green emission) and Cy5 (red emission).[15][16] The labeled cDNA samples are then mixed and competitively hybridized to a single microarray slide containing thousands of gene-specific probes.[15][16] After washing, the array is scanned at two different wavelengths to excite Cy3 and Cy5. The ratio of the fluorescence intensities at each spot reflects the relative abundance of the corresponding mRNA in the two original samples.[16]
This diagram outlines the key steps from RNA isolation to data analysis in a typical two-color microarray experiment.
Caption: Workflow for a two-color microarray experiment.
This is a generalized protocol for preparing labeled cDNA for microarray analysis.[17][18]
-
cDNA Synthesis:
-
Start with 25-50 ng of total RNA for each sample.[17]
-
Perform reverse transcription using a T7 promoter primer or random primers in the presence of an aminoallyl-dUTP nucleotide mix to generate amino-modified cDNA.
-
-
Dye Coupling:
-
Purify the amino-modified cDNA.
-
Resuspend the cDNA from Sample A in a coupling buffer and add Cy3 NHS ester (dissolved in DMSO).
-
Resuspend the cDNA from Sample B in coupling buffer and add Cy5 NHS ester.
-
Incubate the reactions for 1 hour at room temperature in the dark.
-
Quench the reaction by adding hydroxylamine.
-
-
Purification and Hybridization:
-
Purify the labeled cDNA to remove unincorporated dyes.
-
Combine the Cy3-labeled and Cy5-labeled cDNA samples.
-
Add blocking agent and fragmentation buffer, then incubate to fragment the cDNA.[18]
-
Apply the hybridization mixture to the microarray slide, cover with a coverslip, and hybridize overnight (e.g., 17 hours) in a hybridization chamber.[19]
-
-
Washing and Scanning:
-
Disassemble the hybridization chamber and wash the slide using a series of stringent wash buffers to remove non-specifically bound probes.[19]
-
Dry the slide by centrifugation.
-
Scan the microarray immediately using a scanner with lasers and filters appropriate for Cy3 and Cy5 excitation and emission.[17]
-
Applications in Protein Analysis
Cyanine dyes are extensively used for labeling proteins, especially antibodies, enabling sensitive detection in various immunoassays.[]
Fluorescent Western Blotting
Fluorescent Western blotting offers several advantages over traditional chemiluminescent methods, including a wider dynamic range, higher signal-to-noise ratios, and the ability to perform multiplex detection (visualizing multiple proteins on the same blot).[21] In this technique, a primary antibody specific to the protein of interest is used, followed by a secondary antibody conjugated to a cyanine dye (e.g., Cy5).[][21] The stable fluorescent signal is directly proportional to the amount of target protein, allowing for accurate quantification.[21]
This diagram shows the process from protein separation to fluorescent signal detection.
Caption: Workflow for fluorescent Western blotting.
This protocol outlines the key steps for detecting a protein using a cyanine-conjugated secondary antibody.[22][23]
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE and transfer them to a low-fluorescence PVDF membrane.
-
After transfer, wash the membrane in deionized water.[23]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[21]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.[24]
-
-
Secondary Antibody Incubation:
-
Final Washes and Imaging:
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a "donor" and an "acceptor." When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity (typically 1-10 nm). This energy transfer quenches the donor's fluorescence and causes the acceptor to fluoresce. The Cy3 (donor) and Cy5 (acceptor) pair is commonly used for FRET studies to investigate molecular interactions, such as protein-protein binding or conformational changes.[25][26]
This diagram illustrates the mechanism of energy transfer between a FRET pair.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Applications in Cellular and In Vivo Imaging
Cyanine dyes are essential for visualizing cellular structures and tracking biological processes in both fixed and living systems.[4] Near-infrared (NIR) dyes like Cy7 are particularly valuable for in vivo imaging because their longer excitation and emission wavelengths allow for deeper tissue penetration with reduced background autofluorescence.[4]
Directly labeling a primary antibody with a cyanine dye is a common procedure for immunofluorescence and flow cytometry.[6][27]
-
Antibody Preparation:
-
The antibody (typically 1-10 mg/mL) should be in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[7] Buffers containing Tris or glycine (B1666218) will interfere with the reaction.
-
If necessary, perform a buffer exchange using a desalting column.
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Quenching and Purification:
-
Stop the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[6]
-
Purify the conjugate to remove free, unconjugated dye using a size-exclusion chromatography or desalting column. The first colored band to elute is the labeled antibody.[7]
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorbance maximum (e.g., ~650 nm for Cy5).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, to ensure optimal conjugation.[6]
-
Conclusion
Cyanine dyes are a cornerstone of modern molecular biology, offering unparalleled versatility and performance in a wide range of fluorescent applications. From quantifying gene expression with SYBR Green qPCR to multiplex protein detection in Western blots and deep-tissue in vivo imaging with NIR dyes, their tunable properties and bright, stable signals empower researchers to explore complex biological systems with high sensitivity and precision. Understanding their chemical properties and adhering to optimized experimental protocols is key to leveraging their full potential in research and development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 5. Cyanine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How does SYBR Green work in qPCR? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. qPCR – Power SYBR Green Protocol [protocols.io]
- 11. Trust your SYBR Green qPCR Data [thermofisher.com]
- 12. How qPCR Works [sigmaaldrich.com]
- 13. qPCR Gene Expression Protocol Using SYBR Green [merckmillipore.com]
- 14. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 15. bioted.es [bioted.es]
- 16. Two-color method | 3D-Gene® [Toray DNA Chips] | TORAY [3d-gene.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. birmingham.ac.uk [birmingham.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. sysy.com [sysy.com]
- 25. What organic dyes are commonly used as fluorescent probes in FRET? | AAT Bioquest [aatbio.com]
- 26. agilent.com [agilent.com]
- 27. broadpharm.com [broadpharm.com]
Difference between Cyanine5 and Sulfo-Cyanine5 NHS ester
An In-depth Technical Guide to Cyanine5 and Sulfo-Cyanine5 NHS Esters for Bioconjugation
Introduction
Cyanine5 (Cy5) dyes are far-red fluorescent probes that have become indispensable tools in biological research and diagnostics. Their high extinction coefficients, favorable fluorescence emission in a spectral region with low cellular autofluorescence, and the availability of reactive derivatives make them ideal for labeling biomolecules such as proteins, antibodies, and nucleic acids. A common reactive form is the N-hydroxysuccinimide (NHS) ester, which efficiently forms stable amide bonds with primary amines on target molecules.
This guide provides a detailed comparison between two widely used versions of this dye: the standard Cyanine5 NHS ester and its sulfonated counterpart, Sulfo-Cyanine5 NHS ester. The primary distinction lies in the addition of sulfonic acid groups to the core structure, a modification that significantly impacts the dye's physical properties and its applications in bioconjugation. Understanding these differences is critical for researchers to select the appropriate reagent, optimize labeling protocols, and ensure the integrity and functionality of the resulting conjugates.
Core Chemical and Physicochemical Differences
The fundamental difference between Cyanine5 and Sulfo-Cyanine5 is the presence of one or more negatively charged sulfonate (–SO₃⁻) groups on the indolenine rings of the Sulfo-Cyanine5 core structure.[1][2] This seemingly minor alteration has profound consequences for the dye's solubility.
-
Cyanine5 NHS Ester : This standard form is hydrophobic and has very poor solubility in aqueous solutions.[3] Consequently, it must first be dissolved in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the aqueous reaction buffer containing the biomolecule.[3][4]
-
Sulfo-Cyanine5 NHS Ester : The addition of sulfonate groups dramatically increases the hydrophilicity and water solubility of the dye.[1][5][] This allows it to be dissolved directly in aqueous buffers, eliminating the need for organic co-solvents in the labeling reaction.[7][8] This is particularly advantageous for labeling proteins that are sensitive to, or may denature in the presence of, organic solvents.[3][8] Furthermore, the negative charges help to reduce the tendency of the dye molecules to aggregate, an issue that can lead to fluorescence quenching and non-specific binding.[2][]
Despite the structural modification, the spectral properties of the two dyes remain nearly identical, as the core fluorophore is unchanged.[1][9]
Data Presentation: Physicochemical Properties
The key quantitative properties of both dyes are summarized below for direct comparison.
| Property | Cyanine5 NHS Ester | Sulfo-Cyanine5 NHS Ester |
| Solubility | Poor in water; requires organic solvent (DMSO, DMF)[3] | High in water and aqueous buffers[][8] |
| Absorption Maximum (λ_ex) | ~646 nm[3] | ~646 - 649 nm[1][5] |
| Emission Maximum (λ_em) | ~662 nm[3] | ~662 - 670 nm[1][9] |
| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~271,000 M⁻¹cm⁻¹[1][8] |
| Quantum Yield (Φ) | ~0.2 | ~0.2 - 0.28[8] |
| Molecular Weight (approx.) | ~650 - 750 g/mol (varies with counter-ion) | ~778 g/mol [2][8] |
The Bioconjugation Reaction: NHS Ester Chemistry
Both Cyanine5 and Sulfo-Cyanine5 NHS esters utilize the same well-established reaction mechanism to label biomolecules. The NHS ester is a highly reactive group that targets primary aliphatic amines (–NH₂), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[][11]
The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, effectively irreversible amide bond and releases N-hydroxysuccinimide as a benign byproduct.[][12] The reaction is highly pH-dependent, with optimal efficiency typically achieved in the slightly alkaline range of pH 8.0 to 9.0.[4][7] At this pH, a sufficient population of primary amines is deprotonated and thus nucleophilic, while the rate of competing hydrolysis of the NHS ester remains manageable.[4][12]
Caption: NHS ester reaction pathway for protein labeling.
Practical Implications and Application Choice
The choice between the standard and sulfonated versions of Cy5 NHS ester depends primarily on the nature of the biomolecule being labeled and the experimental conditions.
| Feature | Cyanine5 NHS Ester | Sulfo-Cyanine5 NHS Ester |
| Recommended Use | Labeling robust, soluble proteins, peptides, or oligonucleotides.[3] | Labeling sensitive proteins, antibodies, or molecules prone to aggregation.[8] |
| Solvent Requirement | Requires anhydrous DMSO or DMF for stock solution.[13] | Can be dissolved directly in aqueous reaction buffer.[7] |
| Risk of Precipitation | Higher risk of precipitating the target protein due to organic solvent addition. | Minimal risk, as the entire reaction is aqueous. |
| Non-Specific Binding | Hydrophobic nature may increase non-specific binding to other cellular components.[1] | Reduced non-specific binding due to increased hydrophilicity.[][14] |
| Cell Permeability | Hydrophobic nature may lead to some non-specific cell penetration and intracellular accumulation.[1] | Negatively charged and cell-impermeable; ideal for labeling cell-surface proteins.[1] |
Experimental Protocols
The following section provides a generalized protocol for labeling an antibody with Cy5 or Sulfo-Cy5 NHS ester, highlighting the key differences.
Experimental Workflow Diagram
Caption: General experimental workflow for antibody labeling.
Detailed Methodology
1. Antibody Preparation:
-
The antibody solution must be free of any amine-containing buffers (like Tris) or stabilizers (like BSA or glycine), as these will compete with the antibody for reaction with the NHS ester.[7]
-
If necessary, perform a buffer exchange into an amine-free buffer, such as 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4. This can be done using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[7][15]
2. Reaction Buffer Preparation:
-
To achieve the optimal reaction pH of 8.3-9.0, add 1/10th volume of 1 M sodium bicarbonate to the antibody solution.[7][13] For example, add 100 µL of 1 M sodium bicarbonate to 900 µL of antibody solution.
3. Dye Stock Solution Preparation (Key Difference):
-
For Cyanine5 NHS Ester: Allow the vial of dye to warm to room temperature. Prepare a 10 mg/mL or ~10 mM stock solution by dissolving the dye in fresh, anhydrous DMSO or DMF.[13][16] This solution should be prepared immediately before use.
-
For Sulfo-Cyanine5 NHS Ester: Allow the vial of dye to warm to room temperature. Prepare a 10 mg/mL or ~10 mM stock solution by dissolving the dye directly in deionized water or the reaction buffer.[7][16]
4. Conjugation Reaction:
-
Calculate the required volume of dye stock solution. A molar excess of 10-20 fold of dye to antibody is a common starting point for optimization.[12] For an IgG antibody (~150 kDa), a molar ratio of 10:1 is often recommended.[16]
-
Add the calculated volume of dye stock solution to the pH-adjusted antibody solution while gently vortexing. The final concentration of DMSO/DMF in the reaction should not exceed 10%.[12][16]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13][16]
5. Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated free dye using a size-exclusion chromatography column, such as a Sephadex G-25 spin column.[7][17]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column. The larger antibody-dye conjugate will elute first, while the smaller free dye molecules are retained and elute later.[17] Collect the colored fractions corresponding to the labeled antibody.
6. Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the absorption maximum of the dye (~649 nm).
-
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be calculated using the following formula derived from the Beer-Lambert law:
DOL = (A_max × ε_protein) / [(A₂₈₀ - A_max × CF₂₈₀) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the dye's λ_max (~649 nm).
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of the dye at λ_max (~271,000 M⁻¹cm⁻¹ for Sulfo-Cy5).[15]
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (typically ~0.04 for Cy5 dyes).[8][15]
An optimal DOL for most antibodies is typically between 2 and 10.[7]
-
Conclusion
Both Cyanine5 and Sulfo-Cyanine5 NHS esters are powerful reagents for fluorescently labeling biomolecules. The choice between them is dictated by the specific requirements of the experiment. Standard Cyanine5 NHS ester is a cost-effective option for robust molecules where the use of organic solvents is not a concern. In contrast, the water-soluble Sulfo-Cyanine5 NHS ester is the superior choice for labeling delicate proteins sensitive to organic solvents, for applications requiring a completely aqueous workflow, or when minimizing non-specific binding and aggregation is critical for assay performance. By understanding their fundamental differences and applying the appropriate labeling protocols, researchers can successfully generate high-quality fluorescent conjugates for a vast array of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. acebiolab.com [acebiolab.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]
- 9. Fluorescent Properties of CY5 and Sulfonated CY5 and Fluorescence Instruments for - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. benchchem.com [benchchem.com]
The Photostability of Cyanine5 NHS Ester: An In-depth Technical Guide for Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability of Cyanine5 (Cy5) N-hydroxysuccinimidyl (NHS) ester, a widely used far-red fluorescent dye in biological imaging. Understanding the photophysical properties of Cy5 is critical for designing and interpreting fluorescence microscopy experiments, particularly in applications demanding high sensitivity and prolonged imaging periods. This document details the key photostability parameters of Cy5, outlines experimental protocols for its characterization, and discusses strategies to mitigate photobleaching.
Core Concepts in Photostability
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] This process limits the number of photons a single molecule can emit, thereby affecting the signal-to-noise ratio and the duration of imaging experiments. Key parameters used to quantify photostability include the photobleaching quantum yield (Φb), which is the probability of a fluorophore being destroyed per absorbed photon, and the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.[2][3]
Quantitative Photophysical Properties of Cyanine5
Cyanine5 is a popular choice for fluorescence imaging due to its high extinction coefficient and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[4][5] However, its photostability can be a limiting factor in demanding applications.[6][7] The following table summarizes the key photophysical properties of Cy5 NHS ester and provides a comparison with a commonly used alternative, Alexa Fluor 647.
| Property | Cyanine5 (Cy5) | Alexa Fluor 647 | Reference |
| Excitation Maximum (λex) | ~649 nm | ~650 nm | [8] |
| Emission Maximum (λem) | ~666 nm | ~669 nm | [8] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ | [8] |
| Fluorescence Quantum Yield (Φf) | ~0.20 - 0.28 | ~0.33 | [2][8] |
| Photostability | Moderate | High | [7][9] |
Note: The exact photophysical properties can vary depending on the local environment, such as solvent, pH, and conjugation to a biomolecule.
Factors Influencing Cy5 Photostability
Several factors can influence the photostability of Cy5 NHS ester in imaging experiments:
-
Excitation Light Intensity: Higher light intensity leads to a faster rate of photobleaching.[3][10] It is crucial to use the lowest possible excitation power that provides an adequate signal-to-noise ratio.
-
Local Chemical Environment: The presence of oxygen and reactive oxygen species (ROS) can significantly accelerate photobleaching.[11] The conjugation of Cy5 to proteins can also affect its photostability.[11]
-
Imaging Buffer Composition: The addition of antifade reagents or oxygen scavenging systems to the imaging buffer can dramatically improve the photostability of Cy5.[12][13] Common components include glucose oxidase/catalase systems and triplet-state quenchers like Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), cyclooctatetraene (B1213319) (COT), and 4-nitrobenzyl alcohol (NBA).[12][13]
-
Photoconversion: Under certain illumination conditions, Cy5 can photoconvert to a different fluorescent species, such as Cy3, or a blue-shifted fluorophore.[11][14] This phenomenon can introduce artifacts in multicolor imaging experiments.
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life (t1/2)
This protocol outlines a method to determine the photobleaching half-life of Cy5-labeled molecules using fluorescence microscopy.[2]
Materials:
-
Cy5-conjugated sample (e.g., antibodies, proteins, or oligonucleotides) immobilized on a microscope slide or coverslip.
-
Fluorescence microscope with a stable excitation light source (e.g., 633 nm or 647 nm laser).
-
Sensitive detector (e.g., sCMOS or EMCCD camera).
-
Image analysis software (e.g., ImageJ/Fiji).
-
Imaging buffer (e.g., PBS), with and without antifade reagents.
Procedure:
-
Sample Preparation: Prepare a slide with immobilized Cy5-labeled molecules at a suitable density for imaging.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for Cy5 imaging.
-
Focus on the sample.
-
Adjust the illumination intensity to a level that provides a good initial signal. It is critical to keep the illumination intensity constant across all experiments.[3]
-
-
Image Acquisition:
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to less than 50% of the initial intensity.[2]
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Define a region of interest (ROI) containing the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the background-corrected intensity values to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity against time.
-
The photobleaching half-life (t1/2) is the time at which the normalized intensity reaches 0.5.[2] For a more precise measurement, the decay curve can be fitted to an exponential function.
-
Protocol 2: Conjugation of Cy5 NHS Ester to a Primary Amine
This protocol describes the general procedure for labeling a protein with Cy5 NHS ester.[15]
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4).
-
Cy5 NHS ester, dissolved in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS at a concentration of 2-10 mg/mL.
-
Add the reaction buffer to adjust the pH of the protein solution to 8.5-9.0.[15]
-
-
Labeling Reaction:
-
Add the Cy5 NHS ester stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[15]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
The first colored fraction to elute will be the Cy5-labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).
-
Visualization of Key Processes
Caption: Simplified Jablonski diagram illustrating the potential pathways leading to photobleaching of a fluorophore.
Caption: Experimental workflow for determining the photobleaching half-life of a fluorescently labeled sample.
Caption: Simplified schematic of how antifade reagents can protect fluorophores from photobleaching.
Conclusion
The photostability of Cyanine5 NHS ester is a critical consideration for its successful application in fluorescence imaging. While Cy5 offers the advantage of far-red emission, its moderate photostability necessitates careful experimental design and the implementation of strategies to mitigate photobleaching. By optimizing imaging conditions, utilizing appropriate imaging buffers, and being aware of potential photochemical artifacts, researchers can harness the full potential of Cy5 for high-quality, quantitative fluorescence imaging. For applications requiring exceptional photostability, alternative dyes such as Alexa Fluor 647 may be a more suitable choice.[7][9]
References
- 1. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. Cy5 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to Förster Resonance Energy Transfer (FRET) Using Cy3 and Cy5 Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of Förster Resonance Energy Transfer (FRET) with a specific focus on the widely used cyanine (B1664457) dye pair, Cy3 and Cy5. This guide provides a comprehensive overview of the theoretical underpinnings, practical experimental considerations, and data analysis techniques essential for leveraging this powerful tool in biological research and drug discovery.
Core Principles of FRET
Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism occurring between two fluorophores, a donor and an acceptor.[1] When the donor fluorophore is excited by a light source, it can transfer its excitation energy to a nearby acceptor fluorophore without the emission of a photon.[1] This energy transfer leads to a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence emission.[1]
The efficiency of FRET (E) is highly sensitive to the distance (r) between the donor and acceptor, following an inverse sixth power relationship:
E = 1 / (1 + (r/R₀)⁶)
where R₀ is the Förster distance, the specific distance at which the FRET efficiency is 50%.[1] This relationship makes FRET a "spectroscopic ruler" for measuring nanometer-scale distances, comparable to the dimensions of biological macromolecules.[2]
Several conditions must be met for FRET to occur:
-
The donor and acceptor molecules must be in close proximity, typically between 1 to 10 nanometers.
-
The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore.[1]
-
The transition dipoles of the donor and acceptor must be favorably oriented.
The Cy3 and Cy5 dye pair is a popular choice for FRET experiments due to their excellent spectral overlap, high quantum yields, and good photostability.[1][2]
The Cy3-Cy5 FRET Pair: Spectral Properties
The success of a FRET experiment is critically dependent on the selection of an appropriate donor-acceptor pair. Cy3 (the donor) and Cy5 (the acceptor) are cyanine dyes that are well-characterized and widely used in FRET studies.[1][3]
Key advantages of the Cy3-Cy5 pair include:
-
Significant Spectral Overlap: The emission spectrum of Cy3 has a substantial overlap with the absorption spectrum of Cy5, which is a prerequisite for efficient energy transfer.[1][4]
-
Distinct Emission Spectra: While their spectra overlap for FRET, the emission peaks of Cy3 and Cy5 are sufficiently separated, allowing for individual detection with appropriate filter sets.[1][2]
-
Favorable Förster Distance: The Förster distance for the Cy3-Cy5 pair is typically in the range of 5-6 nm (50-60 Å), making it ideal for studying molecular interactions within this distance range.[1][5][6]
The following diagram illustrates the principle of FRET between Cy3 and Cy5:
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Figure 2. [Spectral overlap and FRET. The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for Determining Dye-to-Protein Ratio in Cyanine5 Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes, such as Cyanine5 (Cy5), to proteins is a fundamental technique in biological research and drug development. It enables the detection, tracking, and quantification of proteins in various applications, including immunoassays, fluorescence microscopy, and in vivo imaging. A critical parameter to control and determine during this process is the dye-to-protein ratio, also known as the degree of labeling (DOL). The DOL indicates the average number of dye molecules conjugated to each protein molecule. An optimal DOL is crucial for achieving high signal intensity without causing issues like fluorescence quenching or loss of protein function that can arise from over-labeling.[1][2]
This document provides a detailed protocol for labeling a protein with Cyanine5 N-hydroxysuccinimide (NHS) ester and a comprehensive guide to calculating the dye-to-protein ratio using UV-Vis spectrophotometry.
Principle of Dye-to-Protein Ratio Calculation
The determination of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[3] By measuring the absorbance of the dye-protein conjugate at two specific wavelengths, we can determine the concentrations of both the protein and the dye, and subsequently their molar ratio.
The absorbance of the conjugate is measured at:
-
280 nm: At this wavelength, both the protein (due to aromatic amino acids like tryptophan and tyrosine) and the Cy5 dye absorb light.[4][5]
-
~650 nm: This is the maximum absorbance wavelength (λmax) for the Cyanine5 dye, where the protein's absorbance is negligible.
To accurately determine the protein's concentration, the contribution of the Cy5 dye to the absorbance at 280 nm must be subtracted. This is achieved using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[6]
Quantitative Data for Calculation
The following table summarizes the key quantitative data required for calculating the dye-to-protein ratio for a protein labeled with Cyanine5.
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of Cyanine5 | ε_dye_ | 250,000 M⁻¹cm⁻¹ | [7][8][9][10] |
| Maximum Absorbance Wavelength of Cyanine5 | λmax | ~650 nm | [11][12] |
| Correction Factor of Cyanine5 at 280 nm | CF₂₈₀ | 0.03 - 0.05 | [7][9][11][12][13] |
| Molar Extinction Coefficient of a typical IgG | ε_protein_ | 210,000 M⁻¹cm⁻¹ | [2][14] |
Note: The molar extinction coefficient of the specific protein of interest should be used for the most accurate calculations. This can often be determined from the protein's amino acid sequence.[3][15]
Experimental Protocols
Part 1: Protein Labeling with Cyanine5 NHS Ester
This protocol provides a general guideline for labeling proteins with Cy5 NHS ester.[16][17] The optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.[1]
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[16][17][18]
-
Cyanine5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[16][17]
-
Purification column (e.g., size-exclusion chromatography, dialysis) to remove unconjugated dye[2][16]
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required amount of Cy5 NHS ester. A molar excess of dye to protein is typically used.[16][17] A starting point can be a 10:1 molar ratio of dye to protein.[1][19]
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[19]
-
Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[16]
-
-
Purify the Labeled Protein:
-
Remove the unreacted dye and byproducts by purifying the conjugate using a suitable method such as size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).[2][16] This step is critical for accurate dye-to-protein ratio determination.[2][6]
-
Part 2: Spectrophotometric Measurement and Calculation
Procedure:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified dye-protein conjugate at 280 nm (A₂₈₀) and at the λmax of Cy5, approximately 650 nm (A_dye_). Use a 1 cm pathlength cuvette.[2]
-
If the absorbance reading is too high (typically > 2.0), dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the calculations.[2]
-
-
Calculate the Dye-to-Protein Ratio:
The calculation involves three main steps:
-
Step 1: Calculate the concentration of the dye.
-
Step 2: Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.
-
Step 3: Calculate the molar ratio of dye to protein.
Formulas:
-
Molar Concentration of Dye (M): [Dye] = A_dye / (ε_dye * path length)
-
Corrected Absorbance of Protein at 280 nm: A_protein = A₂₈₀ - (A_dye * CF₂₈₀)
-
Molar Concentration of Protein (M): [Protein] = A_protein / (ε_protein * path length)
-
Dye-to-Protein Ratio (DOL): DOL = [Dye] / [Protein]
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the dye-to-protein ratio.
Caption: Workflow for Cyanine5 protein labeling and dye-to-protein ratio calculation.
Conclusion
Accurately determining the dye-to-protein ratio is essential for the successful application of fluorescently labeled proteins. By following the detailed protocols and calculation methods outlined in these application notes, researchers can ensure the quality and consistency of their Cy5-protein conjugates, leading to more reliable and reproducible experimental results.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 4. peakproteins.com [peakproteins.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. interchim.fr [interchim.fr]
- 10. vectorlabs.com [vectorlabs.com]
- 11. assaygenie.com [assaygenie.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Correction Factor [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 14. Extinction Coefficient Determination of Proteins [biosyn.com]
- 15. Molar Extinction Coefficient Calculation [alphalyse.com]
- 16. interchim.fr [interchim.fr]
- 17. lumiprobe.com [lumiprobe.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
Optimizing Buffer Conditions for Efficient Cyanine5 NHS Ester Labeling: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester is a widely utilized fluorescent dye for the covalent labeling of primary amines (-NH₂) present in proteins, peptides, antibodies, and amine-modified oligonucleotides. The efficiency and specificity of this labeling reaction are critically dependent on the reaction conditions, particularly the composition and pH of the buffer. This application note provides a comprehensive guide to optimizing buffer conditions for successful and efficient Cy5 NHS ester labeling, including detailed protocols and troubleshooting advice.
The reaction between a Cy5 NHS ester and a primary amine results in the formation of a stable amide bond. However, the NHS ester is also susceptible to hydrolysis, a competing reaction that renders the dye inactive. The key to efficient labeling is to maximize the rate of the aminolysis reaction while minimizing the rate of hydrolysis. This is primarily achieved by controlling the pH of the reaction buffer.
Key Parameters for Optimal Labeling
Several factors influence the outcome of the Cy5 NHS ester labeling reaction. Careful consideration of each is crucial for achieving the desired degree of labeling (DOL) and preserving the biological activity of the target molecule.
pH
The pH of the reaction buffer is the most critical factor. The primary amine on the target molecule must be in its unprotonated, nucleophilic form to react with the NHS ester.[1] At acidic pH (below 7), the amine group is predominantly protonated (-NH₃⁺), rendering it unreactive. As the pH increases, the concentration of the deprotonated amine increases, favoring the labeling reaction. However, at high pH (above 9.0), the rate of NHS ester hydrolysis increases significantly, reducing the amount of active dye available to react with the target molecule.[2][3]
The optimal pH range for NHS ester labeling is a compromise between maximizing amine reactivity and minimizing hydrolysis. A pH of 8.3 to 8.5 is widely recommended for achieving maximal labeling efficiency. [4][5][6] Some protocols suggest a broader range of 7.2 to 8.5, with the understanding that reactions at the lower end of this range will be slower.[2][3]
Buffer Type
The choice of buffer is also critical. The buffer itself must not contain primary amines, as these will compete with the target molecule for reaction with the Cy5 NHS ester.[1][2]
Recommended Buffers:
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5): This is one of the most commonly recommended buffers for NHS ester labeling.[4][6][7]
-
Phosphate Buffer (e.g., PBS, 0.1 M, pH 7.2-8.5): Phosphate buffers are also widely used and are a good option for pH-sensitive proteins, although the reaction may be slower than in bicarbonate buffer at a similar pH.[1][3][6]
-
Borate Buffer (50 mM, pH 8.5): Borate buffers are another suitable alternative for maintaining the desired alkaline pH.[3][8]
-
HEPES Buffer (pH 7.2-8.5): HEPES can also be used as a non-amine-containing buffer in the appropriate pH range.[3]
Buffers to Avoid:
-
Tris (e.g., TBS): Tris contains primary amines and will compete with the labeling reaction.[1][3] While some sources mention it can occasionally be used due to the hindered nature of its amine group, it is generally not recommended.[4][5][7]
-
Glycine: Glycine is an amino acid and contains a primary amine, making it unsuitable for NHS ester labeling reactions.[1][3] It is, however, often used to quench the reaction.[3]
Concentration of Reactants
-
Protein/Target Molecule Concentration: For optimal labeling, the concentration of the protein or other target molecule should be relatively high, typically between 2 and 20 mg/mL.[1][9] Higher concentrations generally lead to better labeling efficiency by favoring the bimolecular reaction with the dye over the hydrolysis reaction.[1]
-
Dye-to-Protein Molar Ratio: The molar ratio of Cy5 NHS ester to the target molecule will determine the degree of labeling. A molar excess of the dye is typically used. For mono-labeling of proteins, an 8- to 10-fold molar excess is often a good starting point.[4][5] However, the optimal ratio can vary depending on the protein and the desired DOL, and may require empirical determination.[10]
Solvent for Dye Dissolution
Cy5 NHS ester is often poorly soluble in aqueous solutions and should be dissolved in a high-quality, anhydrous organic solvent before being added to the reaction mixture.[4][11]
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most common solvents for this purpose.[4][5][6] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[11] DMF can degrade to form dimethylamine, which can react with the NHS ester, so high-quality, amine-free DMF should be used.[4][5]
Data Summary: Buffer Conditions and Reaction Parameters
The following table summarizes the key quantitative parameters for efficient Cy5 NHS ester labeling based on established protocols.
| Parameter | Recommended Condition | Notes |
| pH | 8.3 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[4][5][6] A range of 7.2-8.5 is also acceptable, with slower reaction times at lower pH.[3] |
| Buffer Type | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, 50 mM Borate, HEPES | Must be free of primary amines.[1][3][6][7] |
| Protein Concentration | 2 - 20 mg/mL | Higher concentrations improve labeling efficiency.[1][9] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio depends on the target and desired degree of labeling and should be optimized.[10] For mono-labeling, an 8-10 fold excess is a good starting point.[4][5] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (1-4 hours).[4] Reactions at 4°C can proceed overnight and may be preferable for sensitive proteins.[1] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | The optimal time can vary and may require optimization.[1][4] |
| Dye Solvent | Anhydrous DMSO or DMF | The dye should be dissolved immediately before use.[4][5][6] |
Experimental Protocols
Protocol 1: General Labeling of Proteins with Cy5 NHS Ester
This protocol provides a general procedure for labeling proteins with Cy5 NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Cy5 NHS ester
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be dialyzed against an amine-free buffer (e.g., PBS) prior to labeling.[12]
-
-
Prepare the Cy5 NHS Ester Solution:
-
Allow the vial of Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]
-
-
Calculate the Amount of Dye:
-
Determine the desired molar excess of dye to protein. For a starting point, use an 8-fold molar excess.
-
Calculate the volume of the Cy5 NHS ester solution to add to the protein solution.
-
-
Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored fraction to elute will be the Cy5-labeled protein.[1]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is adapted for the labeling of oligonucleotides with a 5' or 3' amine modification.
Materials:
-
Amine-modified oligonucleotide
-
Cy5 NHS ester
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 or 50 mM Sodium Borate, pH 8.5[13]
-
Purification method (e.g., ethanol (B145695) precipitation, HPLC)
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 0.3-0.8 mM.[13] Ensure the oligonucleotide is free from any amine-containing buffers or ammonium (B1175870) salts from synthesis.[14]
-
-
Prepare the Cy5 NHS Ester Solution:
-
Prepare a fresh 10 mM stock solution of Cy5 NHS ester in anhydrous DMSO.[8]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Cy5 NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.[13] The reaction can also proceed overnight at 4°C.
-
-
Purify the Conjugate:
-
Purify the labeled oligonucleotide from the excess dye. Ethanol precipitation is a common method. Alternatively, HPLC can be used for higher purity.
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for Cy5 NHS ester labeling of proteins.
Caption: Chemical reaction of Cy5 NHS ester with a primary amine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Incorrect pH: pH is too low, leading to protonated, unreactive amines.[1] | Ensure the buffer pH is between 8.3 and 8.5.[1] |
| Presence of Competing Amines: Buffer contains Tris, glycine, or other primary amines.[1] | Perform buffer exchange into a recommended amine-free buffer (e.g., bicarbonate, phosphate).[1] | |
| Inactive NHS Ester: The dye has been hydrolyzed due to moisture or prolonged storage in solution.[15] | Use fresh, anhydrous solvent to prepare the dye solution immediately before use. Store the solid dye desiccated at -20°C.[15] | |
| Low Protein Concentration: The competing hydrolysis reaction is favored at low protein concentrations.[1] | Increase the protein concentration to at least 2 mg/mL.[1] | |
| Insufficient Dye-to-Protein Ratio: Not enough dye was used to achieve the desired labeling. | Increase the molar ratio of the dye to the protein.[1] | |
| Protein Precipitation | Hydrophobic Nature of the Dye: High DOL with a hydrophobic dye can cause aggregation.[1] | Consider using a more water-soluble version of the dye (e.g., Sulfo-Cy5 NHS ester). Reduce the dye-to-protein ratio.[12] |
| Effect of Organic Solvent: The addition of DMSO or DMF causes the protein to precipitate. | Minimize the volume of the organic solvent added to the reaction (typically ≤10% of the total reaction volume).[3] | |
| Loss of Protein Activity | Modification of Critical Residues: Labeling of primary amines in the active site or other functionally important regions. | Reduce the dye-to-protein ratio to decrease the overall degree of labeling. Consider alternative labeling chemistries that target other functional groups (e.g., thiols). |
Conclusion
The efficiency of Cyanine5 NHS ester labeling is highly dependent on carefully controlled reaction conditions. By maintaining an optimal pH of 8.3-8.5 in an amine-free buffer such as sodium bicarbonate or phosphate, and by using appropriate concentrations of the target molecule and dye, researchers can achieve high labeling efficiency and reproducible results. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and professionals in drug development and other research fields to successfully implement Cy5 labeling in their workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. acebiolab.com [acebiolab.com]
- 7. interchim.fr [interchim.fr]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. bidmc.org [bidmc.org]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Note: Purification of Cyanine5 Labeled Proteins Using Gel Filtration Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins is a fundamental technique for studying protein function, localization, and interactions. Cyanine5 (Cy5), a bright, photostable far-red fluorescent dye, is commonly conjugated to proteins via an N-hydroxysuccinimide (NHS) ester reaction, which targets primary amines like lysine (B10760008) residues.[1] Following the labeling reaction, the mixture contains the desired protein-dye conjugate as well as unreacted, "free" dye.[1] The removal of this unconjugated dye is critical, as its presence can lead to high background, non-specific signals, and inaccurate quantification in downstream applications such as immunoassays, fluorescence microscopy, and flow cytometry.[1][2]
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a mild and effective method for separating molecules based on differences in their size.[3][4][5] This technique utilizes a porous resin packed into a column.[4] When the reaction mixture is passed through the column, the larger protein-Cy5 conjugates are excluded from the pores of the resin and elute quickly.[4][6] In contrast, the much smaller, unconjugated Cy5 dye molecules penetrate the pores, taking a longer, more tortuous path, and therefore elute later.[4][6] This application note provides a detailed protocol for purifying Cy5-labeled proteins using gel filtration, ensuring a high-purity conjugate suitable for sensitive downstream applications.
Principle of Separation
Gel filtration separates the large, fluorescently labeled protein from the small, unconjugated Cy5 dye based on hydrodynamic volume. The column matrix consists of porous beads. Molecules larger than the pore size (the exclusion limit) cannot enter the beads and pass through the column in the void volume, eluting first.[7] Smaller molecules, like free Cy5, can enter the pores, increasing their retention time and causing them to elute later.
References
- 1. benchchem.com [benchchem.com]
- 2. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols: Utilizing Cyanine5 NHS Ester for Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine5 (Cy5) NHS ester is a reactive fluorescent dye widely employed for labeling biomolecules, particularly proteins and antibodies, for a variety of applications including flow cytometry.[1][2][3][4][5][6] As a far-red fluorescent dye, Cy5 offers significant advantages by minimizing the impact of cellular autofluorescence, which is more prevalent in the blue and green spectral regions.[1][3] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins, such as lysine (B10760008) residues, to form stable covalent bonds.[1][3] This document provides detailed protocols and application notes for the use of Cyanine5 NHS ester in flow cytometry.
Properties of Cyanine5 NHS Ester
Cyanine5 is a bright and photostable dye, making it a reliable choice for flow cytometry experiments.[2] It is spectrally similar to Alexa Fluor 647 and can often be used as a cost-effective alternative.[1][4] The sulfonated form of Cy5 enhances its water solubility, which is beneficial for labeling reactions in aqueous buffers.[1]
Table 1: Spectral and Physicochemical Properties of Cyanine5 NHS Ester
| Property | Value | References |
| Excitation Maximum (λabs) | ~646 - 651 nm | [1][2][4] |
| Emission Maximum (λem) | ~662 - 671 nm | [1][2][3][4] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2][3][4] |
| Recommended Laser Line | 633 nm (Helium-Neon) or 647 nm (Krypton-Argon) | [1][2][3] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][3] |
| Reactivity | Primary amines (-NH₂) | [1][3] |
| Solubility | Soluble in DMSO, DMF, and water (sulfonated form) | [2][3] |
Experimental Protocols
Protocol 1: Antibody Labeling with Cyanine5 NHS Ester
This protocol outlines the steps for conjugating Cyanine5 NHS ester to a primary antibody.
Materials:
-
Antibody to be labeled (at a concentration of 1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Cyanine5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody:
-
Prepare the Dye:
-
Conjugation Reaction:
-
Add the dissolved Cy5 NHS ester to the antibody solution. A molar excess of the dye is typically used, with a common starting point being a 10:1 molar ratio of dye to antibody.[8] The optimal ratio may need to be determined empirically.[7][8]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]
-
-
Purification of the Conjugate:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ x CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
Where:
-
A₂₈₀ and A₆₅₀ are the absorbances at 280 nm and ~650 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.04-0.05).[2][4]
-
ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).[2][4]
-
-
An optimal DOL is typically between 2 and 10.[8]
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and storing at -20°C.
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol describes the use of a Cy5-conjugated antibody to label cell surface antigens.
Materials:
-
Cy5-conjugated antibody
-
Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)
-
Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in ice-cold staining buffer.
-
-
Staining:
-
Add the predetermined optimal concentration of the Cy5-conjugated antibody to 100 µL of the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Wash:
-
Add 1-2 mL of ice-cold staining buffer to the cells and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Fixation (Optional):
-
If cells are not to be analyzed immediately, resuspend the cell pellet in 200-500 µL of fixation buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells once with staining buffer.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Analyze the cells on a flow cytometer equipped with a 633 nm or 647 nm laser.
-
Protocol 3: Intracellular Staining for Flow Cytometry
This protocol is for the detection of intracellular antigens using a Cy5-conjugated antibody.
Materials:
-
Cy5-conjugated antibody
-
Cell suspension
-
Flow Cytometry Staining Buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin or 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Surface Staining (if required):
-
Perform cell surface staining as described in Protocol 2.
-
-
Fixation:
-
After surface staining and washing, resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells once with staining buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
-
Intracellular Staining:
-
Centrifuge the cells and discard the supernatant.
-
Add the optimal concentration of the Cy5-conjugated antibody (diluted in permeabilization buffer) to the cell pellet.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
-
Wash:
-
Wash the cells twice with permeabilization buffer.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in staining buffer.
-
Analyze on a flow cytometer.
-
Applications in Flow Cytometry
Cy5-conjugated reagents are versatile and can be used in a wide range of flow cytometry applications.
-
Immunophenotyping: Identification and quantification of different immune cell subsets based on their cell surface marker expression (e.g., CD markers).[1][9]
-
Cell Cycle Analysis: In conjunction with DNA dyes, Cy5-labeled antibodies against cell cycle-associated proteins (e.g., Ki-67) can be used to analyze the cell cycle status of specific cell populations.[9][10]
-
Apoptosis Assays: Cy5-conjugated Annexin V can be used to detect apoptotic cells.[9]
-
Cell Proliferation Assays: Cy5 can be used in dye dilution assays to track cell division or in EdU-based assays to measure DNA synthesis.[11][12]
Data Analysis Considerations
Flow cytometry data is typically visualized using histograms or dot plots.[13][14]
-
Gating: A gating strategy is essential to isolate the cell population of interest and to exclude debris and dead cells.[14]
-
Controls: Appropriate controls are crucial for accurate data interpretation. These include:
-
Unstained cells: To determine the level of autofluorescence.
-
Isotype controls: To assess non-specific antibody binding.
-
Fluorescence Minus One (FMO) controls: To set accurate gates in multicolor experiments.
-
Signaling Pathway Example: T-Cell Activation Marker Expression
A common application is to assess the activation status of T-cells by measuring the expression of surface markers like CD69 and CD25. While not a classical signaling cascade, this workflow represents a logical process of cell identification and characterization.
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. goldbio.com [goldbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cyanine5 NHS ester , Cy5 NHS ester | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. acebiolab.com [acebiolab.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. CY5 on flow cytometry Cyanine5 Nucleic acid analysis Cell cycle - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pepstatina.com [pepstatina.com]
- 12. Cell Proliferation Dyes | Cell Proliferation Measurement [bdbiosciences.com]
- 13. Data analysis in flow cytometry | Abcam [abcam.com]
- 14. avantorsciences.com [avantorsciences.com]
Application Notes and Protocols for Cyanine5 NHS Ester in Immunofluorescence Microscopy
Introduction
Cyanine5 (Cy5) NHS ester is a reactive, far-red fluorescent dye widely used for labeling proteins, peptides, and amine-modified oligonucleotides.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group efficiently reacts with primary amines, such as the lysine (B10760008) residues on antibodies, to form stable amide bonds.[][4] The fluorescence emission of Cy5 is in the far-red region of the spectrum, where autofluorescence from biological specimens is minimal, leading to a high signal-to-noise ratio in imaging applications.[4][5] This property, combined with the high sensitivity of many CCD detectors in this range, makes Cy5 an excellent choice for immunofluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1][5]
This document provides detailed protocols for labeling antibodies with Cyanine5 NHS ester and for performing immunofluorescence staining using the resulting conjugates.
Properties and Characteristics
Cyanine5 is a bright, water-soluble fluorophore ideal for labeling biomolecules.[4][6] While spectrally similar to alternatives like Alexa Fluor 647, a key consideration for Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates at high degrees of labeling (DOL).[4][7] Therefore, optimizing the dye-to-protein ratio during conjugation is critical for achieving maximum brightness. For detecting low-abundance targets where high signal amplification is needed, alternative dyes that are less prone to quenching at high DOLs might be considered.[4]
Table 1: Quantitative Data for Cyanine5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 651 nm | [1][5] |
| Emission Maximum (λem) | ~662 - 670 nm | [1][5] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [6] |
| Recommended Laser Lines | 633 nm or 647 nm | [1] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [5] |
| Reactivity | Primary Amines (-NH₂) | [] |
| Correction Factor (CF₂₈₀) | ~0.04 - 0.05 | [8][9] |
Application 1: Covalent Labeling of Antibodies
This protocol details the procedure for conjugating Cyanine5 NHS ester to a primary or secondary antibody.
Principle of Reaction
The NHS ester functional group reacts with primary aliphatic amines on the antibody (primarily the ε-amino groups of lysine residues) to form a stable covalent amide bond. This reaction is pH-dependent and is most efficient at a pH of 8.3-8.5.[5][10]
Figure 1. Reaction of Cy5-NHS ester with an antibody's primary amine.
Materials and Reagents
-
Antibody to be labeled (purified, free of BSA, gelatin, or amine-containing buffers like Tris)[9][11]
-
Cyanine5 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5[5]
-
Purification Column: Sephadex G-25 or similar gel filtration/desalting spin column[11]
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Experimental Protocol: Antibody Labeling
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye. (CAS 1263093-76-0) | Abcam [abcam.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. acebiolab.com [acebiolab.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. assaygenie.com [assaygenie.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Labeling Amine-Modified DNA with Cyanine5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of oligonucleotides is a fundamental technique in molecular biology, enabling a wide array of applications in diagnostics, genomics, and therapeutic development. The use of N-hydroxysuccinimide (NHS) esters to label amine-modified DNA is a robust and widely adopted method due to the formation of a highly stable amide bond.[1][2] Cyanine5 (Cy5) is a bright, far-red fluorescent dye, making it an excellent choice for applications requiring high sensitivity and minimal background fluorescence from biological samples.[3][4]
These application notes provide a comprehensive guide to the principles, protocols, and quality control measures for labeling amine-modified DNA with Cyanine5 NHS ester.
Principle of the Reaction
The labeling chemistry involves the nucleophilic attack of a primary aliphatic amine on the carbonyl group of the Cy5 NHS ester.[1][2] This reaction results in the formation of a stable amide bond, covalently attaching the Cy5 dye to the DNA, and releases N-hydroxysuccinimide as a byproduct.[1][5] The reaction is highly selective for primary amines, which can be incorporated at the 5' or 3' end, or internally within the oligonucleotide sequence.[2][6]
The efficiency of the reaction is critically dependent on pH. An optimal pH range of 8.3-8.5 ensures that the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH values.[1][7][8]
Data Presentation
Table 1: Key Parameters for Cy5 Labeling Reaction
| Parameter | Recommended Value | Notes |
| Amine-Modified DNA Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency.[9] |
| Cy5 NHS Ester Molar Excess | 5-10 equivalents | An excess is required to drive the reaction to completion and outcompete hydrolysis.[2] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate | Must be free of primary amines (e.g., Tris).[2][7][10] |
| Reaction pH | 8.3 - 8.5 | Critical for optimal reaction efficiency.[1][7][8] |
| Reaction Temperature | Room Temperature (~25°C) | Standard condition for the labeling reaction.[9][11] |
| Reaction Time | 2 hours to overnight | 2 hours is often sufficient, but overnight incubation can increase yield.[7][9] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive.[8][10] |
Table 2: Spectroscopic Properties of Cy5
| Property | Value |
| Absorbance Maximum (λmax) | ~646-650 nm[4][12] |
| Emission Maximum (λem) | ~662-670 nm[4][12] |
| Molar Extinction Coefficient (ε) at λmax | 250,000 M⁻¹cm⁻¹[4][13] |
| Correction Factor at 260 nm (CF₂₆₀) | ~0.05[13] |
Mandatory Visualizations
Chemical Labeling Reaction
Caption: Reaction mechanism of Cyanine5 NHS ester with an amine-modified oligonucleotide.
Experimental Workflow
Caption: General experimental workflow for labeling amine-modified DNA with Cy5 NHS ester.
Experimental Protocols
Protocol 1: Labeling Amine-Modified DNA with Cy5 NHS Ester
This protocol is designed for a standard 20-30 nmol scale reaction.
Materials:
-
Amine-modified oligonucleotide
-
Cyanine5 NHS ester
-
0.1 M Sodium Bicarbonate buffer (pH 8.5), freshly prepared
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Amine-Modified DNA: Dissolve 20-30 nmol of the amine-modified oligonucleotide in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).[10] Ensure the oligonucleotide is fully dissolved.
-
Prepare Cy5 NHS Ester Solution: Immediately before use, dissolve 1 mg of Cy5 NHS ester in 50 µL of anhydrous DMSO to create a stock solution.[10] Vortex briefly.
-
Initiate the Reaction: Add 5-10 molar equivalents of the Cy5 NHS ester solution to the DNA solution. For example, add ~20 µL of the dye stock solution to the 200 µL DNA solution.[10]
-
Incubate: Vortex the reaction mixture gently. Incubate for at least 2 hours at room temperature (~25°C), protected from light (e.g., by wrapping the tube in aluminum foil).[9] An overnight incubation may also be performed.
Protocol 2: Purification of Cy5-Labeled DNA
Purification is essential to remove unreacted Cy5 NHS ester and the N-hydroxysuccinimide byproduct.[14]
This method is effective at removing the majority of the unreacted dye.[1][10]
Materials:
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Refrigerated microcentrifuge
Procedure:
-
To the 220 µL reaction mixture, add 22 µL (1/10th volume) of 3 M Sodium Acetate (pH 5.2).[1]
-
Add 660 µL (3 volumes) of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.[1]
-
Carefully decant the supernatant, which contains the unreacted dye. The labeled DNA forms a small pellet.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol.
-
Centrifuge for 5-10 minutes at 4°C. Decant the supernatant.
-
Repeat the 70% ethanol wash one more time.
-
Briefly air-dry the pellet to remove residual ethanol. Do not over-dry.
-
Resuspend the purified Cy5-labeled DNA pellet in a desired volume of nuclease-free water or TE buffer.
This method is rapid and suitable for removing small molecules like free dye.[14]
Procedure:
-
Equilibrate a desalting spin column (e.g., with a 6 kDa molecular weight cutoff) according to the manufacturer's instructions, typically by washing with nuclease-free water or buffer.
-
Load the entire reaction mixture onto the center of the column resin.
-
Centrifuge according to the manufacturer's protocol.
-
The purified, labeled DNA will be collected in the eluate. The smaller, unreacted dye molecules are retained in the column matrix.
For applications requiring the highest purity, reverse-phase HPLC is the most effective method to separate labeled DNA from unlabeled DNA and free dye.[10]
Protocol 3: Quality Control - Determining Labeling Efficiency
The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the purified, labeled DNA at 260 nm (for DNA) and ~649 nm (for Cy5).
Procedure:
-
Measure the absorbance of the purified Cy5-labeled DNA solution at 260 nm (A₂₆₀) and at the absorbance maximum of Cy5, ~649 nm (A_dye).
-
Calculate the concentration of the Cy5 dye using the Beer-Lambert law:
-
Correct the absorbance at 260 nm for the contribution of the Cy5 dye:
-
Corrected A₂₆₀ = A₂₆₀ - (A_dye × CF₂₆₀)
-
Where CF₂₆₀ (correction factor for Cy5) is ~0.05.[13]
-
-
Calculate the concentration of the DNA:
-
Concentration of DNA (M) = Corrected A₂₆₀ / ε_DNA
-
Where ε_DNA is the molar extinction coefficient of the specific oligonucleotide (can be estimated or provided by the oligo manufacturer).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration of Dye / Concentration of DNA
-
A DOL of 0.8 to 1.0 indicates a highly efficient labeling reaction for a singly amine-modified oligonucleotide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Hydrolyzed/inactive NHS ester. | 1. Use a fresh vial of Cy5 NHS ester. Prepare dye solution in anhydrous DMSO immediately before use.[1] |
| 2. Incorrect buffer pH. | 2. Ensure the reaction buffer is freshly made and the pH is between 8.3 and 8.5.[1] | |
| 3. Presence of competing amines (e.g., Tris buffer). | 3. Use a non-nucleophilic buffer such as sodium bicarbonate or phosphate.[1][10] | |
| Multiple Products or Smear on Gel | 1. Multiple amine groups on the oligonucleotide. | 1. If a single label is desired, ensure the starting oligonucleotide has only one amine modification. |
| 2. Degradation of DNA or dye. | 2. Handle DNA under sterile conditions. Protect the dye and reaction from light to prevent photobleaching. | |
| Fluorescence Signal is Weak | 1. Low labeling efficiency. | 1. See "Low Labeling Efficiency" above. Consider increasing the molar excess of the dye. |
| 2. Photobleaching. | 2. Minimize exposure of the dye and labeled product to light during all steps. | |
| 3. Sequence-dependent quenching. | 3. Be aware that the fluorescence intensity of Cy5 can be influenced by adjacent nucleobases.[15][16] |
Applications of Cy5-Labeled DNA
Cy5-labeled DNA oligonucleotides are versatile tools used in a multitude of molecular biology techniques, including:
-
Fluorescence in situ Hybridization (FISH)[6]
-
Fluorescence Resonance Energy Transfer (FRET) studies, often paired with a donor dye like Cy3[3][]
-
In vivo imaging[3]
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. nbinno.com [nbinno.com]
- 4. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. Can Cy5 be used to label DNA oligos? | AAT Bioquest [aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. acebiolab.com [acebiolab.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Degree of Labeling (DOL) with Cyanine5
Introduction
The Degree of Labeling (DOL) is a critical parameter in bioconjugation, representing the average number of dye molecules covalently attached to a single protein or antibody molecule. Accurate determination of the DOL is essential for ensuring the quality, consistency, and efficacy of fluorescently labeled proteins in various applications, including immunoassays, fluorescence microscopy, and in vivo imaging. An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of protein function.[1][2][3] This document provides a detailed protocol for determining the DOL of proteins labeled with Cyanine5 (Cy5), a widely used red fluorescent dye, using UV-Vis spectrophotometry.[4]
Cyanine5 is a popular choice for labeling biomolecules due to its high extinction coefficient, good quantum yield, and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[5][6] The protocol described herein relies on the Beer-Lambert law to calculate the concentrations of the protein and the dye in the conjugate solution by measuring the absorbance at two specific wavelengths: 280 nm (for the protein) and the maximum absorbance of Cy5 (~649 nm).[4][7] A correction factor is applied to account for the dye's absorbance at 280 nm, ensuring an accurate determination of the protein concentration.[4][8]
Materials and Equipment
-
Reagents:
-
Equipment:
-
UV-Vis spectrophotometer (e.g., NanoDrop or a standard cuvette-based spectrophotometer).
-
Quartz or UV-transparent cuvettes (if using a standard spectrophotometer).
-
Pipettes and tips.
-
Microcentrifuge tubes.
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for conjugate purification.[8]
-
Experimental Protocol
The determination of the DOL involves a series of steps from sample preparation to spectrophotometric analysis and final calculation.
Step 1: Purification of the Cy5-Protein Conjugate
It is critical to remove any non-conjugated Cy5 dye from the labeled protein solution, as its presence will lead to an overestimation of the DOL.[7]
-
Gel Filtration Chromatography: Pass the labeling reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired buffer (e.g., PBS). The larger protein conjugate will elute first, separating from the smaller, unconjugated dye molecules.
-
Dialysis: Alternatively, dialyze the conjugate solution extensively against the appropriate buffer to remove the free dye.
Step 2: Spectrophotometric Measurement
Accurate absorbance measurements are key to a reliable DOL calculation.
-
Blank Measurement: Use the same buffer in which the conjugate is dissolved as the blank reference in the spectrophotometer.
-
Sample Measurement:
-
If using a NanoDrop spectrophotometer, apply 1-2 µL of the purified conjugate directly onto the pedestal.
-
If using a standard spectrophotometer, dilute the conjugate solution with the buffer to ensure the absorbance readings are within the linear range of the instrument (typically 0.1 to 1.0). Record the dilution factor.
-
-
Record Absorbance: Measure and record the absorbance of the conjugate solution at two wavelengths:
Step 3: Calculation of the Degree of Labeling (DOL)
The DOL is calculated using the following formula, which incorporates a correction factor to account for the absorbance of Cy5 at 280 nm.[7][8]
DOL Formula:
Where:
-
A_max: Absorbance of the conjugate at the λ_max of Cy5 (~649 nm).[4]
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Cy5 at its λ_max (250,000 M⁻¹cm⁻¹).[4]
-
CF_280: Correction factor for Cy5 at 280 nm (typically around 0.04).[4]
Data Presentation
All quantitative data should be summarized in a structured table for clear comparison and record-keeping.
| Sample ID | A280 (Absorbance at 280 nm) | Amax (Absorbance at ~649 nm) | Dilution Factor | Corrected A280 | Protein Concentration (M) | Dye Concentration (M) | Degree of Labeling (DOL) |
| Example 1 | 0.85 | 0.50 | 10 | 0.83 | 4.09 x 10⁻⁶ | 2.00 x 10⁻⁵ | 4.89 |
| Example 2 | |||||||
| Example 3 |
Example Calculation:
Consider an IgG antibody (Molar Extinction Coefficient, ε_protein = 203,000 M⁻¹cm⁻¹) labeled with Cy5.
-
Calculate the corrected protein absorbance (Corrected A280):
-
Corrected A280 = A280 - (Amax * CF_280) = 0.85 - (0.50 * 0.04) = 0.83
-
-
Calculate the protein concentration:
-
Protein Conc. (M) = Corrected A280 / ε_protein = 0.83 / 203,000 = 4.09 x 10⁻⁶ M
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = Amax / ε_dye = 0.50 / 250,000 = 2.00 x 10⁻⁶ M
-
-
Calculate the DOL:
-
DOL = Dye Conc. / Protein Conc. = (2.00 x 10⁻⁶) / (4.09 x 10⁻⁶) = 4.89
-
An optimal DOL for most antibodies is typically between 2 and 10.[3][7]
Mandatory Visualizations
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Caption: Logical relationship of absorbance values in DOL calculation.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine 5 monosuccinimidyl ester, potassium salt [same as GE Cy5® NHS ester] | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. youtube.com [youtube.com]
- 12. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cyanine5 NHS Ester Bioconjugation: A Guide to Reaction Time and Temperature
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester is a widely utilized fluorescent dye for the covalent labeling of biomolecules.[1] Its intense fluorescence in the far-red spectrum makes it an ideal probe for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] The NHS ester functional group readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1][3] Achieving optimal labeling efficiency and preserving the biological activity of the target molecule is critically dependent on the careful optimization of reaction parameters, most notably time and temperature. This document provides a comprehensive guide and detailed protocols for the optimization of Cy5 NHS ester conjugation reactions.
Principle of Reaction
The reaction between Cy5 NHS ester and a primary amine on a biomolecule is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is highly pH-dependent, with optimal rates typically observed in the slightly basic range of pH 7.2 to 8.5.[1][4] At lower pH, the amine groups are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[1][5]
Optimization of Reaction Time and Temperature
The efficiency of the Cy5 NHS ester labeling reaction is a function of both time and temperature. While general guidelines exist, the optimal conditions can vary significantly depending on the specific biomolecule being labeled, its concentration, and the desired degree of labeling (DOL).
General Recommendations:
-
Room Temperature: A common starting point for optimization is incubation at room temperature (approximately 20-25°C) for 1 to 4 hours.[4][6][7]
-
Refrigerated (On Ice): For sensitive proteins or to slow down the reaction for better control, an overnight incubation on ice (approximately 4°C) can be effective.[3][6]
-
Elevated Temperature: In some cases, a shorter incubation at a higher temperature, such as 37°C for 1 hour, may be employed to accelerate the reaction, though this increases the risk of protein denaturation and dye hydrolysis.[8]
The following table summarizes the typical ranges for reaction time and temperature and their potential impact on the conjugation reaction.
| Parameter | Condition | Molar Ratio (Dye:Protein) | Incubation Time | Temperature | Expected Outcome |
| Standard | Starting Point | 10:1 to 20:1 | 1-2 hours | Room Temp (20-25°C) | Moderate to high degree of labeling. Good for initial screening. |
| Gentle | For sensitive proteins | 5:1 to 10:1 | 4 hours to overnight | 4°C (on ice) | Lower to moderate degree of labeling. Minimizes protein degradation. |
| Rapid | For robust proteins | 15:1 to 30:1 | 30-60 minutes | 37°C | High degree of labeling in a shorter time. Increased risk of non-specific labeling and protein inactivation. |
| Low DOL | To achieve minimal labeling | 1:1 to 5:1 | 1-4 hours | Room Temp or 4°C | Controlled low degree of labeling, preserving protein function. |
| High DOL | For maximum signal | 20:1 to 50:1 | 2-4 hours | Room Temp | High degree of labeling, potential for fluorescence quenching and reduced protein activity. |
Experimental Protocols
General Protocol for Cy5 NHS Ester Labeling of Proteins
This protocol provides a general procedure for labeling proteins with Cy5 NHS ester. It is recommended to perform a small-scale optimization of the dye-to-protein molar ratio and incubation conditions to achieve the desired degree of labeling.
Materials:
-
Cyanine5 NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at a concentration of 2-10 mg/mL.[4]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6]
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[6][9]
-
Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[10]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts.[4][10]
-
Prepare Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]
-
Labeling Reaction: a. Calculate the required volume of the Cy5 NHS ester stock solution to achieve the desired molar excess of dye to protein. A starting point of a 10-fold molar excess is recommended.[3] b. Slowly add the Cy5 NHS ester solution to the protein solution while gently vortexing.[7] c. Incubate the reaction at the desired temperature (e.g., room temperature or 4°C) for the optimized time (e.g., 1-4 hours or overnight), protected from light.[3][4][6]
-
Purification: a. Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to quench any unreacted NHS ester. b. Remove the unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[10] c. Collect the fractions containing the labeled protein, which will be visibly colored.
-
Characterization: a. Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[10] b. The DOL can be calculated using the following formula: DOL = (A_max of dye × Molar mass of protein) / (ε_dye × (A_280 - A_max × CF_280)) where A_max is the absorbance at the dye's maximum wavelength, ε_dye is the molar extinction coefficient of the dye, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
Protocol for Optimizing Reaction Time and Temperature
This protocol describes a method to systematically optimize the incubation time and temperature for your specific protein.
Procedure:
-
Set up Parallel Reactions: Prepare multiple small-scale labeling reactions as described in the General Protocol.
-
Vary Incubation Time: For a fixed temperature (e.g., room temperature), set up reactions to be incubated for different durations (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, overnight).
-
Vary Incubation Temperature: For a fixed incubation time (e.g., 2 hours), set up reactions to be incubated at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Analysis: After the designated incubation period, purify each reaction mixture as described above. Determine the DOL for each condition.
-
Functional Assay: If applicable, perform a functional assay on the labeled protein from each condition to assess the impact of the labeling on its biological activity.
-
Select Optimal Conditions: Choose the combination of time and temperature that provides the desired DOL while maintaining the protein's functionality.
Diagrams
Caption: Workflow for optimizing Cy5 NHS ester labeling.
Caption: Cy5 NHS ester reaction with a primary amine.
Conclusion
The successful fluorescent labeling of biomolecules with Cyanine5 NHS ester is a balance between achieving a sufficient degree of labeling for detection and preserving the integrity and function of the target molecule. By systematically optimizing the reaction time and temperature, researchers can fine-tune their conjugation protocols to meet the specific demands of their experimental systems. The protocols and guidelines presented here offer a robust starting point for this optimization process, enabling the generation of high-quality fluorescently labeled biomolecules for a wide range of research and diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. acebiolab.com [acebiolab.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Dissolving and Using Cyanine5 NHS Ester with Anhydrous DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) NHS ester is a widely used fluorescent dye for labeling primary amines in various biomolecules such as proteins, peptides, and oligonucleotides.[1][2][3][4] Its fluorescence in the far-red spectrum minimizes background autofluorescence from biological samples, making it an ideal choice for a range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[3][4][5] Proper dissolution and handling of the Cy5 NHS ester are critical for successful conjugation. This document provides detailed protocols for dissolving Cyanine5 NHS ester using anhydrous dimethyl sulfoxide (B87167) (DMSO) and for performing a typical labeling reaction with proteins.
Cyanine5 NHS ester is poorly soluble in aqueous solutions but readily dissolves in anhydrous organic solvents like DMSO or dimethylformamide (DMF).[1][2][3][4] Anhydrous DMSO is recommended for preparing stock solutions of moisture-sensitive compounds like NHS esters, as the presence of water can lead to hydrolysis of the ester, rendering it inactive for labeling.[6][7]
Materials and Reagents
-
Cyanine5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein or other amine-containing biomolecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5)[1][8][9]
-
Purification column (e.g., spin column, size-exclusion chromatography column)[10]
-
Microcentrifuge tubes
-
Pipettes and tips
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Solvent for Stock Solution | Anhydrous DMSO | Minimizes hydrolysis of the NHS ester.[6][7] |
| Stock Solution Concentration | 1-10 mg/mL or 10 mM | Prepare fresh before use for best results.[11][12][13] |
| Storage of Stock Solution | Up to 1-2 months at -20°C (desiccated) | Avoid repeated freeze-thaw cycles.[1][9] |
| Reaction pH | 8.3 - 9.0 | Optimal for the reaction between NHS ester and primary amines.[1][8][14][15] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, sodium bicarbonate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for labeling.[13][14] |
| Protein Concentration for Labeling | 2-10 mg/mL | Lower concentrations can reduce labeling efficiency.[12][13][15] |
| Molar Ratio of Dye to Protein | 5:1 to 20:1 (start with 10:1) | The optimal ratio may need to be determined empirically.[12][15] |
| Reaction Time | 1 hour to overnight | Can be performed at room temperature or on ice.[9][12][13][14] |
| Reaction Temperature | Room temperature or on ice | Longer incubation times are typically used at lower temperatures.[9][12][13] |
| Purification Method | Spin column, size-exclusion chromatography, or dialysis | To remove unconjugated "free" dye.[10] |
| Excitation Maximum (Cy5) | ~646-651 nm | [1][5] |
| Emission Maximum (Cy5) | ~662-670 nm | [1][5] |
Experimental Protocols
Protocol 1: Preparation of Cyanine5 NHS Ester Stock Solution
-
Bring the vial of Cyanine5 NHS ester and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial of Cyanine5 NHS ester to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the vial until the dye is completely dissolved. The solution should be a clear, dark blue color.
-
Use the stock solution immediately for the best results. If storage is necessary, aliquot into single-use volumes and store at -20°C in a desiccated container for up to 1-2 months.[1][9]
Protocol 2: Protein Labeling with Cyanine5 NHS Ester
-
Protein Preparation :
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.[12][13][15]
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged for an amine-free buffer via dialysis or a desalting column.[13][14]
-
-
Labeling Reaction :
-
Add the freshly prepared Cyanine5 NHS ester stock solution in DMSO to the protein solution. The volume of the DMSO stock should not exceed 10% of the total reaction volume.[1]
-
The recommended molar ratio of dye to protein is typically between 5:1 and 20:1. A starting point of a 10:1 molar ratio is often used.[12][15]
-
Gently mix the reaction solution by pipetting up and down or by brief vortexing.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[9][12][13][14]
-
-
Purification of the Labeled Protein :
-
After the incubation period, it is crucial to remove the unreacted "free" dye from the labeled protein.[10]
-
This can be achieved using a spin column, size-exclusion chromatography (e.g., Sephadex G-25), or dialysis.[10][13]
-
Follow the manufacturer's protocol for the chosen purification method. The labeled protein will typically elute first, followed by the smaller, unconjugated dye molecules.
-
-
Characterization and Storage :
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[10]
-
Store the labeled protein under conditions appropriate for the specific protein, protected from light. For long-term storage, it is recommended to aliquot the sample and store at -20°C or -80°C.[13]
-
Visualizations
Caption: Experimental workflow for labeling proteins with Cyanine5 NHS ester.
Caption: Reaction of Cyanine5 NHS ester with a primary amine on a protein.
References
- 1. acebiolab.com [acebiolab.com]
- 2. ibiantech.com [ibiantech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cyanine5 NHS ester - CAS 1263093-76-0 [sigutlabs.com]
- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 6. thomassci.com [thomassci.com]
- 7. biotium.com [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. assaygenie.com [assaygenie.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Quenching Unreacted Cyanine5 NHS Ester in Labeling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) NHS ester is a widely used fluorescent dye for labeling proteins, antibodies, and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form stable amide bonds. However, after the labeling reaction is complete, it is crucial to quench any unreacted Cy5 NHS ester. Failure to do so can lead to non-specific labeling of other molecules in subsequent steps, resulting in high background signals and inaccurate experimental results. This document provides detailed application notes and protocols for effectively quenching unreacted Cyanine5 NHS ester in labeling reactions.
The quenching process involves the addition of a small molecule containing a primary amine that rapidly reacts with the remaining NHS esters, converting them into stable, non-reactive amides.[1] This ensures that the fluorescence signal is specifically localized to the intended target molecule.
Quenching Reagents and Mechanism
The most common quenching agents for NHS ester reactions are small molecules containing primary amines.[1] The quenching reaction proceeds via nucleophilic acyl substitution, where the primary amine of the quenching agent attacks the carbonyl carbon of the NHS ester. This displaces the N-hydroxysuccinimide (NHS) leaving group and forms a stable amide bond with the Cyanine5 dye.[1]
Commonly used quenching reagents include:
-
Tris(hydroxymethyl)aminomethane (Tris): A very common and effective quenching agent.[1]
-
Glycine (B1666218): A simple amino acid that is also widely used and efficient.[1]
-
Ethanolamine: Another small primary amine that serves as an effective quenching agent.
-
Lysine: An amino acid with a primary amine in its side chain, suitable for quenching.[1]
-
Hydroxylamine: Can also be used to quench the reaction.[1]
While both Tris and glycine are effective, some studies on other reactive chemistries like formaldehyde (B43269) cross-linking suggest that Tris may be a more efficient quencher, though it also has the potential to reverse some linkages. For most NHS ester quenching applications, both are considered reliable choices.
Comparison of Common Quenching Reagents
The selection of a quenching reagent and its concentration is critical for ensuring the complete deactivation of unreacted Cyanine5 NHS ester. The following table summarizes the commonly used quenching reagents and their typical working conditions.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Temperature | Key Considerations |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | Widely used and highly effective. Ensure the final pH of the reaction mixture remains in the optimal range for quenching (typically pH 7.5-8.5).[1] |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another very common and efficient quenching agent.[1] |
| Ethanolamine | 20-50 mM | 15-30 minutes | Room Temperature | A good alternative to Tris and glycine. |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Provides a primary amine for effective quenching.[1] |
| Hydroxylamine | ~10 mM | 15 minutes | Room Temperature | A potent quenching agent that can also hydrolyze remaining NHS esters.[1] |
Experimental Protocols
This section provides a detailed protocol for a typical labeling reaction followed by the quenching of unreacted Cyanine5 NHS ester.
Materials
-
Biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
-
Cyanine5 NHS ester, dissolved in anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette).
Protocol for Labeling and Quenching
-
Labeling Reaction:
-
Dissolve the biomolecule in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of Cyanine5 NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Add a calculated molar excess of the dissolved Cyanine5 NHS ester to the biomolecule solution. A 5- to 20-fold molar excess is a common starting point.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching Reaction:
-
At the end of the incubation period, add the Quenching Buffer to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 20-100 µL of a 1 M quenching buffer stock to a 1 mL reaction volume.[2]
-
Incubate the quenching reaction for 15-30 minutes at room temperature with gentle stirring.[1]
-
-
Purification:
-
After quenching, proceed immediately to purify the labeled biomolecule from the excess quenching reagent, hydrolyzed dye, and N-hydroxysuccinimide byproduct.
-
Purification can be performed using size-exclusion chromatography, dialysis, or other suitable methods.
-
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for labeling a biomolecule with Cyanine5 NHS ester and quenching the reaction.
Caption: Mechanism of quenching unreacted Cyanine5 NHS ester with a primary amine-containing reagent.
Conclusion
Quenching unreacted Cyanine5 NHS ester is a critical step in labeling reactions to ensure low background and high specificity. By selecting an appropriate quenching reagent and following a well-defined protocol, researchers can obtain high-quality fluorescently labeled biomolecules for a wide range of applications in research and drug development. The information and protocols provided in this document serve as a comprehensive guide to achieving successful and reproducible results.
References
Cyanine5 NHS Ester for In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) NHS ester is a reactive, far-red fluorescent dye widely utilized for labeling biomolecules in a variety of life science applications, including in vivo imaging.[1] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[2] The far-red emission of Cy5 is particularly advantageous for in vivo studies as it falls within the near-infrared (NIR) window of biological tissues (650-900 nm), allowing for deeper tissue penetration and reduced autofluorescence compared to fluorophores that excite at shorter wavelengths.[3] This results in a higher signal-to-noise ratio, enabling sensitive detection of labeled molecules in living organisms.[4]
This document provides detailed application notes and protocols for the use of Cyanine5 NHS ester in in vivo imaging, covering probe preparation, experimental workflows, and key quantitative data to guide researchers in their studies.
Key Properties of Cyanine5
Quantitative data for Cyanine5 and related cyanine (B1664457) dyes are crucial for designing and interpreting in vivo imaging experiments. The table below summarizes the key spectral properties of Cy5 and its longer-wavelength counterpart, Cy5.5, which is also commonly used for in vivo applications.[3]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features & Applications |
| Cyanine5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.20 | Bright far-red fluorescence; suitable for superficial and whole-body in vivo imaging.[3] |
| Cyanine5.5 (Cy5.5) | ~675 | ~694 | ~250,000 | ~0.23 | Near-infrared dye with excellent brightness; ideal for labeling antibodies and peptides for deep-tissue in vivo imaging.[3] |
In Vivo Imaging Applications
Cyanine5 NHS ester can be conjugated to a variety of molecules to create targeted probes for in vivo imaging. The choice of the targeting molecule depends on the biological question being addressed.
-
Antibody Labeling: The most common application involves labeling monoclonal antibodies (mAbs) that target specific cell surface receptors or antigens.[5] This allows for the visualization of tumors, inflammation, or specific cell populations in vivo.[2]
-
Small Molecule Conjugation: Small molecules, such as peptides or drugs, can be labeled with Cy5 to study their pharmacokinetics, biodistribution, and target engagement in real-time.[6]
-
Cell Labeling: While less common with NHS esters which primarily label proteins, cells can be labeled with lipophilic cyanine dyes for in vivo cell tracking studies.[3]
Experimental Protocols
The following protocols provide a general framework for preparing and using Cy5-labeled probes for in vivo imaging. Optimization may be required for specific applications.
Protocol 1: Antibody Labeling with Cyanine5 NHS Ester
This protocol describes the conjugation of Cy5 NHS ester to a monoclonal antibody for targeted in vivo imaging.
Materials:
-
Monoclonal antibody (mAb) of interest (in an amine-free buffer, e.g., PBS)
-
Cyanine5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).[3]
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the following formula:
-
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]
-
Where A_max is the absorbance at ~650 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody, ε_dye is the molar extinction coefficient of Cy5 (~250,000 cm⁻¹M⁻¹), and CF_280 is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).
-
-
Protocol 2: In Vivo Imaging of a Cy5-Labeled Antibody in a Tumor Model
This protocol outlines the general procedure for in vivo fluorescence imaging using a Cy5-labeled antibody in a tumor-bearing mouse model.
Materials:
-
Purified Cy5-labeled antibody
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate excitation and emission filters for Cy5
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
-
-
Probe Administration:
-
Inject 1-5 nanomoles of the Cy5-labeled antibody conjugate intravenously (e.g., via the tail vein) in a volume of approximately 100 µL.[3]
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the accumulation of the probe in the tumor and its clearance from other tissues.[3]
-
Use the appropriate excitation (e.g., ~640 nm) and emission (e.g., ~670 nm) filters for Cy5.
-
-
Data Analysis:
-
Draw Regions of Interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.[5]
-
Calculate the tumor-to-background ratio to assess the specific targeting of the probe.
-
-
Ex Vivo Analysis (Optional):
-
At the end of the experiment, euthanize the animal and excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs).
-
Image the excised organs to confirm the in vivo signal and determine the biodistribution of the probe.[8]
-
Visualizations
Experimental Workflow for In Vivo Imaging
The following diagram illustrates the general workflow for an in vivo imaging experiment using a Cyanine5 NHS ester labeled probe.
References
- 1. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Molecular Imaging to Diagnose and Subtype Tumors through Receptor-Targeted Optically Labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemically-defined antibody- and small molecule-drug conjugates for in vivo tumor targeting applications: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Chemically Defined Antibodyâ and Small MoleculeâDrug Conjugates for in Vivo Tumor Targeting Applications: A Comparative Analysis - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Application Notes: Labeling Primary Amines on Lysine Residues with Cyanine5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in modern biological research and drug development. Cyanine5 (Cy5), a bright and photostable fluorescent dye that emits in the far-red spectrum, is an ideal choice for a variety of applications due to its high molar extinction coefficient and minimal autofluorescence from biological samples.[1] The most common method for conjugating Cy5 to proteins is through the use of an N-hydroxysuccinimide (NHS) ester derivative. Cy5 NHS ester reacts efficiently with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[2][3][4] This process allows for the sensitive and specific tracking and quantification of proteins in various assays, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[4]
The success of the labeling reaction is highly dependent on careful control of experimental conditions, particularly pH. The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[3][5][6] At lower pH, the amine groups are protonated and thus less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[3][4] It is also crucial to use buffers that are free of primary amines, such as Tris, as these will compete with the protein for reaction with the dye.[7][8]
This document provides detailed protocols for labeling proteins with Cyanine5 NHS ester, methods for purifying the resulting conjugate, and procedures for characterizing the final product.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of Cyanine5 NHS ester with a primary amine on a lysine residue.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Cyanine5 NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-9.0)[2][7]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2][5]
-
Purification column (e.g., spin column, size-exclusion chromatography column)[7]
-
Quenching reagent (e.g., Tris-HCl or glycine), optional[9]
Protein Preparation
-
Buffer Exchange: The protein solution must be in a buffer free of primary amines. If the protein is in a buffer containing Tris or glycine, it must be exchanged into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) using dialysis or a desalting column.[7][10]
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL. Higher protein concentrations generally lead to more efficient labeling.[5][7]
Labeling Reaction
-
Prepare Cy5 NHS Ester Stock Solution: Allow the vial of Cy5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3] Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[3][8]
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 molar ratio of dye to protein.[11] This ratio may need to be optimized depending on the protein and the desired degree of labeling.
-
Reaction Incubation: Slowly add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently stirring or vortexing.[3][9] Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[2][3]
Purification of the Labeled Protein
It is critical to remove unconjugated "free" dye after the labeling reaction to avoid high background signals and inaccurate quantification.[7]
-
Spin Column Chromatography (for small volumes):
-
Equilibrate the spin column with the desired elution buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Centrifuge according to the manufacturer's instructions to elute the labeled protein. The smaller, unconjugated dye molecules will be retained by the resin.[7]
-
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with the desired elution buffer.
-
Load the reaction mixture onto the column.
-
Collect fractions as the larger, labeled protein elutes first, followed by the smaller, free dye molecules.[7]
-
Characterization of the Labeled Protein
After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[7] An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[7]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5 (~650 nm, A650).[7]
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Calculate Degree of Labeling (DOL): DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of Cy5 at 650 nm (250,000 M⁻¹cm⁻¹).[7]
-
Data Presentation
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Optimal pH | 8.3 - 9.0 | [7] |
| Recommended Buffer | 0.1 M Sodium Bicarbonate or Phosphate | [2][7] |
| Protein Concentration | 2 - 10 mg/mL | [5][7] |
| Incubation Time | 1 - 4 hours at room temperature | [2] |
| Cy5 Properties | ||
| Absorbance Maximum (λmax) | ~650 nm | [1][7] |
| Emission Maximum (λem) | ~670 nm | [1] |
| Molar Extinction Coefficient (ε_dye) | 250,000 M⁻¹cm⁻¹ | [7] |
| Characterization | ||
| Optimal Degree of Labeling (DOL) | 2 - 4 | [7] |
Experimental Workflow
Caption: Workflow for labeling proteins with Cyanine5 NHS ester.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Labeling reaction failed. | Ensure the protein buffer is amine-free and at the correct pH.[7] |
| Over-labeling causing fluorescence quenching. | Calculate the DOL. Reduce the molar ratio of Cy5 NHS ester to protein in the labeling reaction.[7] | |
| Protein Precipitates After Labeling | Over-labeling has increased protein hydrophobicity. | Reduce the molar ratio of Cy5 NHS ester to protein. Aim for a lower DOL (2-4).[7] |
| Solvent effects from DMSO or DMF. | Add the NHS ester solution to the protein solution slowly while mixing.[3] | |
| High Background in Downstream Applications | Incomplete removal of free dye. | Repeat the purification step or use a more stringent purification method like SEC.[7] |
References
- 1. lifetein.com [lifetein.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. acebiolab.com [acebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Cyanine5 NHS Ester Labeling
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting low labeling efficiency with Cyanine5 (Cy5) NHS ester. The following sections provide answers to frequently asked questions, detailed troubleshooting advice, and a comprehensive experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cy5 NHS ester labeling reactions?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines on proteins and other molecules is between 8.3 and 8.5.[1][2][3] Within this range, the primary amine groups (like the ε-amino group of lysine) are sufficiently deprotonated and thus nucleophilic enough to react with the NHS ester. A pH below 8.0 will result in protonated, less reactive amines, while a pH above 9.0 significantly increases the rate of NHS ester hydrolysis, which competes with the labeling reaction.[1][2][4][5][6]
Q2: Which buffers are compatible with Cy5 NHS ester reactions?
It is critical to use buffers that are free of primary amines.[1][7] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium carbonate, and borate (B1201080) buffers.[1][2][5][6] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the Cy5 NHS ester, thereby reducing labeling efficiency.[1][7]
Q3: How should I prepare and store my Cy5 NHS ester?
Cy5 NHS ester is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation.[8] For labeling, it is recommended to dissolve the Cy5 NHS ester in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][9] Stock solutions in DMSO or DMF should be used promptly, as extended storage can reduce the dye's activity.[7]
Q4: What could be causing precipitation of my protein during the labeling reaction?
Protein precipitation during labeling can be caused by several factors. Over-labeling, where too many dye molecules are attached to a single protein, is a common cause.[4] The addition of the organic solvent used to dissolve the dye can also contribute to precipitation if the protein is sensitive to it. To mitigate this, it is advisable to use the minimum required volume of solvent.
Troubleshooting Guide
This section addresses common issues encountered during Cy5 NHS ester labeling and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Fluorescence | Inefficient Labeling: The labeling reaction was unsuccessful. | 1. Verify Buffer pH: Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[1][2][3] 2. Check for Amine-Containing Buffers: Confirm that no Tris, glycine, or other primary amine-containing buffers were used.[1][7] 3. Assess Protein Concentration: For optimal results, the protein concentration should be at least 2 mg/mL.[1][7] 4. Optimize Dye-to-Protein Ratio: A molar excess of 8-10 fold of dye to protein is a good starting point for mono-labeling.[2][3] This may need to be optimized for your specific protein. 5. Evaluate Dye Quality: Ensure the Cy5 NHS ester has not been hydrolyzed due to improper storage. Use freshly prepared dye solutions.[8][9] |
| Over-labeling and Self-Quenching: Too many dye molecules on a single protein can lead to fluorescence quenching.[4] | 1. Reduce Dye-to-Protein Ratio: Decrease the molar excess of Cy5 NHS ester in the labeling reaction. 2. Shorten Reaction Time: Reduce the incubation time of the labeling reaction.[1] | |
| Protein Precipitation | Over-labeling: High degrees of labeling can lead to protein aggregation.[4] | 1. Decrease Molar Excess of Dye: Use a lower dye-to-protein ratio. 2. Optimize Reaction Conditions: Consider a shorter reaction time or performing the reaction at a lower temperature (e.g., 4°C overnight).[4] |
| Solvent Sensitivity: The protein may be sensitive to the organic solvent (DMSO or DMF) used to dissolve the dye. | 1. Minimize Solvent Volume: Use the most concentrated dye stock solution possible to minimize the final solvent concentration in the reaction mixture. | |
| Inconsistent Labeling Results | Variability in Reagents or Protocol: Inconsistent reagent preparation or reaction conditions. | 1. Standardize Protocol: Ensure all steps of the protocol are performed consistently. 2. Use Fresh Reagents: Prepare fresh dye and buffer solutions for each experiment. 3. Calibrate pH Meter: Regularly calibrate the pH meter to ensure accurate buffer preparation. |
Experimental Protocol: Cy5 NHS Ester Labeling of a Protein
This protocol provides a general procedure for labeling a protein with Cy5 NHS ester.
1. Buffer Preparation:
-
Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3 using a calibrated pH meter.
2. Protein Preparation:
-
Dissolve the protein in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[1][7]
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the sodium bicarbonate buffer before labeling.[7]
3. Cy5 NHS Ester Solution Preparation:
-
Allow the vial of Cy5 NHS ester to warm to room temperature before opening.
-
Dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared immediately before use.[1][10]
4. Labeling Reaction:
-
Calculate the required volume of the Cy5 NHS ester solution to achieve the desired molar excess (a 10-fold molar excess is a common starting point).
-
While gently vortexing, add the Cy5 NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
5. Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[2][4]
Visual Guides
Chemical Reaction of Cy5 NHS Ester with a Primary Amine
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. acebiolab.com [acebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. genecopoeia.com [genecopoeia.com]
Troubleshooting protein precipitation during Cyanine5 labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of protein precipitation during Cyanine5 (Cy5) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation during Cy5 labeling?
Protein precipitation during labeling is often a result of factors that compromise protein stability. The most common causes include:
-
Hydrophobic Interactions: Cyanine dyes, including Cy5, are inherently hydrophobic. Covalently attaching these molecules to the protein surface increases its overall hydrophobicity, which can lead to aggregation as the protein molecules attempt to minimize their exposure to the aqueous buffer.[1]
-
Electrostatic Mismatches: The conjugation of charged dye molecules or shifts in the buffer pH during the reaction can alter the protein's surface charge. If the pH of the reaction is close to the protein's isoelectric point (pI), the net charge of the protein will be near zero, reducing the electrostatic repulsion between molecules and promoting aggregation.[1][2]
-
Conformational Changes: The binding of the Cy5 molecule can induce local or global changes in the protein's three-dimensional structure. This may expose previously buried hydrophobic regions, creating "sticky" patches that facilitate self-association and precipitation.[1]
-
High Dye-to-Protein Ratio: Using a large molar excess of the dye can lead to over-labeling of the protein. This significantly increases the protein's hydrophobicity and can disrupt its native structure, both of which are major drivers of aggregation.[3][4] An optimal Degree of Labeling (DOL) for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching or precipitation.[5]
-
Suboptimal Buffer Conditions: The composition of the labeling buffer is critical. An inappropriate pH, low ionic strength, or the absence of stabilizing additives can reduce protein stability and lead to precipitation.[1][6] For amine-reactive labeling (like with NHS esters), the pH is typically kept between 8.3 and 8.5.[7][8]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and the formation of aggregates.[1][9][10] Recommended protein concentrations for labeling are generally in the range of 2-10 mg/mL.[7][8][11]
Q2: How does the choice of labeling chemistry (e.g., amine-reactive vs. thiol-reactive) affect protein stability?
The labeling chemistry can indeed influence protein precipitation.
-
Amine-reactive labeling (e.g., using Cy5-NHS ester) targets primary amines on lysine (B10760008) residues and the N-terminus.[8] This reaction is most efficient at a slightly basic pH (8.3-8.5), which is necessary to deprotonate the amino groups.[7][12] However, if this pH is near the protein's isoelectric point (pI), the protein's solubility will be at its minimum, increasing the risk of precipitation.[1][2]
-
Thiol-reactive labeling (e.g., using Cy5-Maleimide) targets free sulfhydryl groups on cysteine residues.[13] This reaction is typically performed at a more neutral pH (6.5-7.5).[14] While this pH range is often more favorable for the stability of many proteins, the introduction of the bulky, hydrophobic dye to a specific site can still induce conformational changes and aggregation.[15]
Q3: Can impurities in the protein sample contribute to precipitation?
Yes, the purity of the initial protein sample is crucial. The presence of small amounts of aggregated protein can act as seeds, accelerating the aggregation of newly labeled, less stable protein molecules. It is highly recommended to ensure the starting protein solution is clear and monodisperse, which can be verified by techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
Q4: What is the "Degree of Labeling" (DOL) and how does it relate to precipitation?
The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule.[5][16] While a higher DOL might seem desirable for a stronger fluorescent signal, it is a primary cause of precipitation.[3][4] Over-labeling can lead to fluorescence quenching, where neighboring dye molecules on the same protein interact and reduce the overall fluorescence intensity.[16][17] More critically for this topic, a high DOL substantially increases the hydrophobicity of the protein, often leading to aggregation and precipitation.[3] For most applications, a DOL of 2 to 4 is considered optimal.[5]
Troubleshooting Guide: Protein Precipitation During Labeling
If you observe turbidity or visible precipitate during or after your Cy5 labeling reaction, follow this step-by-step troubleshooting guide.
Issue: Protein solution becomes cloudy or a precipitate forms.
This is a clear sign of significant protein aggregation. The following workflow can help identify and resolve the underlying cause.
Optimization of Labeling Parameters
The following tables provide recommended starting points for optimizing your labeling protocol to enhance protein stability.
Table 1: Recommended Buffer Additives for Protein Stability
| Additive | Recommended Concentration | Rationale |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the protein hydration shell. |
| L-Arginine | 50-100 mM | Suppresses protein aggregation by interacting with hydrophobic patches. |
| Sucrose | 0.25-1 M | Stabilizes protein structure through preferential exclusion. |
| Polysorbate 20 (Tween-20) | 0.01-0.1% (v/v) | A non-ionic detergent that prevents surface-induced aggregation and solubilizes hydrophobic molecules.[18] |
| Sodium Chloride (NaCl) | 50-150 mM | Shields surface charges to prevent electrostatic aggregation, but high concentrations can cause "salting out".[1][6] |
Table 2: Key Reaction Parameters to Optimize
| Parameter | Standard Range | Optimization Strategy to Reduce Precipitation |
| Protein Concentration | 2-10 mg/mL[7][8][11] | Decrease concentration to 1-2 mg/mL.[4] |
| Dye:Protein Molar Ratio | 5:1 to 20:1[11] | Reduce the ratio to 5:1 or even 1:1.[15] |
| Reaction Temperature | Room Temperature[14] | Perform the reaction at 4°C for a longer duration (e.g., 2-4 hours or overnight).[6][10] |
| Reaction pH (Amine-reactive) | 8.3 - 8.5[7][8] | Ensure the pH is at least 1-2 units away from the protein's pI.[2][6] |
| Reaction pH (Thiol-reactive) | 6.5 - 7.5[14] | Maintain pH within this range for optimal maleimide (B117702) reactivity and protein stability. |
Experimental Protocols
Protocol 1: Standard Cy5-NHS Ester Labeling of a Protein
This protocol provides a general methodology for labeling a protein with an amine-reactive Cy5 NHS ester.
1. Protein and Buffer Preparation:
-
The protein solution must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the labeling reaction.[7]
-
If necessary, perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[7][19]
2. Dye Preparation:
-
Immediately before use, dissolve the Cy5 NHS-ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[7][12]
3. Labeling Reaction:
-
Calculate the volume of dye solution needed to achieve the desired molar ratio of dye-to-protein. A starting point of a 10:1 to 20:1 molar ratio is common for antibodies.[1]
-
While gently stirring the protein solution, slowly add the dissolved dye. This helps to avoid localized high concentrations of the dye and organic solvent, which can cause precipitation.[10]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][7]
4. Purification of the Conjugate:
-
Remove unreacted "free" dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or a size-exclusion chromatography (SEC) column.[1][5]
-
Equilibrate the column with your desired storage buffer (e.g., PBS).
-
The first colored fraction to elute from the column is the Cy5-labeled protein.
5. Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 650 nm (A650, the absorbance maximum for Cy5).[5]
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically ~0.05) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).[20]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. lifetein.com [lifetein.com]
- 14. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 19. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]
- 20. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
Effect of pH on Cyanine5 NHS ester hydrolysis and labeling
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Cyanine5 (Cy5) NHS ester for labeling proteins and other biomolecules. A key focus is the critical role of pH in the success of the labeling reaction, balancing the competing reactions of aminolysis (labeling) and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with Cy5 NHS ester?
The optimal pH for reacting Cy5 NHS ester with primary amines (e.g., on proteins) is between 8.3 and 8.5.[1][2][3][4][5] This pH range offers the best compromise between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[1][3][5]
Q2: Why is pH so critical for the labeling reaction?
At a low pH (below 7.5), primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[1][3][5] As the pH increases, more amines become deprotonated (-NH2) and available for reaction. However, the rate of NHS ester hydrolysis also increases with higher pH, leading to the inactivation of the dye.[1][2][6][7] Therefore, maintaining the recommended pH is crucial for efficient labeling.
Q3: Which buffers are recommended for the labeling reaction?
Amine-free buffers are essential to avoid competition with the target molecule. Recommended buffers include:
-
HEPES or Borate buffers within the optimal pH range can also be used.[6]
Q4: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the Cy5 NHS ester, significantly reducing labeling efficiency.[2][9]
Q5: How quickly does Cy5 NHS ester hydrolyze?
Q6: Does the fluorescence of Cy5 depend on pH?
The fluorescence intensity of Cyanine5 dye is stable across a wide pH range, typically from pH 4 to 10.[10][11] This means that changes in pH during post-labeling steps should not affect the fluorescence of the conjugated dye.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Incorrect pH of reaction buffer: The pH may be too low, resulting in protonated and unreactive amines. | Verify the pH of your protein solution and reaction buffer is between 8.3 and 8.5.[1][2][3] Adjust if necessary with a suitable base (e.g., 1 M sodium bicarbonate). |
| Presence of amine-containing buffers or contaminants: Buffers like Tris or glycine, or other primary amine contaminants, will compete with the labeling reaction.[2][9] | Buffer exchange your protein into an amine-free buffer such as PBS or sodium bicarbonate buffer before labeling. | |
| Hydrolyzed Cy5 NHS ester: The dye may have been inactivated due to improper storage or exposure to moisture. Aqueous solutions of NHS esters are not stable and should be used immediately.[12] | Use a fresh vial of Cy5 NHS ester. Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[13] | |
| Low Labeling Efficiency | pH is too high: While a higher pH increases amine reactivity, it also accelerates the hydrolysis of the NHS ester, reducing the amount of active dye available for labeling.[1][3] | Ensure the pH does not exceed 8.5. Monitor the pH during the reaction, especially if using a low concentration buffer. |
| Low protein concentration: At low protein concentrations, the competing hydrolysis reaction becomes more significant. | If possible, increase the concentration of your protein to 1-10 mg/mL.[1][2] | |
| Over-labeling of Protein | High dye-to-protein ratio at optimal pH: Some proteins are particularly rich in surface-exposed lysines that are highly reactive at the optimal pH. | To prevent over-labeling, which can lead to protein aggregation or fluorescence quenching, reduce the molar excess of the Cy5 NHS ester or decrease the reaction time.[2] |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table summarizes the stability of NHS esters at different pH values. Note that these are general values, and the exact half-life can vary depending on the specific molecule and temperature.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[6][7] |
| 8.0 | Room Temp | ~3.5 hours (Porphyrin-NHS ester)[14] |
| 8.5 | Room Temp | ~3 hours (Porphyrin-NHS ester)[14] |
| 8.6 | 4 | 10 minutes[6][7] |
| 9.0 | Room Temp | ~2 hours (Porphyrin-NHS ester)[14] |
Experimental Protocols
Detailed Protocol for Labeling an Antibody with Cy5 NHS Ester
This protocol is a general guideline and may require optimization for your specific antibody and application.
1. Materials:
-
Antibody (1-10 mg/mL in amine-free buffer)
-
Cy5 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
2. Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If it is in a buffer containing Tris or glycine, perform a buffer exchange into the Labeling Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the Labeling Buffer.
-
-
Prepare the Cy5 NHS Ester Stock Solution:
-
Allow the vial of Cy5 NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
-
Labeling Reaction:
-
Calculate the required volume of Cy5 NHS ester solution. A molar excess of 8-10 fold of dye to antibody is a good starting point for mono-labeling.[1][15]
-
Add the calculated volume of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[16]
-
The first colored fraction to elute will be the Cy5-labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Store the labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[17]
-
Mandatory Visualization
Caption: Experimental workflow for Cy5 NHS ester labeling.
Caption: Competing reactions in Cy5 NHS ester labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. acebiolab.com [acebiolab.com]
- 4. fluidic.com [fluidic.com]
- 5. interchim.fr [interchim.fr]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 17. broadpharm.com [broadpharm.com]
Why is my Cyanine5 labeled antibody not fluorescent?
Welcome to the technical support center for Cyanine5 (Cy5) labeled antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for a Cy5 labeled antibody?
A successful experiment begins with using the correct instrument settings for your fluorophore. For a Cy5 labeled antibody, the optimal excitation wavelength is approximately 650 nm, and the emission wavelength is around 670 nm.[1][2] It is crucial to ensure your microscope or imaging system is equipped with the appropriate laser lines and filters to match these wavelengths.[3][4]
Q2: How should I store my Cy5 labeled antibody to ensure its stability?
Proper storage is critical for maintaining the fluorescence of your Cy5 labeled antibody. Upon receipt, it is recommended to store the antibody at 4°C for short-term use (up to a few months) and at -20°C or -80°C for long-term storage.[5][6] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the antibody into smaller, single-use volumes before freezing.[3][7] Importantly, always protect the antibody from light by storing it in a dark tube or wrapping the vial in foil, as Cy5 is susceptible to photobleaching.[5][8]
Q3: What could cause a complete lack of fluorescence from my Cy5 labeled antibody?
Several factors could lead to a total absence of a fluorescent signal. These can be broadly categorized into issues with the antibody itself, the experimental protocol, or the imaging setup. A logical troubleshooting workflow can help pinpoint the exact cause.
Troubleshooting Guide: Weak or No Fluorescence Signal
This guide provides a step-by-step approach to identifying and resolving issues leading to a weak or absent fluorescent signal from your Cy5 labeled antibody.
Problem 1: Inefficient Antibody Labeling
If the Cy5 dye is not efficiently conjugated to the antibody, the fluorescent signal will be weak or nonexistent.
Solution: Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule. An optimal DOL for Cy5 is typically between 3 and 7.[9] A very low DOL will result in a weak signal, while a very high DOL can lead to self-quenching and reduced fluorescence.[9]
Problem 2: Photobleaching
Cy5, like many fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[10]
Solution: Minimize light exposure throughout your experiment.
-
Storage: Always store your labeled antibody in the dark.[5]
-
Handling: Perform experimental steps in low-light conditions when possible.
-
Imaging: Reduce the laser power and exposure time to the minimum required for a good signal-to-noise ratio.[11]
-
Antifade Reagents: Use a commercially available antifade mounting medium to protect your sample during imaging.[11][12]
Problem 3: Fluorescence Quenching
Fluorescence quenching occurs when the fluorescence of a substance is decreased by a variety of processes. This can be due to the formation of a non-fluorescent complex (static quenching) or collisional deactivation of the excited state (dynamic quenching).[13]
Solution:
-
Avoid High Concentrations: At high concentrations, Cy5 molecules can interact and quench each other's fluorescence.[9] Ensure you are using the antibody at an optimal dilution.
-
Check Buffer Components: Certain substances in your buffer can act as quenchers. Avoid using buffers with components known to quench Cy5 fluorescence.
-
pH Optimization: The fluorescence of Cy5 can be pH-dependent. Ensure your experimental buffers are at the optimal pH for Cy5 fluorescence.[5]
Key Experimental Protocols
Protocol 1: Determining the Degree of Labeling (DOL)
Objective: To calculate the average number of Cy5 molecules conjugated to each antibody molecule.
Materials:
-
Cy5 labeled antibody solution
-
Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Purify the labeled antibody from any unconjugated Cy5 dye using a desalting column or dialysis.[14]
-
Measure the absorbance of the purified antibody solution at 280 nm (A280) and 650 nm (A650).
-
Calculate the molar concentration of the antibody using the Beer-Lambert law:
-
Corrected A280 = A280 - (A650 × 0.05) (The correction factor of 0.05 accounts for the absorbance of Cy5 at 280 nm).
-
Antibody Concentration (M) = Corrected A280 / ε_antibody (where ε_antibody is the molar extinction coefficient of the antibody at 280 nm, typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate the molar concentration of Cy5:
-
Cy5 Concentration (M) = A650 / ε_Cy5 (where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm, which is 250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Cy5 Concentration (M) / Antibody Concentration (M)
-
Protocol 2: Antibody Labeling with Cy5 NHS Ester
Objective: To covalently label an antibody with Cy5 NHS ester.
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5 NHS ester
-
Anhydrous DMSO or DMF
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Desalting column
Methodology:
-
Prepare the antibody by ensuring it is in an amine-free buffer at an optimal concentration.[5] If necessary, perform a buffer exchange.
-
Dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.[5]
-
Add the labeling buffer to the antibody solution.
-
Add the dissolved Cy5 NHS ester to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of a 5-10 fold molar excess of dye is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove the unreacted dye by passing the reaction mixture through a desalting column.
-
Store the labeled antibody at 4°C, protected from light.
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum (λex) | ~650 nm | [1] |
| Emission Maximum (λem) | ~670 nm | [1] |
| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.2 | [1] |
| Optimal Degree of Labeling (DOL) | 3 - 7 | [9] |
References
- 1. assaygenie.com [assaygenie.com]
- 2. lifetein.com [lifetein.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. APC/Cy5.5® Conjugation Kit| Easy Labelling (ab102855) | Lightning-Link® | Abcam [abcam.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 9. drmr.com [drmr.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. fiveable.me [fiveable.me]
- 14. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Technical Support Center: Optimizing Cyanine5 NHS Ester to Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the conjugation of Cyanine5 (Cy5) NHS ester to proteins.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Dye Conjugation | Suboptimal pH: The reaction between Cy5 NHS ester and primary amines on the protein is highly pH-dependent. At a pH below 8.2, the amino groups are protonated and less reactive.[1][2] | Maintain the reaction pH between 8.2 and 8.5 for optimal results. A 0.1 M sodium bicarbonate buffer is commonly used.[1][3] |
| Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for reaction with the NHS ester, significantly reducing conjugation efficiency.[1][2][4] | Ensure your reaction buffer is free of primary amines. Use buffers like phosphate-buffered saline (PBS), MES, or HEPES.[1] If your protein is in an amine-containing buffer, perform a buffer exchange via dialysis or gel filtration before labeling.[4][5] | |
| Inactive Dye: Cy5 NHS esters are sensitive to moisture and can hydrolyze over time if not stored properly.[2] | Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[2][3] Store the dye desiccated and protected from light at -20°C.[1][6] | |
| Low Protein Concentration: The efficiency of the labeling reaction is strongly dependent on the protein concentration.[1] | For best results, use a protein concentration of 2-10 mg/mL.[1][5] If the protein concentration is low (<2 mg/mL), consider concentrating it using spin concentrators.[1] | |
| Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of dye will result in a low degree of labeling.[2] | Increase the molar ratio of Cy5 NHS ester to protein. It is recommended to perform a titration to find the optimal ratio for your specific protein.[7] | |
| Protein Precipitation During or After Labeling | Over-labeling: Cy5 is a hydrophobic molecule. Covalently attaching too many dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[2][7] | Reduce the molar ratio of Cy5 NHS ester to protein.[2] Start with a lower ratio and perform a titration to find the optimal degree of labeling that maintains protein solubility. |
| High Concentration of Organic Solvent: The use of organic solvents like DMSO or DMF to dissolve the dye can denature some proteins.[2] | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[2][6] | |
| Protein Instability: The protein itself may not be stable under the required reaction conditions (e.g., pH 8.2-8.5). | Ensure your protein is stable in the conjugation buffer before adding the dye. If necessary, explore alternative labeling chemistries that can be performed at a more suitable pH for your protein. | |
| High Background or Non-specific Staining in Downstream Applications | Unconjugated (Free) Dye: Residual, unconjugated Cy5 in the labeled protein solution can lead to high background signals. | Purify the conjugate thoroughly after the labeling reaction to remove all free dye.[8] Common methods include gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[1][5][7] |
| Over-labeled Protein: Excessively labeled proteins can sometimes exhibit non-specific binding characteristics. | Optimize the dye-to-protein molar ratio to achieve a lower degree of labeling. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Cyanine5 NHS ester to protein?
There is no single optimal ratio for all proteins. The ideal molar ratio depends on several factors, including the number of available primary amines (lysine residues and the N-terminus) on your protein's surface and its concentration. A common starting point is a 5:1 to 20:1 molar ratio of dye to protein.[6][9] It is highly recommended to perform a titration series (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ratio that yields the desired degree of labeling (DOL) without causing protein precipitation or loss of function.[7][9]
Q2: How do I calculate the Degree of Labeling (DOL)?
The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using spectrophotometry after purifying the conjugate from any free dye.[5][7][8]
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5, which is approximately 650 nm (A650).[5]
-
Calculate Protein and Dye Concentrations: Use the following formulas to determine the molar concentrations of the protein and the dye.
-
Protein Concentration (M) = [A280 - (A650 × CF)] / ε_protein
-
Dye Concentration (M) = A650 / ε_Cy5
-
Where:
-
A650 is the absorbance of the conjugate at ~650 nm.
-
ε_Cy5 is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 M⁻¹cm⁻¹).[5]
-
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Q3: What is the recommended buffer for the conjugation reaction?
The recommended buffer is an amine-free buffer with a pH between 8.2 and 8.5.[1][2] A 0.1 M sodium bicarbonate buffer is a common choice.[3] Buffers like PBS, MES, and HEPES are also suitable.[1] Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the labeling reaction.[1][2][4]
Q4: My protein is in a buffer containing Tris. What should I do?
If your protein is in a buffer containing primary amines like Tris, you must perform a buffer exchange before starting the conjugation reaction.[1][4] This can be done using dialysis, desalting columns, or spin concentrators.[4][5]
Experimental Protocols
General Protocol for Cy5 NHS Ester Labeling of Proteins
This protocol is a general guideline. Optimization may be required for your specific protein.
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Add the calculated amount of the Cy5 NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% of the total reaction volume.[2][6]
-
Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation.[3][5] Protect the reaction from light.[1]
-
-
Purification of the Conjugate:
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and ~650 nm to determine the protein concentration and the Degree of Labeling (DOL).[5]
-
-
Storage:
-
Store the labeled protein under the same conditions as the unlabeled protein, protected from light.[1] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[1]
-
Visualizations
Caption: Workflow for Cy5 NHS ester protein conjugation.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. assaygenie.com [assaygenie.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]
Technical Support Center: Managing Interference from Tris and Glycine Buffers
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with the use of Tris and glycine (B1666218) buffers in various experimental assays.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to buffer interference.
Q1: My protein concentration measurement is inaccurate when using a colorimetric assay with samples in Tris or glycine buffer. What could be the cause and how can I fix it?
A1: Inaccurate protein concentration readings are a frequent issue when using buffers containing primary amines like Tris or amino acids like glycine with certain colorimetric assays.
Common Causes:
-
Interference with Assay Chemistry: Both Tris and glycine can interfere with the chemical reactions underlying popular protein assays.
-
Lowry Assay: Tris buffer can interfere with the Lowry method by both contributing to the blank color and decreasing the color development from the protein.[1][2] This interference is noticeable even at low Tris concentrations (e.g., 0.37 mM).[1][2]
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is susceptible to interference from reducing agents and copper chelating agents.[3] Tris can also affect the accuracy of BCA assays.[4]
-
Bradford Assay: Both Tris and glycine buffers are known to interfere with the Bradford assay.[1] However, the Bradford assay is generally considered less susceptible to interference from small molecules like glycine compared to copper-based assays.[5][6]
-
Solutions:
-
Buffer-Matching Standards: The most straightforward approach is to prepare your protein standards in the exact same buffer (including the same concentration of Tris or glycine) as your unknown samples. This helps to cancel out the background signal from the buffer.[2]
-
Sample Dilution: If your protein sample is concentrated enough, diluting it can lower the concentration of the interfering buffer substance to a level that no longer significantly affects the assay.[7]
-
Removal of Interfering Substances: If dilution is not feasible, you can remove the interfering buffer components prior to the assay. Common methods include:
-
Protein Precipitation: Techniques like trichloroacetic acid (TCA) or acetone (B3395972) precipitation can effectively separate proteins from buffer components.[7][8][9]
-
Buffer Exchange: Methods such as dialysis or size-exclusion chromatography (desalting columns) can be used to exchange the interfering buffer with a compatible one.[8][9][10]
-
-
Use a Compatible Assay: Some commercial protein assays are formulated to be more resistant to common interfering substances.[7] The Bradford assay is often a better choice than copper-based methods when samples contain Tris or glycine.[5]
Q2: I am observing altered enzyme kinetics (e.g., changes in Km or Vmax) when using Tris buffer. Why is this happening and what can I do?
A2: Tris buffer can directly impact enzyme activity and kinetics, leading to misleading results.
Common Causes:
-
Chelation of Metal Ions: Tris contains a primary amine group that can chelate metal ions.[11][12] This is particularly problematic for metalloenzymes that require metal cofactors for their catalytic activity.[11][12]
-
Direct Interaction with the Enzyme: The primary amine in Tris can sometimes participate in reactions or interact with the enzyme, potentially acting as an inhibitor.[13][14] For example, Tris has been shown to have inhibitory effects on amylase activity.[13]
-
pH Shift with Temperature: The pKa of Tris is sensitive to temperature changes.[11][15] If your assay is performed at a temperature different from which the buffer was prepared, the pH of the reaction mixture may shift, affecting enzyme activity.
Solutions:
-
Use an Alternative Buffer: For metalloenzymes, consider using buffers with low metal-binding capacity, such as HEPES, MOPS, or phosphate (B84403) buffer.[11][12]
-
Empirical Buffer Selection: The optimal buffer for a particular enzyme should be determined empirically by testing a panel of different buffers.[11]
-
Control for Temperature: Prepare and pH your Tris buffer at the same temperature at which you will perform your enzyme assay to minimize pH shifts.[14]
Q3: My mass spectrometry results for protein analysis are poor when my sample is in Tris buffer. What is the problem and how can I improve my data?
A3: Tris is not considered a mass spectrometry (MS)-compatible buffer and can significantly suppress the signal of your protein of interest.[16]
Common Causes:
-
Ion Suppression: Tris is non-volatile and can form adducts with the analyte ions in the gas phase, leading to a suppression of the desired protein signal.[17]
-
Contamination of the MS System: The non-volatile nature of Tris can lead to its accumulation in the mass spectrometer, causing contamination and requiring extensive cleaning.[16]
Solutions:
-
Buffer Exchange: Before MS analysis, it is crucial to remove Tris from your protein sample. This can be achieved through:
-
Solid-Phase Extraction (SPE): Using C18 or other suitable cartridges to bind your protein while washing away the Tris buffer.
-
ZipTips®: A convenient method for desalting and concentrating small amounts of protein or peptides.[16]
-
Dialysis or Buffer Exchange Columns: Effective for larger sample volumes.
-
-
Use a Volatile Buffer: If possible, prepare your final sample in a volatile buffer compatible with MS, such as ammonium (B1175870) bicarbonate or ammonium acetate.
-
Specialized MS Techniques: Some advanced MS techniques, like fused-droplet electrospray ionization (FD-ESI/MS), have been developed to mitigate the interference from non-volatile buffers like Tris.[18]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Tris interference in the Lowry and BCA protein assays?
A1: The Lowry and BCA assays are both based on the reduction of Cu2+ to Cu+ by the peptide backbone of proteins in an alkaline medium. The Cu+ then reacts with a colorimetric reagent to produce a detectable signal. Tris, containing a primary amine, can also reduce Cu2+, leading to a false-positive signal in the blank and a decrease in the color developed from the protein.[1][2][19]
Q2: Can glycine interfere with protein assays?
A2: Yes, glycine can interfere with some protein assays. Since it is an amino acid, it can react in assays that are sensitive to free amino acids or their functional groups. For instance, both Tris and glycine buffers are reported to interfere with the Bradford assay.[1] However, single amino acids like glycine are not expected to produce a significant response in the Bradford assay, which primarily relies on the binding of Coomassie dye to basic and aromatic amino acid residues within a protein.[5][6]
Q3: Are there any alternatives to Tris and glycine buffers for electrophoresis?
A3: Yes, several alternative buffer systems are available for protein electrophoresis, each with specific advantages:
-
Tris-Tricine: This system is optimized for the separation of small proteins and peptides.[20]
-
Bis-Tris: These gels have a more neutral pH, which enhances stability and minimizes protein degradation, making them suitable for applications like mass spectrometry and post-translational modification analysis.[20]
-
Tris-Acetate: These gels are ideal for the separation of high molecular weight proteins.[20]
Q4: How can I remove interfering substances like Tris and glycine from my protein sample?
A4: Several methods can be used to remove these interfering substances:
-
Protein Precipitation: Trichloroacetic acid (TCA)/acetone precipitation is a common and effective method.[7][8][9]
-
Dialysis: This is a gentle method for buffer exchange, suitable for larger sample volumes.[7][9]
-
Size-Exclusion Chromatography (Desalting Columns): A rapid method for removing small molecules like buffer components from protein samples.[8][10]
-
Commercial Cleanup Kits: Several kits are available that are specifically designed to remove various interfering substances from protein samples before downstream applications.[8]
Quantitative Data Summary
The following tables summarize the impact of Tris and glycine on various assays.
Table 1: Effect of Tris Buffer on Protein Quantification Assays
| Assay | Tris Concentration | Observed Effect | Reference |
| Lowry | 0.37 mM | Marked distortion of protein measurement | [1][2] |
| Lowry | 0.04 - 3.65 mM | Decreased chromophore development with protein and increased blank color | [2] |
| Mass Spec | 0.1 mM | Decreased peak heights of apo-myoglobin signals | [17] |
| Mass Spec | > 50 mM | Significant decrease in detected myoglobin (B1173299) and heme concentrations | [17] |
Table 2: Impact of Buffer Choice on Enzyme Kinetics
| Enzyme | Buffer | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Trypsin | HEPES | 3.14 ± 0.14 | - | - | [12] |
| Trypsin | Tris-HCl | 3.07 ± 0.16 | - | - | [12] |
| Trypsin | Phosphate | 2.9 ± 0.02 | - | - | [12] |
| Alkaline Phosphatase | Tris | Highest Vmax, Highest Km | - | - | [11] |
| Alkaline Phosphatase | Glycine | Lower Vmax, Lower Km | - | - | [11] |
| Alkaline Phosphatase | Tricine | Lower Vmax, Lower Km | - | - | [11] |
| Note: Specific values for kcat and kcat/Km for Trypsin were not provided in the source material. For Alkaline Phosphatase, the source indicated relative differences rather than specific quantitative values. |
Experimental Protocols
Protocol 1: Acetone Precipitation for Protein Sample Cleanup
This protocol is a quick and effective method to precipitate proteins and remove interfering substances like Tris and glycine.
Materials:
-
Protein sample in interfering buffer
-
Cold acetone (-20°C)
-
Microcentrifuge
-
Resuspension buffer (compatible with downstream application)
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four volumes of cold acetone (-20°C) to the sample (e.g., 400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant, which contains the interfering substances.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the protein difficult to redissolve.
-
Resuspend the protein pellet in a suitable buffer for your downstream assay.
Protocol 2: Buffer Exchange using a Desalting Column
This protocol is a rapid method for removing small molecules from protein samples.
Materials:
-
Protein sample in interfering buffer
-
Desalting column (e.g., spin column format)
-
Collection tubes
-
Exchange buffer (compatible with downstream application)
Procedure:
-
Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired exchange buffer.
-
Apply the protein sample to the top of the column resin.
-
Centrifuge the column (if using a spin column) or allow the sample to flow through by gravity, following the manufacturer's protocol.
-
The protein will elute in the exchange buffer, while the smaller interfering molecules are retained in the column matrix.
-
Collect the purified protein sample for your downstream application.
Visualizations
Caption: Troubleshooting workflow for experiments with interfering buffers.
Caption: Mechanism of Tris interference in copper-based protein assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bio-rad.com [bio-rad.com]
- 9. interchim.fr [interchim.fr]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biochemistry - How will changing the concentration of a Tris buffer affect amylase enzyme activity? - Biology Stack Exchange [biology.stackexchange.com]
- 14. The uses of Tris buffer - A starting guide - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 15. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Eliminating the interferences from TRIS buffer and SDS in protein analysis by fused-droplet electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. What are the commonly used discontinuous gel buffer systems? | AAT Bioquest [aatbio.com]
How to avoid self-quenching of Cyanine5 conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of self-quenching in Cyanine5 (Cy5) conjugates.
Understanding Self-Quenching: Frequently Asked Questions (FAQs)
Q1: What is self-quenching of Cy5 conjugates?
Self-quenching, also known as concentration quenching, is a phenomenon where the fluorescence intensity of a fluorophore, such as Cy5, decreases at high labeling densities on a biomolecule (e.g., an antibody or protein).[1][2][3] Instead of observing a proportional increase in signal with more dye molecules, the overall fluorescence can plateau or even decrease.[1]
Q2: What are the primary mechanisms behind Cy5 self-quenching?
There are two main mechanisms responsible for Cy5 self-quenching:
-
Förster Resonance Energy Transfer (FRET): When Cy5 molecules are in close proximity (typically less than 10 nm), energy can be transferred non-radiatively from an excited-state Cy5 molecule to a ground-state Cy5 molecule.[1][2][4] This process, also known as homo-FRET, competes with fluorescence emission, leading to a reduction in the overall quantum yield.[2][4]
-
H-dimer Formation: Cyanine (B1664457) dyes like Cy5 have a tendency to form aggregates, particularly non-fluorescent H-dimers, when in close proximity on a biomolecule.[1][2][4] This π-stacking of dye molecules leads to a blue shift in the absorption spectrum and significant fluorescence quenching.[1][4]
Q3: What experimental factors contribute to Cy5 self-quenching?
Several factors during the conjugation and experimental process can exacerbate self-quenching:
-
High Degree of Labeling (DOL): Over-labeling a biomolecule is the most common cause of self-quenching.[5][6]
-
Protein Concentration: Low protein concentrations during the labeling reaction can lead to inefficient labeling or over-labeling of the available protein.[5]
-
pH of the Reaction: The pH of the labeling buffer affects the reactivity of both the dye and the protein's functional groups.[5][7]
-
Environmental Conditions: The fluorescence intensity of Cy5 can be sensitive to environmental factors such as pH, ionic strength, and temperature.[7][]
Troubleshooting Guide for Cyanine5 Conjugation
This guide provides solutions to common issues encountered during Cy5 conjugation that can lead to poor fluorescence signal due to self-quenching.
| Problem | Potential Cause | Recommended Solution |
| Low fluorescence signal despite a high absorbance at ~650 nm | Self-quenching due to a high Degree of Labeling (DOL). | Optimize the dye-to-protein molar ratio in the labeling reaction. Start with a lower ratio and perform a titration to find the optimal DOL for your specific application.[6][9] A recommended starting point for antibodies is a molar ratio of 3:1 to 20:1.[9] |
| Inconsistent fluorescence between batches | Variability in the labeling reaction conditions. | Standardize the labeling protocol. Pay close attention to protein concentration (ideally 2-10 mg/mL), buffer composition (avoid primary amines like Tris), and pH (typically 8.2-8.5 for NHS esters).[5] |
| Inaccurate determination of DOL. | Carefully perform spectrophotometric analysis to determine the DOL for each batch. Use the appropriate correction factor for Cy5 absorbance at 280 nm. | |
| Precipitation of the conjugate | Over-labeling leading to protein aggregation. | Reduce the dye-to-protein ratio in the conjugation reaction.[5] Ensure proper purification of the conjugate to remove any unreacted dye. |
| High background fluorescence | Presence of free, unreacted dye. | Purify the conjugate thoroughly using size-exclusion chromatography or dialysis to remove all unbound Cy5.[5][9] |
| Non-specific binding of the conjugate. | Include appropriate blocking steps in your experimental protocol. Consider using a different fluorophore if non-specific binding persists.[10] |
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A decision tree to troubleshoot low fluorescence signals from Cy5 conjugates.
Experimental Protocols
Protocol: Determining the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method to determine the number of dye molecules conjugated to each protein molecule.
Materials:
-
Purified Cy5-protein conjugate
-
Conjugation buffer (e.g., PBS)
-
Spectrophotometer
Methodology:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~650 nm (Amax for Cy5).
-
Dilute the conjugate solution with the conjugation buffer as needed to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is contributed by both the protein and the Cy5 dye. A correction factor is needed to account for the dye's absorbance at this wavelength. For Cy5, the correction factor is approximately 0.05.
-
The concentration of the protein is calculated using the Beer-Lambert law: Protein Concentration (M) = [A280 - (Amax × 0.05)] / εprotein
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This value is specific to your protein.
-
-
-
Calculate Dye Concentration:
-
The concentration of the Cy5 dye is calculated using its absorbance at the maximum wavelength: Dye Concentration (M) = Amax / εdye
-
εdye for Cy5 is approximately 250,000 M-1cm-1 at 650 nm.[11]
-
-
-
Calculate Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Optimal DOL:
The optimal DOL is application-dependent. For most antibody applications, a DOL between 2 and 10 is recommended.[6] It is crucial to empirically determine the optimal DOL for your specific assay to maximize signal-to-noise while avoiding self-quenching.
Strategies to Avoid Self-Quenching
1. Optimize the Degree of Labeling (DOL):
As detailed in the protocol above, carefully controlling the DOL is the most critical step in preventing self-quenching.
2. Introduce Spacers:
Incorporating a spacer arm between the biomolecule and the Cy5 dye can increase the distance between adjacent dye molecules, thereby reducing FRET and H-dimer formation.[12] Some commercially available Cy5 derivatives come with built-in spacers.
3. Use Asymmetrically Charged Dyes:
Novel cyanine dyes with an asymmetrical distribution of charge have been designed to prevent π-stacking of the chromophores.[2][4] This modification minimizes dye aggregation and the associated fluorescence quenching.[2][4]
4. Consider Alternative Fluorophores:
For demanding applications, using an alternative far-red dye with a lower propensity for self-quenching can be a robust solution.
Comparison of Cy5 and Alternative Dyes:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Considerations |
| Cyanine5 (Cy5) | ~650 | ~670 | Cost-effective, well-established.[13] | Prone to self-quenching and photobleaching.[1][13][14] |
| Alexa Fluor 647 | ~651 | ~667 | Brighter and more photostable than Cy5, less prone to self-quenching.[14][15][16] | Higher cost compared to Cy5. |
| iFluor® 647 | ~650 | ~670 | Spectrally identical to Cy5 with stronger fluorescence and higher photostability.[17] | Proprietary dye family. |
| DyLight 650 | ~652 | ~672 | Reported to have superior photostability compared to Cy5.[13] | Performance can be application-dependent. |
Signaling Pathway of Self-Quenching
Caption: The mechanisms leading to Cy5 self-quenching from a high degree of labeling.
References
- 1. xobi.net [xobi.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
Cyanine5 NHS ester degradation and loss of reactivity
Welcome to the technical support center for Cyanine5 (Cy5) NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation and loss of reactivity of Cy5 NHS ester during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5 NHS ester and what is it used for?
Cyanine5 (Cy5) NHS ester is a reactive fluorescent dye used to label primary amines (-NH₂) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines under slightly alkaline conditions (pH 7.2-8.5) to form a stable, covalent amide bond.[1][2][4] This process, known as bioconjugation, is widely used to create fluorescently labeled molecules for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[2]
Q2: What causes Cyanine5 NHS ester to degrade and lose reactivity?
The primary cause of degradation and loss of reactivity in Cyanine5 NHS ester is hydrolysis.[1][5][6] The NHS ester group is sensitive to moisture and will react with water, leading to the hydrolysis of the ester and rendering it incapable of reacting with primary amines on the target biomolecule.[1][5][6] This hydrolysis is significantly accelerated by increased pH and temperature.[1][4][7][8][9][10]
Q3: How should I properly store and handle Cyanine5 NHS ester to maintain its reactivity?
To maintain the reactivity of Cy5 NHS ester, it is crucial to protect it from moisture.[5][6]
-
Storage: Store the solid Cy5 NHS ester at -20°C in a desiccated environment.[9]
-
Handling: Before opening a new vial, always allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[5][6] For preparing stock solutions, use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][12] It is best to prepare stock solutions fresh for each experiment. If you need to store a stock solution, aliquot it into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[13]
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with Cyanine5 NHS ester.
Problem: Low or No Labeling Efficiency
Possible Cause 1: Degraded/Hydrolyzed Cyanine5 NHS Ester
-
Symptom: Little to no fluorescence is detected in the final purified product.
-
Troubleshooting:
-
Assess Reagent Age and Storage: Verify that the Cy5 NHS ester is within its expiration date and has been stored correctly.
-
Perform a Reactivity Test: You can experimentally determine the reactivity of your Cy5 NHS ester using a spectrophotometric assay. This test measures the amount of N-hydroxysuccinimide (NHS) released upon base-catalyzed hydrolysis. A significant increase in absorbance at 260 nm after hydrolysis indicates an active reagent.[5][6][14]
-
Possible Cause 2: Suboptimal Reaction pH
-
Symptom: The degree of labeling (DOL) is consistently low.
-
Troubleshooting:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range of pH 8.3-8.5.[13][15] At lower pH, the primary amines on the protein are protonated and less reactive. At higher pH, the hydrolysis of the NHS ester is accelerated.[9][13][15]
-
Buffer Composition: Ensure your buffer does not contain primary amines (e.g., Tris, glycine) as these will compete with your target molecule for reaction with the Cy5 NHS ester.[1][4] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers.[4]
-
Possible Cause 3: Inefficient Removal of Unreacted Dye
-
Symptom: High background fluorescence is observed, and the calculated DOL is artificially high.
-
Troubleshooting:
-
Purification Method: Use a suitable purification method to separate the labeled protein from unreacted dye. Size-exclusion chromatography (e.g., a desalting column) or dialysis are common and effective methods.[3][9][12]
-
Post-Purification Analysis: Analyze the purified conjugate by SDS-PAGE followed by fluorescence scanning. A single fluorescent band corresponding to the molecular weight of your protein should be observed. The presence of a low molecular weight fluorescent band indicates residual free dye.[9]
-
Quantitative Data
The stability of Cyanine5 NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters in aqueous solutions.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][10] |
| 7.0 | Room Temperature | ~7 hours | [5][6] |
| 8.0 | Room Temperature | ~1 hour | [7][8] |
| 8.6 | 4 | 10 minutes | [1][7][8][10] |
| 9.0 | Room Temperature | minutes | [5][6] |
Experimental Protocols
Protocol 1: Determining the Reactivity of Cyanine5 NHS Ester
This protocol allows you to assess the quality of your Cy5 NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[5][6][14]
Materials:
-
Cyanine5 NHS ester
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Cy5 NHS ester solution: Dissolve 1-2 mg of Cy5 NHS ester in 100 µL of anhydrous DMSO or DMF. Then, dilute this into 1.9 mL of the amine-free buffer to get a final volume of 2 mL.
-
Measure initial absorbance: Immediately measure the absorbance of the solution at 260 nm. This is your "A_initial".
-
Induce hydrolysis: To 1 mL of the Cy5 NHS ester solution, add 50 µL of 0.5 M NaOH. Mix well by vortexing.
-
Measure final absorbance: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. This is your "A_final".
-
Interpretation: A significantly higher A_final compared to A_initial indicates that the NHS ester was active and has been hydrolyzed, releasing NHS which absorbs at 260 nm. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.[5][6]
Protocol 2: General Protocol for Protein Labeling with Cyanine5 NHS Ester
This is a general protocol for labeling a protein with Cy5 NHS ester. Optimization may be required for your specific protein.[4][9][12]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Cyanine5 NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the protein solution: The protein should be at a concentration of 2-10 mg/mL in an amine-free buffer at pH 8.3.[9]
-
Prepare the Cy5 NHS ester stock solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11][16]
-
Perform the labeling reaction: Add a 10- to 20-fold molar excess of the Cy5 NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature, protected from light.
-
Quench the reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the conjugate: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Determine the Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Visualizations
Cyanine5 NHS Ester Degradation Pathway
The primary degradation pathway for Cyanine5 NHS ester is hydrolysis, which renders it inactive for labeling primary amines.
Caption: Degradation and Reaction Pathways of Cyanine5 NHS Ester.
Troubleshooting Logic for Low Labeling Efficiency
This diagram outlines a logical workflow for troubleshooting experiments with low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. interchim.fr [interchim.fr]
- 9. jenabioscience.com [jenabioscience.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. genecopoeia.com [genecopoeia.com]
Technical Support Center: Improving Cyanine5 NHS Ester Solubility for Labeling Reactions
Welcome to the technical support center for Cyanine5 (Cy5) NHS ester labeling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of Cy5 NHS ester and achieve optimal labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving Cyanine5 NHS ester?
Cyanine5 NHS ester has very poor solubility in water but is readily soluble in polar aprotic solvents.[1][2] For labeling reactions, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing a concentrated stock solution.[3][4][5][6] It is crucial to use amine-free DMF, as any contaminating amines can react with the NHS ester, reducing its reactivity towards the target molecule.[5]
Q2: Why is my Cyanine5 NHS ester not dissolving properly in the reaction buffer?
Directly dissolving Cy5 NHS ester in an aqueous reaction buffer is not recommended due to its low aqueous solubility.[1] The standard protocol involves first creating a concentrated stock solution in anhydrous DMSO or DMF. This organic solvent stock is then added in a small volume (typically ≤10% of the final reaction volume) to your protein or biomolecule solution, which is in a compatible aqueous buffer.[7]
Q3: What is the optimal pH for labeling reactions with Cyanine5 NHS ester?
The optimal pH for reacting NHS esters with primary amines (like the N-terminus of a protein or the side chain of a lysine (B10760008) residue) is between 8.3 and 8.5.[5][7][8]
-
Below pH 8.3: The primary amines on the biomolecule are more likely to be protonated (-NH3+), making them poor nucleophiles and thus unreactive with the NHS ester.[7][8]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[8][9] This competing reaction with water inactivates the dye, reducing the labeling efficiency.[9]
Q4: Which buffers are compatible with Cyanine5 NHS ester labeling reactions?
It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule for the dye.
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris (tris(hydroxymethyl)aminomethane) |
| Carbonate-Bicarbonate Buffers | Glycine |
| Borate Buffers | Buffers with any primary amine additives |
| HEPES Buffers | - |
A commonly recommended buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[3][5]
Q5: How should I store my Cyanine5 NHS ester?
Proper storage is crucial to maintain the reactivity of the dye.
-
Solid Form: Store the vial at -20°C in a desiccated environment, protected from light.[2] Before opening, always allow the vial to warm to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[8]
-
Stock Solution: A stock solution in high-quality, anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[3][5] However, for best results, it is always recommended to prepare a fresh stock solution immediately before each labeling reaction.[8][10] Avoid multiple freeze-thaw cycles.[8]
Troubleshooting Guide
Problem 1: Cyanine5 NHS Ester Precipitates When Added to the Reaction Mixture
If you observe precipitation upon adding the Cy5 NHS ester stock solution to your biomolecule, consider the following causes and solutions.
Troubleshooting Steps:
-
Reduce Final Organic Solvent Concentration: Ensure the volume of DMSO or DMF added is minimal, ideally 10% or less of the total reaction volume.[7] A high concentration of organic solvent can cause some proteins to precipitate.
-
Slow Addition and Mixing: Add the dye stock solution slowly to the protein solution while gently stirring or vortexing. This prevents localized high concentrations of the dye and solvent.[11]
-
Lower the Reaction Temperature: Perform the incubation at 4°C. While the reaction will be slower, it can help maintain protein stability and prevent aggregation.[11]
-
Decrease Molar Excess of Dye: Using a very high molar excess of the hydrophobic dye can lead to precipitation.[12] Reduce the dye-to-protein ratio in your next experiment.
-
Consider a Water-Soluble Alternative: If precipitation persists, especially with sensitive proteins, consider using a water-soluble alternative like sulfo-Cyanine5 NHS ester, which does not require an organic co-solvent.[1][2]
Problem 2: Low or No Labeling Efficiency
Low labeling efficiency is a common issue that can stem from several factors. Use this guide to diagnose and resolve the problem.
Troubleshooting Workflow
Here is a logical workflow to troubleshoot poor labeling outcomes.
Caption: Troubleshooting workflow for low labeling efficiency.
Quantitative Data Summary: Factors Affecting NHS Ester Stability
The stability of the Cyanine5 NHS ester in aqueous solution is highly dependent on pH. The half-life (t½) represents the time required for 50% of the NHS ester to be hydrolyzed and become non-reactive.
| pH | Temperature (°C) | Approximate Half-Life of NHS Ester | Implication for Labeling Reaction |
| 7.0 | 25 | Several hours | Reaction is slow due to protonated amines. |
| 8.3-8.5 | 25 | 30-60 minutes | Optimal: Good balance between amine reactivity and NHS ester stability.[7][8][9] |
| > 9.0 | 25 | A few minutes | Not Recommended: Rapid hydrolysis of the NHS ester significantly outcompetes the labeling reaction.[9][13] |
Note: Data is generalized from typical NHS ester behavior. Specific half-life can vary.
Experimental Protocols
Protocol 1: Preparation of Cyanine5 NHS Ester Stock Solution
This protocol describes how to properly prepare a stock solution of Cy5 NHS ester for use in labeling reactions.
Materials:
-
Cyanine5 NHS ester
-
High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Remove the vial of Cy5 NHS ester from -20°C storage and allow it to equilibrate to room temperature for at least 20 minutes before opening. This is a critical step to prevent moisture from condensing inside the vial, which would hydrolyze the reactive ester.[8]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Prepare the desired concentration of the stock solution (e.g., 10 mg/mL or 10 mM) by adding the appropriate volume of anhydrous DMSO or DMF.[6][14]
-
Vortex the vial vigorously for at least 1-2 minutes until the dye is completely dissolved.[15] There should be no visible particulates.
-
This stock solution should be used immediately for the best results.
Protocol 2: General Labeling of a Protein with Cyanine5 NHS Ester
This protocol provides a general workflow for conjugating Cy5 NHS ester to a protein.
Experimental Workflow Diagram
Caption: General experimental workflow for protein labeling.
Procedure:
-
Prepare the Protein: The protein solution should be at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[5][14] If the protein is in an incompatible buffer like Tris, a buffer exchange must be performed using methods like dialysis or gel filtration.[7]
-
Calculate Reagent Amount: Determine the volume of the Cy5 NHS ester stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of dye over protein is a common starting point.[8]
-
Reaction: While gently stirring the protein solution, slowly add the calculated volume of the Cy5 NHS ester stock solution.[8]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8] Protect the reaction from light to prevent photobleaching of the fluorophore.
-
Quench Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[8]
-
Purification: Separate the labeled protein conjugate from unreacted dye and byproducts. Gel filtration (e.g., a desalting column) is the most common and effective method for macromolecules.[4][5]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). Store the final conjugate under conditions appropriate for the protein, protected from light.
References
- 1. Cyanine5 NHS-эфир | CAS#:1263093-76-0 [ru.lumiprobe.com]
- 2. ibiantech.com [ibiantech.com]
- 3. interchim.fr [interchim.fr]
- 4. acebiolab.com [acebiolab.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Issues with background fluorescence in Cyanine5 imaging
Welcome to the technical support center for Cyanine5 (Cy5) imaging. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence when using Cyanine5?
High background fluorescence in Cy5 imaging can stem from several sources, broadly categorized as intrinsic factors related to the sample itself and extrinsic factors introduced during the experimental procedure.
Intrinsic Factors:
-
Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as collagen, elastin, FAD, FMN, and NADH.[1][2][3] This is a common source of background noise. Tissues like the liver are known for high autofluorescence.[4] Lipofuscin, an aggregate of oxidized proteins and lipids, is also a key source of autofluorescence.[5]
-
Fixation-Induced Fluorescence: Aldehyde-based fixatives like formalin and paraformaldehyde (PFA) can induce fluorescence by creating Schiff bases through cross-linking reactions.[4][6][7][8] Using old or expired fixative solutions can exacerbate this issue.[9][10]
Extrinsic Factors:
-
Non-Specific Binding: The Cy5-conjugated antibody or probe can bind to unintended targets in the sample. This can be caused by excessive antibody/probe concentration, insufficient blocking, or cross-reactivity of the secondary antibody.[2][10][11][12] The Cy5 dye itself has been reported to bind non-specifically to Fc receptors on cells like monocytes and macrophages.[13]
-
Excess Fluorophore: Incomplete removal of unbound Cy5 conjugates after the staining steps is a frequent cause of high background.[2][14]
-
Mounting Medium: Some mounting media, particularly those containing p-Phenylenediamine (PPD), can react with and degrade cyanine (B1664457) dyes, potentially increasing background.[15][16][17]
-
Contamination: Contamination of buffers or labware with fluorescent particles can also contribute to background noise.[18]
Q2: How can I distinguish between autofluorescence and non-specific antibody binding?
To differentiate between these two common sources of background, you should include the following controls in your experiment:
-
Unstained Control: An unstained sample that has gone through the entire experimental process (fixation, permeabilization, etc.) except for the addition of any fluorescent probes or antibodies.[1][9] Any signal detected in this sample is due to autofluorescence.
-
Secondary Antibody Only Control: A sample incubated only with the Cy5-conjugated secondary antibody (no primary antibody).[12][19] Signal in this control indicates non-specific binding of the secondary antibody.
-
Isotype Control: A sample incubated with an antibody of the same isotype and at the same concentration as the primary antibody, but which does not target any known protein in the sample. This helps to determine if the primary antibody is binding non-specifically.[9]
Q3: Can photobleaching of Cy5 contribute to a poor signal-to-noise ratio?
Yes, photobleaching, the irreversible degradation of a fluorophore upon exposure to light, can significantly impact the signal-to-noise ratio.[20][21][22] While Cy5 is a relatively stable fluorophore, prolonged exposure to excitation light can lead to a decrease in its signal intensity without a corresponding decrease in the background, thus lowering the signal-to-noise ratio.[23] To mitigate photobleaching, it is crucial to minimize the sample's exposure to light, use appropriate antifade reagents in the mounting medium, and optimize imaging parameters such as laser power and exposure time.[9][18][24]
Troubleshooting Guides
Issue 1: High Background Fluorescence
This is one of the most common challenges in Cy5 imaging. The following table and workflow provide a systematic approach to troubleshooting and resolving high background.
Troubleshooting Workflow for High Background
Caption: A flowchart for systematically troubleshooting high background fluorescence in Cy5 imaging.
Table 1: Solutions for High Background Fluorescence
| Potential Cause | Recommended Solutions | Quantitative Parameters to Optimize |
| Autofluorescence | Use fresh fixative solutions (e.g., paraformaldehyde).[9][25] Consider alternative fixatives like cold methanol.[4][8] Use a commercial autofluorescence quenching agent or treat with Sudan Black B.[2][5] | Fixation time: Minimize to what is necessary for preservation. |
| Non-specific Antibody/Probe Binding | Optimize the concentration of primary and secondary antibodies by titration.[10][11][19] Increase the duration and stringency of blocking steps.[11][12] Use serum from the same species as the secondary antibody for blocking.[9] Use pre-adsorbed secondary antibodies.[12] | Primary Antibody Dilution: Test a range (e.g., 1:100 to 1:1000). Secondary Antibody Dilution: Test a range (e.g., 1:200 to 1:2000). Blocking Time: Increase to 1-2 hours at room temperature. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations.[11][12] Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific interactions.[26] | Wash Steps: 3-4 washes of 5-10 minutes each. |
| Mounting Medium Issues | Use a mounting medium with an antifade reagent that is compatible with cyanine dyes (e.g., n-propyl gallate or DABCO).[15][27] Avoid mounting media containing p-Phenylenediamine (PPD).[16][17] | pH of Mounting Medium: Maintain between 8.5 and 9.0 for optimal fluorescence.[27] |
Issue 2: Weak or No Cy5 Signal
A faint or absent signal can be just as problematic as high background.
Troubleshooting Workflow for Weak/No Signal
Caption: A step-by-step guide to diagnosing and resolving issues of weak or absent Cy5 signal.
Table 2: Solutions for Weak or No Cy5 Signal
| Potential Cause | Recommended Solutions | Quantitative Parameters to Optimize |
| Low Target Abundance/Accessibility | If possible, confirm protein expression using another method like Western Blot.[9] For formalin-fixed paraffin-embedded (FFPE) tissues, perform antigen retrieval to unmask epitopes. Ensure adequate permeabilization for intracellular targets.[12] | Permeabilization: 0.1-0.5% Triton X-100 or saponin (B1150181) for 10-15 minutes. |
| Suboptimal Antibody/Probe Concentration | Increase the concentration of the primary and/or secondary antibody.[12] Perform a titration to find the optimal concentration. | Incubation Time: For primary antibodies, consider overnight at 4°C.[9] |
| Photobleaching | Minimize exposure to excitation light during sample preparation and imaging.[9] Use a fresh mounting medium with an appropriate antifade reagent.[9][28] | Excitation Power/Exposure Time: Use the lowest settings that provide a detectable signal. |
| Incorrect Microscope Filter Sets | Ensure the excitation and emission filters are appropriate for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm). | - |
| Inactive Reagents | Ensure antibodies and Cy5 conjugates are stored correctly (typically at -20°C or 4°C, protected from light).[1][2] Use a new vial of antibody or conjugate if degradation is suspected. Run a positive control to verify reagent activity.[12] | - |
Experimental Protocols
Protocol 1: Standard Immunofluorescence (IF) Staining for Cultured Cells
This protocol provides a general workflow for IF staining of adherent cells with a Cy5-conjugated secondary antibody.
Experimental Workflow for Immunofluorescence
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formalin-Induced Fluorescence Reveals Cell Shape and Morphology in Biological Tissue Samples | PLOS One [journals.plos.org]
- 7. Formalin-induced fluorescence reveals cell shape and morphology in biological tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. ibidi.com [ibidi.com]
- 11. sinobiological.com [sinobiological.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. unige.ch [unige.ch]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sampling Effects, Noise, and Photobleaching in Temporal Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. How do I reduce high background in my FISH assay? [ogt.com]
- 26. researchgate.net [researchgate.net]
- 27. www2.nau.edu [www2.nau.edu]
- 28. clinicallab.com [clinicallab.com]
Technical Support Center: Optimizing Protein Concentration for Enhanced Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when concentrating protein solutions for labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is protein concentration important for labeling efficiency?
The efficiency of a protein labeling reaction is highly dependent on the concentration of the reactants.[1] Low protein concentrations (below 1-2 mg/mL) can lead to significantly reduced labeling efficiency because competing reactions, such as the hydrolysis of the labeling reagent, become more dominant.[1] For optimal results, a protein concentration of 2.5 mg/mL or higher is recommended.[1]
Q2: What are the common methods for concentrating protein solutions?
Several methods are available for concentrating protein solutions, each with its own advantages and disadvantages. The most common techniques include:
-
Ultrafiltration: This method uses a semi-permeable membrane to separate the protein from the solvent and smaller solutes under pressure or centrifugal force.[2][3][4][5] It is a gentle method that typically results in minimal protein denaturation.[2]
-
Precipitation: This technique involves adding a substance (e.g., acetone (B3395972), trichloroacetic acid (TCA), or ammonium (B1175870) sulfate) that reduces the protein's solubility, causing it to precipitate out of the solution.[6][7][8][9] The precipitated protein is then collected by centrifugation and resolubilized in a smaller volume of a suitable buffer.[8]
-
Dialysis/Lyophilization: Dialysis can be used to exchange the protein into a buffer that can be easily removed by lyophilization (freeze-drying).[9][10][11] This process removes water from the frozen protein solution through sublimation, resulting in a dry protein powder that can be reconstituted at a higher concentration.[11]
Q3: How do I choose the right concentration method for my protein?
The choice of concentration method depends on several factors, including the properties of your protein (e.g., stability, size), the starting and desired final concentrations, and the downstream application.
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// Edges start -> q1; q1 -> q2 [label="No"]; q1 -> dialysis_lyo [label="Yes"]; q2 -> precipitation [label="Yes"]; q2 -> q3 [label="No"]; q3 -> ultrafiltration [label="No"]; q3 -> dialysis_lyo [label="Yes"]; }
Caption: Decision tree for selecting a protein concentration method.Q4: Can protein concentration lead to aggregation?
Yes, high protein concentrations increase the proximity of protein molecules, which can lead to aggregation.[12][13] This is a significant concern as protein aggregation can reduce labeling efficiency and compromise the biological activity of the protein.[13] It is often a balance between achieving a high enough concentration for efficient labeling and avoiding aggregation.[12]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency After Concentration
Symptoms:
-
Low degree of labeling (DOL) determined by spectrophotometry.
-
Weak signal in downstream applications (e.g., fluorescence microscopy, Western blot).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Protein Concentration | Confirm the final protein concentration using a reliable method (e.g., BCA or Bradford assay).[14] Aim for a concentration of at least 2.5 mg/mL for optimal labeling.[1] If the concentration is still too low, repeat the concentration step or choose a method with a higher concentration factor. |
| Presence of Competing Amines in the Buffer | Ensure that the buffer used for resuspending the concentrated protein is free of primary amines, such as Tris or glycine, which compete with the protein for the labeling reagent.[1][15] If necessary, perform a buffer exchange into a compatible buffer (e.g., PBS, bicarbonate, or HEPES) at the optimal pH.[1] |
| Incorrect Buffer pH | The optimal pH for labeling with NHS esters is between 8.3 and 8.5.[1][15] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the labeling reagent.[1] Verify and adjust the pH of your protein solution before labeling. |
| Protein Aggregation During Concentration | Analyze the concentrated protein solution for aggregates using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).[12] If aggregation is detected, consider using a gentler concentration method, including stabilizing additives in your buffer, or performing the labeling at a lower protein concentration and then concentrating the labeled protein.[12][16] |
| Denaturation of Protein During Concentration | Some concentration methods, like precipitation, can cause protein denaturation, which may mask the labeling sites.[8] If you suspect denaturation, consider using a milder concentration method like ultrafiltration or dialysis.[2] |
Issue 2: Protein Precipitation/Aggregation During Concentration
Symptoms:
-
Visible turbidity or precipitate in the protein solution.[16]
-
Significant loss of protein after centrifugation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | Avoid excessively high protein concentrations.[13] If a high final concentration is required, consider a step-wise concentration approach or the addition of stabilizing agents. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein solubility.[13][16] Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI).[16] In some cases, increasing the salt concentration (e.g., to 150 mM NaCl) can help prevent aggregation.[16] |
| Shear Stress or High Centrifugal Force | Vigorous vortexing or high-speed centrifugation can induce aggregation in some proteins. Use lower centrifugal forces for a longer duration and mix gently by pipetting. |
| Hydrophobic Interactions | For proteins prone to hydrophobic aggregation, consider adding non-denaturing detergents (e.g., Tween-20, Triton X-100) or other stabilizing additives to the buffer.[13] |
Comparison of Protein Concentration Methods
| Method | Principle | Typical Protein Recovery | Advantages | Disadvantages |
| Ultrafiltration | Size-based separation using a semi-permeable membrane.[2][3] | >90%[17] | Gentle, rapid, can be used for buffer exchange simultaneously (diafiltration).[2][17][18] | Membrane can clog; potential for protein binding to the membrane. |
| Acetone Precipitation | Reduction of protein solubility by adding a water-miscible organic solvent.[6] | Variable, can be >90% | Inexpensive, fast, and can remove interfering substances.[8] | Can cause irreversible protein denaturation and aggregation; pellet can be difficult to resolubilize.[6][8] |
| TCA Precipitation | Protein precipitation by a strong acid.[6][7] | >95% | Efficient for dilute protein solutions. | Harsh conditions lead to protein denaturation; residual TCA can interfere with downstream applications.[7] |
| Dialysis & Lyophilization | Removal of water and small solutes by diffusion across a semi-permeable membrane, followed by freeze-drying.[10][11] | >90% | Gentle, results in a stable, dry product that can be stored long-term and reconstituted at high concentrations.[11] | Time-consuming; requires specialized equipment (lyophilizer).[10] |
Experimental Protocols
Protocol 1: Protein Concentration using Ultrafiltration (Centrifugal Device)
-
Select the appropriate device: Choose a centrifugal filter unit with a molecular weight cut-off (MWCO) that is at least two to three times smaller than the molecular weight of your protein to ensure high retention.
-
Pre-rinse the membrane (optional): To maximize recovery, you can pre-rinse the device with your buffer.
-
Load the sample: Add your protein solution to the filter unit. Do not exceed the maximum volume indicated for the device.
-
Centrifuge: Place the device in a compatible centrifuge and spin at the recommended g-force and for the specified time.[17]
-
Collect the concentrated sample: After centrifugation, the concentrated protein sample remains in the upper chamber of the filter unit. Carefully collect the sample with a pipette.
-
Buffer Exchange (Diafiltration) (Optional): To perform a buffer exchange, add the new buffer to the concentrated protein in the filter unit, and repeat the centrifugation step.[17][18] This can be repeated multiple times for complete buffer exchange.[17]
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// Edges start -> select_device; select_device -> load_sample; load_sample -> centrifuge; centrifuge -> collect_concentrate; collect_concentrate -> buffer_exchange_q; buffer_exchange_q -> add_buffer [label="Yes"]; add_buffer -> centrifuge; buffer_exchange_q -> end [label="No"]; }
Caption: Workflow for protein concentration and buffer exchange using ultrafiltration.Protocol 2: Acetone Precipitation of Proteins
-
Pre-chill acetone: Cool the required volume of acetone to -20°C.[8]
-
Add acetone to the protein sample: In an acetone-compatible tube, add four times the sample volume of cold (-20°C) acetone to your protein solution.[6][8]
-
Incubate: Vortex the tube and incubate for 60 minutes at -20°C.[8]
-
Centrifuge: Pellet the precipitated protein by centrifuging for 10 minutes at 13,000-15,000 x g.[8]
-
Decant supernatant: Carefully remove and discard the supernatant without disturbing the protein pellet.[8]
-
Air-dry the pellet: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.[8]
-
Resuspend the pellet: Resuspend the protein pellet in the desired volume of a suitable buffer for your labeling reaction. Gentle vortexing or pipetting may be required to fully redissolve the protein.
// Nodes start [label="Start: Dilute Protein Solution", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; add_acetone [label="Add 4 volumes of cold (-20°C) acetone", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at -20°C for 60 minutes", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge at 13,000-15,000 x g for 10 min", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decant [label="Carefully decant supernatant", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dry_pellet [label="Air-dry the protein pellet (do not over-dry)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; resuspend [label="Resuspend pellet in desired buffer", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Concentrated Protein Solution", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> add_acetone; add_acetone -> incubate; incubate -> centrifuge; centrifuge -> decant; decant -> dry_pellet; dry_pellet -> resuspend; resuspend -> end; }
Caption: Workflow for concentrating proteins using acetone precipitation.References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.ie [fishersci.ie]
- 4. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 5. synderfiltration.com [synderfiltration.com]
- 6. Protein Precipitation Methods for Proteomics [biosyn.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Methods to Concentrate Proteins for Protein Isolation, Proteomic, and Peptidomic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. ignoucorner.com [ignoucorner.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Overview of Protein Assays Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. novabio.ee [novabio.ee]
Technical Support Center: Amine Removal for Labeling Protocols
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing interfering primary amines from protein and antibody samples before amine-reactive labeling, such as with N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove amines from my protein sample before labeling?
A1: Amine-reactive labeling reagents, such as NHS esters, are designed to form stable covalent bonds with primary amines (-NH₂) on the target molecule (e.g., the N-terminus and lysine (B10760008) residues of a protein).[1][2][3] If your sample buffer contains extraneous molecules with primary amines, such as Tris or glycine, these will compete with your target protein for the labeling reagent.[1][3][4][5][6] This competition significantly reduces the labeling efficiency of your target molecule, leading to a low degree of labeling (DOL) and wasted reagents.[1]
Q2: Which common laboratory buffers and additives contain interfering primary amines?
A2: You must remove buffers and additives that contain primary amines before starting the labeling reaction. Common examples to avoid include:
-
Ammonium (B1175870) salts (e.g., ammonium sulfate)[1][6]
Additionally, crude antibody preparations like ascites fluid or serum, as well as protein stabilizers like Bovine Serum Albumin (BSA), can contain interfering substances and should be purified.[1][8][9]
Q3: What are the recommended amine-free buffers for labeling reactions?
A3: For successful amine-reactive labeling, you should exchange your sample into a compatible buffer. Suitable options include:
-
HEPES Buffer[1]
The reaction pH is a critical factor for success. For NHS ester labeling, a pH range of 8.3-8.5 is optimal to ensure the target primary amines are sufficiently deprotonated and reactive while minimizing the hydrolysis of the labeling reagent.[1][10][11]
Q4: What methods can be used to remove interfering amines?
A4: The most common and effective methods for buffer exchange to remove low-molecular-weight amine contaminants are dialysis and gel filtration (also known as desalting).[4][7][8][13][14] Spin columns, which often utilize a form of gel filtration or diafiltration, are excellent for rapid buffer exchange of smaller sample volumes.[15][16]
Dialysis Protocol for Amine Removal
This protocol provides a detailed methodology for removing interfering low-molecular-weight amines from a protein or antibody sample using dialysis.
Materials:
-
Protein/antibody sample in an amine-containing buffer.
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 2-3 times smaller than the molecular weight of the protein to be retained.
-
Amine-free dialysis buffer (e.g., 1x PBS, pH 7.2-7.4).
-
Stir plate and stir bar.
-
Appropriately sized beaker or container.
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length, leaving enough room for the sample and closures. Hydrate the membrane according to the manufacturer's instructions.
-
Load the Sample: Introduce the protein sample into the dialysis tubing/cassette using a pipette. Securely fasten the closures, ensuring no leaks. It is important to leave some space for potential osmotic changes.
-
First Dialysis Step: Place the sealed dialysis bag/cassette into a beaker containing the amine-free dialysis buffer. The volume of the dialysis buffer should be at least 100 times the volume of the sample.[17]
-
Stirring and Incubation: Place the beaker on a stir plate and add a stir bar. Stir gently at 4°C. Dialyze for at least 2-4 hours.[17]
-
Buffer Changes: For efficient removal of contaminants, multiple buffer changes are crucial.[5][8] Discard the used dialysis buffer and replace it with fresh, cold buffer.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently open it and transfer the dialyzed protein sample to a clean microcentrifuge tube. The sample is now in an amine-free buffer and ready for the labeling reaction.
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful amine-reactive labeling.
| Parameter | Recommended Value | Notes |
| Labeling Buffer pH | 8.3 - 8.5 | Optimal for NHS ester reactions. Lower pH reduces amine reactivity; higher pH increases reagent hydrolysis.[1][10][11] |
| Compatible Buffers | PBS, Bicarbonate, Borate, HEPES | Must be free of primary amines.[1][4][11] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency by favoring the reaction with the protein over hydrolysis.[14][18] |
| Dialysis Buffer:Sample Ratio | ≥ 100:1 (v/v) | A large buffer volume creates a significant concentration gradient, driving efficient diffusion of small molecules.[17] |
| Dialysis Duration | 12 - 24 hours | Includes at least two to three complete buffer changes for maximum efficiency.[14][17] |
| Reaction Temperature | Room Temp (20-25°C) or 4°C | Room temperature reactions are faster (1-4 hours). 4°C reactions are slower (overnight) but may be better for sensitive proteins.[14][18] |
Visual Guides
Experimental Workflow
The following diagram illustrates the overall workflow from initial sample preparation to the final labeled product.
Caption: Workflow for Amine-Reactive Labeling.
Troubleshooting Guide
This flowchart provides a logical guide for troubleshooting common issues encountered during the labeling process.
Caption: Troubleshooting Low Labeling Efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Antibody Purification Illustrated Assay: Novus Biologicals [novusbio.com]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bidmc.org [bidmc.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Concentration & Buffer Exchange [sigmaaldrich.com]
- 17. repligen.com [repligen.com]
- 18. benchchem.com [benchchem.com]
Over-labeling proteins with Cyanine5 NHS ester and its consequences
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Cyanine5 (Cy5) NHS ester protein labeling, with a specific focus on the consequences of over-labeling.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5 NHS ester and how does it label proteins?
Cyanine5 (Cy5) is a fluorescent dye that belongs to the cyanine (B1664457) dye family, known for its brightness and photostability, with excitation and emission maxima around 650 nm and 670 nm, respectively.[1] The N-hydroxysuccinimide (NHS) ester is a reactive group that specifically targets primary amines (-NH2), such as the N-terminus of a protein and the side chain of lysine (B10760008) residues, to form a stable covalent bond.[2][3] This reaction is highly pH-dependent, with an optimal range of 8.3-8.5.[3][4]
Q2: What are the consequences of over-labeling my protein with Cy5 NHS ester?
Over-labeling a protein with Cy5 can lead to several detrimental effects that can compromise experimental results:
-
Fluorescence Quenching: High densities of fluorophores on a protein can lead to self-quenching, where the fluorescence emission of one Cy5 molecule is absorbed by a neighboring one, resulting in a decrease in the overall fluorescence signal.[5][6]
-
Protein Aggregation and Precipitation: The introduction of multiple bulky, hydrophobic Cy5 molecules can disrupt the protein's native conformation, leading to aggregation and precipitation.[6]
-
Altered Protein Function: The covalent attachment of Cy5, especially at or near active sites or binding interfaces, can sterically hinder the protein's biological activity.[6][7][8][9][10]
-
Changes in Physicochemical Properties: Over-labeling can alter the protein's solubility, isoelectric point, and mobility in gel electrophoresis.[6]
Q3: What is the optimal Degree of Labeling (DOL) for my protein?
The optimal Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule, is a critical parameter to control. For most antibodies, a DOL of 2 to 10 is recommended.[11] However, the ideal DOL is protein-dependent and should be empirically determined for each specific protein and application. The goal is to achieve sufficient fluorescence for detection without inducing the negative consequences of over-labeling.
Troubleshooting Guide
Issue 1: Low or no fluorescence signal from my labeled protein.
| Possible Cause | Troubleshooting Step |
| Inefficient Labeling | - Verify Buffer Compatibility: Ensure the labeling buffer is free of primary amines (e.g., Tris, glycine) which compete with the protein for the NHS ester.[4][12] Use buffers like PBS, HEPES, or sodium bicarbonate.[4] - Check pH: The optimal pH for the labeling reaction is 8.3-8.5.[3][4] A lower pH will result in unreactive protonated amines, while a higher pH will accelerate the hydrolysis of the NHS ester.[4] - Optimize Dye-to-Protein Ratio: A common starting point is an 8- to 20-fold molar excess of the dye over the protein for mono-labeling.[4] This may need to be adjusted for your specific protein. |
| Fluorescence Quenching due to Over-labeling | - Determine the DOL: Calculate the DOL of your labeled protein (see Experimental Protocol 1). If it is too high, reduce the dye-to-protein molar ratio in subsequent labeling reactions.[2] |
| Protein Degradation | - Handle Protein with Care: Ensure your protein is stable under the labeling conditions (pH, temperature, and duration). |
| Instrument Settings | - Verify Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for Cy5 (Ex ~650 nm, Em ~670 nm).[1] |
Issue 2: My labeled protein has precipitated or aggregated.
| Possible Cause | Troubleshooting Step |
| Over-labeling | - Reduce the DOL: A high degree of labeling can lead to protein aggregation.[6] Decrease the molar ratio of Cy5 NHS ester to protein in the labeling reaction.[2] - Use a Sulfonated Cy5: Sulfonated cyanine dyes have increased water solubility and can help prevent aggregation of labeled biomolecules.[] |
| Buffer Conditions | - Optimize Buffer Composition: The pH and ionic strength of the storage buffer can influence protein stability. Consider performing a buffer exchange into a buffer known to maintain your protein's solubility and activity. |
| Protein Concentration | - Work with Optimal Concentrations: Very high protein concentrations can sometimes promote aggregation. Conversely, very low concentrations (<2 mg/mL) can lead to inefficient labeling.[2] |
Issue 3: My labeled protein shows reduced or no biological activity.
| Possible Cause | Troubleshooting Step |
| Labeling of Critical Residues | - Reduce the DOL: A lower DOL reduces the statistical probability of modifying amino acids within the active site or other functionally important regions.[2] - Consider Site-Specific Labeling: If preserving activity is critical, explore alternative labeling chemistries that target other functional groups (e.g., maleimides for cysteine residues) or enzymatic labeling methods for site-specific modification.[4][9] |
| Conformational Changes | - Perform Functional Assays: Always validate the function of your labeled protein using a relevant activity assay and compare it to the unlabeled protein. |
Experimental Protocols
Protocol 1: Determining the Degree of Labeling (DOL)
This protocol allows you to calculate the average number of Cy5 molecules conjugated to each protein molecule.
Methodology:
-
Purify the Labeled Protein: It is crucial to remove all non-conjugated Cy5 dye from the labeled protein. This can be achieved by dialysis or gel filtration.[5][14]
-
Measure Absorbance:
-
Calculate the DOL: Use the following equations:
-
Protein Concentration (M) = [A280 – (A650 × Correction Factor)] / ε_protein [14]
-
A280: Absorbance of the conjugate at 280 nm.
-
A650: Absorbance of the conjugate at 650 nm.
-
Correction Factor: The ratio of the dye's absorbance at 280 nm to its absorbance at 650 nm (for Cy5, this is typically around 0.05).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Dye Concentration (M) = A650 / ε_Cy5
-
ε_Cy5: Molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Cy5 Excitation Maximum | ~650 nm | [1] |
| Cy5 Emission Maximum | ~670 nm | [1] |
| Molar Extinction Coefficient of Cy5 at 650 nm | 250,000 M⁻¹cm⁻¹ | [12] |
| Correction Factor (A280/A650) for Cy5 | ~0.05 | [12] |
| Recommended Labeling pH | 8.3 - 8.5 | [3][4] |
| Recommended DOL for Antibodies | 2 - 10 | [11] |
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 8. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. assaygenie.com [assaygenie.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Cyanine5 NHS Ester Labeling Kits
Welcome to the technical support center for Cyanine5 NHS ester labeling kits. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and provide answers to frequently asked questions related to Cy5 NHS ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Cyanine5 NHS ester labeling reaction?
The optimal pH for the reaction between a Cyanine5 NHS ester and primary amines on a protein is between 8.3 and 8.5.[1][2][3][4][5] A pH below 8.0 will result in the protonation of the primary amines, making them unreactive.[1][2][3] Conversely, a pH above 9.0 significantly increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction and reduces efficiency.[1][2][3][4][6]
Q2: What buffers should I use for the labeling reaction?
It is crucial to use an amine-free buffer for the labeling reaction, as buffers containing primary amines (e.g., Tris or glycine) will compete with your protein for the Cy5 NHS ester.[3][6][7][8][9] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, adjusted to a pH of 8.3-8.5.[1][2][3]
Q3: How should I prepare and store the Cyanine5 NHS ester?
Cyanine5 NHS ester is sensitive to moisture and light. It should be stored at -20°C and desiccated.[10][11] Before use, allow the vial to warm to room temperature to prevent condensation.[9] For the reaction, dissolve the NHS ester in a high-quality, anhydrous, and amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][3][9][10][12] A stock solution in DMSO can be stored at -20°C for 1-2 months, though fresh preparations are recommended for best results.[1][2][5][6]
Q4: What is the recommended molar ratio of Cy5 NHS ester to protein?
The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling (DOL). A common starting point is a 5:1 to 20:1 molar excess of Cy5 NHS ester to the protein.[9] For many applications, a DOL of 2-4 is ideal to maximize fluorescence without causing self-quenching.[13]
Q5: How do I remove unconjugated Cy5 dye after the labeling reaction?
Removal of free, unconjugated dye is critical for accurate downstream applications.[13] Common purification methods include:
-
Spin Columns/Gel Filtration: A rapid method for small sample volumes.[13]
-
Size-Exclusion Chromatography (SEC): Offers higher resolution for purification.[13]
-
Dialysis: A straightforward method for removing small molecules like free dye.[8]
-
Denaturing PAGE: Can be used for purifying labeled PNA conjugates.[14]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Action |
| Incorrect Buffer pH | Verify the reaction buffer is at pH 8.3-8.5. A pH that is too low will prevent the reaction, while a higher pH will lead to hydrolysis of the NHS ester.[3] |
| Presence of Competing Amines | Ensure your protein solution is free from amine-containing buffers like Tris or glycine.[3][7][8] Dialyze your protein against an appropriate amine-free buffer before labeling.[7] |
| Inactive NHS Ester | The Cy5 NHS ester may have hydrolyzed due to moisture. Use fresh, high-quality anhydrous DMSO or DMF to dissolve the ester immediately before use.[3] |
| Insufficient Molar Ratio of Dye | The concentration of the dye may be too low for efficient labeling. Increase the molar excess of the Cy5 NHS ester.[9] |
| Over-labeling and Fluorescence Quenching | Too many dye molecules on a single protein can lead to self-quenching.[9][15] Reduce the molar ratio of dye to protein in the labeling reaction. Aim for a lower Degree of Labeling (DOL).[13] |
Issue 2: Protein Precipitation After Labeling
| Possible Cause | Troubleshooting Action |
| Over-labeling | Excessive labeling can increase the hydrophobicity of the protein, leading to aggregation.[13] Reduce the molar ratio of Cy5 NHS ester to protein.[13] |
| High Concentration of Organic Solvent | The addition of DMSO or DMF to the aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent below 10%.[3] |
| Incorrect Buffer Conditions | The pH of the buffer may be close to the isoelectric point (pI) of your protein. Consider testing different buffer conditions, including varying salt concentrations.[9] |
Experimental Protocols
General Protocol for Protein Labeling with Cyanine5 NHS Ester
-
Protein Preparation:
-
Cy5 NHS Ester Preparation:
-
Labeling Reaction:
-
Purification:
Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[13]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5, which is around 650 nm (A650).[7][13]
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₆₅₀ is the absorbance at 650 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Degree of Labeling:
-
DOL = (A₆₅₀ × Dilution Factor) / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).[15]
-
-
Data and Visualizations
Quantitative Data Summary
| Parameter | Recommended Range/Condition | Rationale |
| pH | 8.3 - 8.5[1][2][3][4][5] | Optimal for the reaction between NHS ester and primary amines. |
| Buffer | Phosphate, Bicarbonate[1][2][3] | Must be free of primary amines (e.g., Tris).[3][7][8] |
| Protein Concentration | 1 - 10 mg/mL[2][3][9] | Higher concentrations can improve labeling efficiency.[8] |
| Dye:Protein Molar Ratio | 5:1 to 20:1[9] | Varies by protein; optimization is often necessary. |
| Reaction Temperature | Room Temperature or 4°C[9] | Room temperature is common, but 4°C can be used for sensitive proteins.[3] |
| Reaction Time | 1 - 4 hours[5][8] | Can be extended to overnight, especially at lower temperatures.[1][5] |
Diagrams
Caption: A streamlined workflow for labeling proteins with Cyanine5 NHS ester.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. acebiolab.com [acebiolab.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. goldbio.com [goldbio.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Head-to-Head Comparison: Cyanine5 NHS Ester vs. Alexa Fluor 647 NHS Ester for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the selection of far-red fluorescent dyes, the choice between Cyanine5 (Cy5) NHS ester and Alexa Fluor 647 NHS ester is a critical decision that can significantly impact experimental outcomes. Both dyes are widely used for labeling proteins, antibodies, and other biomolecules due to their similar excitation and emission spectra, making them compatible with common laser lines and filter sets. However, key differences in their photophysical properties and performance characteristics warrant a detailed comparison to guide the optimal choice for specific applications.
This guide provides an objective, data-driven comparison of Cyanine5 NHS ester and Alexa Fluor 647 NHS ester, focusing on performance, experimental protocols, and underlying chemical principles.
Executive Summary: Performance at a Glance
While both dyes are staples in the researcher's toolkit, Alexa Fluor 647 NHS ester generally exhibits superior performance in terms of brightness and photostability.[1] A significant drawback of Cy5 is its tendency to self-quench and form non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL).[1][2] This aggregation can lead to a substantial decrease in the overall fluorescence of the conjugate.[1] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][3]
Quantitative Data Comparison
The selection of a fluorophore is heavily influenced by its photophysical properties. The following tables summarize the key quantitative data for Cyanine5 NHS ester and Alexa Fluor 647 NHS ester.
| Property | Cyanine5 (Cy5) NHS Ester | Alexa Fluor 647 NHS Ester | Reference(s) |
| Maximum Excitation (nm) | ~646 - 651 | ~650 - 651 | [4][5][6][7] |
| Maximum Emission (nm) | ~662 - 670 | ~665 - 672 | [4][5][6][7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | [5][7] |
| Fluorescence Quantum Yield | ~0.2 | ~0.33 | [5][8] |
| Photostability | Less photostable | More photostable | [1][3][9] |
| pH Sensitivity | pH-insensitive from pH 4 to pH 10 | pH-insensitive from pH 4 to pH 10 | [10] |
| Water Solubility | Lower (non-sulfonated) to higher (sulfonated) | High | [4][10] |
Key Performance Differences
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Alexa Fluor 647 NHS ester has a higher molar extinction coefficient and a significantly higher quantum yield compared to Cy5 NHS ester, making it an inherently brighter dye.[5][7][8] This increased brightness is particularly advantageous for detecting low-abundance targets.
Photostability: Alexa Fluor 647 is well-documented to be more photostable than Cy5.[1][3][9] This means it can withstand longer exposure to excitation light before photobleaching, allowing for longer imaging times and more robust data acquisition, which is especially critical in time-lapse microscopy and single-molecule studies.
Degree of Labeling (DOL) and Self-Quenching: One of the most significant differences between the two dyes becomes apparent at higher degrees of labeling. Cy5 has a strong tendency to form non-fluorescent aggregates on the surface of proteins when multiple dye molecules are in close proximity, leading to fluorescence quenching.[1][3] In contrast, more Alexa Fluor 647 dye molecules can be attached to a protein without a significant quenching effect, resulting in brighter conjugates.[11]
Experimental Protocols
The following is a generalized protocol for labeling proteins with either Cyanine5 NHS ester or Alexa Fluor 647 NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the target protein to form a stable amide bond.[1]
Materials:
-
Antibody or protein of interest (free of amine-containing buffers like Tris and stabilizers like BSA)
-
Cyanine5 NHS ester or Alexa Fluor 647 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., gel filtration column)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the antibody or protein in the labeling buffer at a concentration of 1-10 mg/mL.[12]
-
Prepare the Dye Stock Solution: Allow the vial of NHS ester to warm to room temperature. Dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL.[13]
-
Labeling Reaction: Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point of an 8-fold molar excess of the dye can be used.[12] Incubate the reaction for 1 hour at room temperature, protected from light.[13]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.[13]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the protein.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of fluorescence is similar for both dyes, involving the absorption of a photon, excitation to a higher energy state, and subsequent emission of a lower-energy photon. The NHS ester group facilitates the covalent attachment of the fluorophore to the target molecule.
Conclusion
For most applications, Alexa Fluor 647 NHS ester is the superior choice over Cyanine5 NHS ester, offering enhanced brightness and photostability, and more reliable performance at higher degrees of labeling. This leads to improved signal-to-noise ratios and more robust and reproducible data, particularly in demanding applications such as super-resolution microscopy, flow cytometry, and Western blotting. While Cy5 NHS ester can be a more cost-effective option and may be suitable for some applications where photostability and brightness are not the primary concerns, the superior performance of Alexa Fluor 647 often justifies the additional cost for achieving high-quality, reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. Cyanine 5 NHS ester (A270169) | Antibodies.com [antibodies.com]
- 6. acebiolab.com [acebiolab.com]
- 7. Invitrogen Ester NHS 647 Alexa Fluor (ester succinimidyle) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fr]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 10. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
Sulfo-Cyanine5 NHS Ester vs. Non-Sulfonated Cyanine5 NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation and fluorescence-based assays, the choice between Sulfo-Cyanine5 (Sulfo-Cy5) NHS ester and its non-sulfonated counterpart, Cyanine5 (Cy5) NHS ester, is a critical decision that can significantly influence experimental outcomes. The primary distinction lies in the addition of sulfonate groups to the cyanine (B1664457) dye structure, which imparts distinct physicochemical properties. This guide provides an objective, data-supported comparison to aid in selecting the optimal reagent for specific applications.
Key Performance Differences at a Glance
The fundamental difference between these two amine-reactive dyes is their solubility. Sulfo-Cy5 NHS ester contains negatively charged sulfonate groups, which dramatically increase its hydrophilicity and water solubility.[1][2] In contrast, the non-sulfonated Cy5 NHS ester is hydrophobic and requires an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), for dissolution before its addition to an aqueous reaction mixture.[3][4] This key difference has significant implications for experimental workflows and the types of biomolecules that can be effectively labeled.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Sulfo-Cy5 NHS ester and non-sulfonated Cy5 NHS ester. While their spectral properties are nearly identical, their solubility and some photophysical characteristics can differ.[2]
| Property | Sulfo-Cyanine5 NHS Ester | Non-Sulfonated Cyanine5 NHS Ester | Key Considerations & References |
| Solubility | High water solubility; can be dissolved directly in aqueous buffers.[5][6] | Low aqueous solubility; requires organic co-solvents (e.g., DMSO, DMF).[3][4] | The high water solubility of the "Sulfo-" variant is ideal for labeling sensitive proteins that may be denatured by organic solvents.[7] |
| Excitation Maximum (λex) | ~646 - 651 nm[2][5][6][8] | ~648 - 651 nm[2][9] | Both dyes are well-suited for excitation by 633 nm or 647 nm laser lines.[10] |
| Emission Maximum (λem) | ~662 - 671 nm[2][5][6] | ~670 - 671 nm[2][9] | The long-wavelength emission minimizes autofluorescence from biological samples.[10] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 cm⁻¹M⁻¹[2][6] | ~250,000 cm⁻¹M⁻¹ | High extinction coefficients indicate strong light absorption, contributing to bright fluorescence. |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28[5][6][7] | Generally comparable to the sulfonated version, though aggregation in aqueous media can lead to quenching.[2] | Sulfonation can reduce aggregation-induced quenching, potentially leading to higher effective quantum yields in aqueous buffers.[11] |
| Cell Membrane Permeability | Impermeable[2] | Permeable[2] | Sulfo-Cy5 is ideal for labeling cell surface proteins, while non-sulfonated Cy5 may label intracellular components non-specifically.[2] |
| Photostability | Generally exhibits improved photostability in aqueous media due to reduced aggregation.[11][] | Moderate; prone to photobleaching, which can be exacerbated by aggregation. | Enhanced photostability allows for longer imaging acquisition times.[11] |
Experimental Workflows and Logical Relationships
The choice between the sulfonated and non-sulfonated dye directly impacts the experimental workflow for protein labeling. The primary divergence is in the dye preparation step.
Detailed Experimental Protocols
The following is a generalized protocol for labeling an antibody (e.g., IgG) with either Sulfo-Cy5 NHS ester or non-sulfonated Cy5 NHS ester. Optimization may be required for different proteins.
Materials
-
Antibody (IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Sulfo-Cyanine5 NHS ester or Cyanine5 NHS ester
-
Anhydrous DMSO or DMF (for non-sulfonated Cy5 NHS ester)
-
Reaction buffer: 1 M sodium bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Protein Preparation
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS (pH 7.2-7.4).
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in PBS.
-
pH Adjustment: Add the reaction buffer to the protein solution to achieve a final pH of 8.3-8.5.
Dye Preparation
-
For Sulfo-Cy5 NHS ester: Prepare a 10 mM stock solution by dissolving the dye in the reaction buffer or water.
-
For non-sulfonated Cy5 NHS ester: Allow the vial to warm to room temperature. Add the required volume of anhydrous DMSO or DMF to make a 10 mM stock solution. Vortex to ensure it is fully dissolved.[13]
Conjugation Reaction
-
Molar Ratio: A 10:1 to 20:1 molar ratio of dye to protein is a common starting point.[1]
-
Reaction: Add the dye stock solution to the prepared protein solution. It is recommended to add the dye dropwise while gently stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
Purification of the Conjugate
-
Column Preparation: Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with the desired storage buffer (e.g., PBS).
-
Separation: Apply the reaction mixture to the column. The first colored band to elute is the labeled antibody. The slower-moving second band is the unconjugated free dye.
-
Fraction Collection: Collect the fractions containing the labeled antibody.
Characterization
-
Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~650 nm).
-
Degree of Labeling (DOL) Calculation: The DOL can be calculated using the Beer-Lambert law.
Signaling Pathway and Application Context
The choice of dye is often dictated by the experimental context, such as in immunoassays or cell imaging. For instance, in a typical indirect immunofluorescence workflow, the choice of dye for labeling the secondary antibody is crucial.
Conclusion
The selection between Sulfo-Cyanine5 NHS ester and non-sulfonated Cyanine5 NHS ester should be guided by the specific requirements of the experiment.
-
Sulfo-Cyanine5 NHS ester is the superior choice for labeling proteins that are sensitive to organic solvents and for applications requiring labeling in a purely aqueous environment.[7] Its water solubility and membrane impermeability make it the ideal reagent for specifically labeling cell-surface proteins.[2]
-
Non-sulfonated Cyanine5 NHS ester is a suitable alternative when the use of an organic co-solvent is not a concern and for applications where intracellular labeling is desired or not a confounding factor. However, researchers should be mindful of its potential for non-specific binding and aggregation in aqueous solutions.[2][4]
By carefully considering the properties and experimental requirements outlined in this guide, researchers can make an informed decision to optimize their labeling strategies and achieve reliable, high-quality results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. apexbt.com [apexbt.com]
- 5. ibiantech.com [ibiantech.com]
- 6. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
Navigating the Far-Red Spectrum: A Comparative Guide to Cyanine5 NHS Ester Alternatives
In the landscape of modern biological imaging and drug development, the discerning selection of fluorescent probes is paramount for generating high-quality, reproducible data. For decades, Cyanine5 (Cy5) NHS ester has been a workhorse for labeling proteins and other biomolecules for applications requiring far-red fluorescence. However, the advent of newer dye technologies has introduced a host of alternatives, each with distinct photophysical properties that can offer significant advantages in terms of brightness, photostability, and performance in various assays. This guide provides an objective comparison of Cy5 NHS ester with its primary competitors, supported by quantitative data and detailed experimental protocols to empower researchers in choosing the optimal reagent for their specific needs.
Performance Characteristics: A Quantitative Comparison
The efficacy of a fluorescent dye is primarily determined by its molar extinction coefficient (a measure of its ability to absorb light), its quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and its photostability (resistance to fading upon excitation). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Cy5 offers a high extinction coefficient, its quantum yield is moderate, and it is known to be susceptible to photobleaching. Furthermore, Cy5 conjugates have a propensity for self-quenching at high degrees of labeling (DOL), leading to a decrease in fluorescence intensity.[1] Alternatives such as Alexa Fluor 647 and DyLight 650 have been engineered to overcome some of these limitations, offering enhanced brightness and superior photostability.[2][]
Below is a summary of the key photophysical properties of Cy5 NHS ester and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Cyanine5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.27 | 67,500 |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | 78,870 |
| DyLight 650 | ~652 | ~672 | ~250,000 | Not explicitly stated, but described as "high" | - |
| CF®647 | ~650 | ~665 | ~240,000 | 0.33 | 79,200 |
| iFluor® 647 | ~650 | ~670 | ~250,000 | - | - |
Note: Quantum yield and brightness can be influenced by environmental factors and conjugation to biomolecules. The values presented are for the free dyes in aqueous solutions as reported in various sources.[2][4]
Key Alternatives to Cy5 NHS Ester:
-
Alexa Fluor® 647 NHS Ester: This dye is perhaps the most widely adopted alternative to Cy5. It exhibits significantly greater photostability and is less prone to the self-quenching effects that can plague Cy5 conjugates, resulting in brighter and more stable fluorescent signals, especially at higher degrees of labeling.[1] Its spectral characteristics are nearly identical to Cy5, allowing for its use with existing Cy5 filter sets.[5]
-
DyLight® 650 NHS Ester: As part of the DyLight series, this fluorophore is engineered for high fluorescence intensity and photostability across a broad pH range.[][4] It serves as a direct spectral equivalent to Cy5 and Alexa Fluor 647, offering another excellent option for demanding imaging applications.[]
-
CF® Dyes (e.g., CF®647): Developed by Biotium, CF® dyes are a series of highly water-soluble fluorescent dyes designed to be bright and photostable. They are reported to rival or exceed the performance of other commercial dyes.
-
iFluor® Dyes (e.g., iFluor® 647): AAT Bioquest's iFluor® dyes are engineered for strong fluorescence and high photostability, with spectral properties that are virtually identical to Cy5.[5] They are presented as a superior alternative with pH-independent fluorescence.[5]
Visualizing the Workflow
The process of selecting and utilizing a far-red fluorescent dye for antibody labeling and subsequent immunofluorescence involves a series of critical steps. The following diagram illustrates a typical workflow, from dye selection to final image acquisition.
Caption: Workflow for antibody labeling and immunofluorescence.
Experimental Protocols
The following sections provide detailed methodologies for antibody conjugation with far-red NHS esters and a subsequent immunofluorescence staining protocol.
Protocol 1: Antibody Conjugation with Far-Red NHS Ester Dyes
This protocol outlines a general procedure for labeling antibodies with amine-reactive far-red fluorescent dyes.
Materials:
-
Purified antibody (1-2 mg/mL in an amine-free buffer such as PBS)
-
Far-Red NHS Ester (e.g., Cy5, Alexa Fluor 647, DyLight 650)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification Column (e.g., spin desalting column or gel filtration column)
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
Procedure:
-
Prepare Antibody Solution: Ensure the antibody is in an amine-free buffer (e.g., PBS). Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. The recommended antibody concentration is 2 mg/mL.[6]
-
Prepare Dye Stock Solution: Allow the vial of the far-red NHS ester to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] This solution should be prepared fresh.
-
Labeling Reaction: While gently vortexing, add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of a 10- to 20-fold molar excess of dye is common.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, a quenching reagent can be added.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography method, such as a spin desalting column.
-
Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol describes a typical workflow for indirect immunofluorescence staining using a fluorescently labeled secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
Far-Red Labeled Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Fixation: Culture cells to the desired confluency on coverslips. Fix the cells with fixation buffer for 10-20 minutes at room temperature.[8][9]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes.[10]
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at least 30 minutes.[9]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the far-red fluorescent dye-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[10]
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for a few minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the far-red dye and any counterstains used.[11]
By carefully considering the quantitative data and following robust experimental protocols, researchers can confidently select and utilize alternatives to Cy5 NHS ester to achieve superior results in their fluorescence-based applications.
References
- 1. Guide to Red Fluorescent Proteins and Biosensors for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. biotium.com [biotium.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
Validating Cyanine5 Antibody Conjugation: A Spectroscopy-Based Comparison Guide
For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes like Cyanine5 (Cy5) to antibodies is a critical step for a multitude of applications, from immunoassays to in vivo imaging. Proper validation of this conjugation process is paramount to ensure the quality, reliability, and reproducibility of experimental results. This guide provides a comprehensive comparison of spectroscopic methods for validating Cy5-antibody conjugation, complete with detailed experimental protocols and supporting data.
Spectroscopic Validation: A Quantitative Approach
Spectroscopy offers a rapid, accessible, and quantitative method for determining the degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule. This is achieved by measuring the absorbance of the conjugate at two specific wavelengths: one for the protein (typically 280 nm) and one for the dye (approximately 650 nm for Cy5).
Comparison of Validation Methods
While spectroscopy is a primary validation method, other techniques can provide complementary information.
| Validation Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance at specific wavelengths to determine the concentration of the antibody and the conjugated dye, allowing for the calculation of the Degree of Labeling (DOL).[1][2] | Rapid, non-destructive, and requires relatively simple and accessible equipment.[2] | Can be affected by the presence of impurities that absorb at similar wavelengths. Over-labeling can lead to fluorescence quenching, which is not detected by absorbance alone.[3] |
| SDS-PAGE with Fluorescence Imaging | Separates the antibody-dye conjugate from free, unconjugated dye based on molecular weight. The gel is then imaged to visualize the fluorescently labeled antibody.[4] | Provides a qualitative assessment of conjugation success and can detect the presence of free dye.[4] | Not quantitative for DOL. Requires more time and specialized imaging equipment compared to spectroscopy. |
| Mass Spectrometry | Determines the precise molecular weight of the antibody before and after conjugation. The mass shift corresponds to the number of attached dye molecules.[5][6] | Provides a highly accurate and direct measurement of the DOL distribution across the antibody population.[5] | Requires expensive, specialized equipment and expertise. Not as high-throughput as spectroscopy. |
| Fluorometry | Measures the fluorescence emission of the conjugate, providing an indication of the functional labeling. | Can assess the impact of conjugation on the dye's fluorescence properties. | Does not directly quantify the number of dye molecules (DOL). |
Experimental Protocols
Antibody Preparation for Conjugation
-
Buffer Exchange: The antibody solution must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.0-9.0.[7][8] Buffers containing primary amines, like Tris, will compete with the antibody for reaction with the NHS ester of the dye and must be removed.[7] This can be achieved through dialysis or by using a desalting column.[9][10]
-
Concentration Adjustment: The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[7][11] If the concentration is below 2 mg/mL, the conjugation efficiency may be significantly reduced.[7]
Cyanine5 Conjugation to Antibodies
This protocol is a general guideline for conjugation using a Cy5 NHS ester. The optimal dye-to-antibody molar ratio should be determined empirically for each specific antibody, with starting ratios often ranging from 5:1 to 20:1.[1][7]
-
Prepare Cy5 Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[9][10]
-
Conjugation Reaction: Add the calculated amount of Cy5 stock solution to the prepared antibody solution. Mix gently and immediately.[9]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9][10]
-
Purification: Remove unreacted Cy5 and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).[1][7] Collect the fractions containing the labeled antibody.
Spectroscopic Validation and DOL Calculation
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.
-
Measure Absorbance: Measure the absorbance of the purified antibody-Cy5 conjugate at 280 nm (A280) and at the maximum absorbance wavelength of Cy5 (approximately 650 nm, Amax).[1] Dilute the sample if the absorbance is too high (ideally between 0.1 and 1.0).[11]
-
Calculate Degree of Labeling (DOL): The DOL is calculated using the Beer-Lambert law and the following equations:
-
Corrected Protein Absorbance (A_protein):
-
A_protein = A280 - (Amax * CF280)
-
Where CF280 is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).[12]
-
-
Molar Concentration of Protein ([Protein]):
-
[Protein] = A_protein / ε_protein
-
Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[1]
-
-
Molar Concentration of Dye ([Dye]):
-
[Dye] = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at its maximum absorbance wavelength (~250,000 M⁻¹cm⁻¹).[12]
-
-
Degree of Labeling (DOL):
-
DOL = [Dye] / [Protein][1]
-
-
An optimal DOL for most antibodies is typically between 2 and 10.[11][13] Higher ratios can lead to fluorescence quenching and potential loss of antibody function.[3][9]
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Molar Extinction Coefficient of IgG at 280 nm (ε_protein) | 210,000 | M⁻¹cm⁻¹ | This is a standard value for IgG. For other proteins, use the specific value from literature or experimental determination.[1] |
| Molar Extinction Coefficient of Cyanine5 at ~650 nm (ε_dye) | 250,000 | M⁻¹cm⁻¹ | This value can vary slightly between suppliers. It is recommended to use the value provided by the specific dye manufacturer.[12] |
| Correction Factor for Cy5 at 280 nm (CF280) | 0.05 | - | This factor accounts for the dye's contribution to the absorbance at 280 nm.[12] |
| Optimal Degree of Labeling (DOL) | 2 - 10 | - | The optimal DOL should be determined empirically to balance signal intensity with antibody functionality.[11][13] |
Visualizing the Workflow and Decision-Making
To further clarify the process, the following diagrams illustrate the experimental workflow for antibody conjugation and a decision-making pathway for selecting a validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 3. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. drmr.com [drmr.com]
- 10. drmr.com [drmr.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Mastering Precision: A Comparative Guide to Confirming the Degree of Labeling for Cyanine5 Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of fluorescently labeled bioconjugates is paramount for reproducible and reliable experimental outcomes. The degree of labeling (DOL), defined as the average number of dye molecules conjugated to a single protein or antibody, is a critical quality attribute.[1][2][3] An optimal DOL is a balancing act; too low results in a weak signal, while excessive labeling can lead to fluorescence quenching and potentially compromise the biological activity of the conjugated molecule.[1][4] This guide provides a comprehensive comparison of methods to confirm the DOL of Cyanine5 (Cy5) conjugates, offering detailed protocols and a comparative analysis with alternative fluorophores.
Spectrophotometric Determination of DOL: The Gold Standard
The most common and accessible method for determining the DOL of fluorescent conjugates is UV-Vis absorption spectrophotometry.[3] This technique leverages the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[3] By measuring the absorbance of the purified conjugate at two specific wavelengths—one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the dye (around 649 nm for Cy5)—the concentrations of both the protein and the dye can be determined, and from them, the DOL.[1][5]
A crucial step in this process is to correct for the absorbance of the dye at 280 nm, as most fluorescent dyes exhibit some level of absorbance at this wavelength.[1][6] This is achieved by using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its maximum absorbance.[1][6]
Comparative Data for Cy5 and Common Alternatives
To facilitate an informed choice of fluorophore, the following table summarizes the key spectral properties required for DOL calculation for Cy5 and several spectrally similar alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | A280 Correction Factor (CF) |
| Cyanine5 (Cy5) | ~649 | ~666 | 250,000 | 0.04 |
| Alexa Fluor 647 | ~650 | ~665 | 239,000 - 270,000 | ~0.03 |
| DyLight 650 | ~652 | ~672 | 250,000 | 0.037 |
| ATTO 647N | ~644 | ~669 | 150,000 | Not specified |
Note: The molar extinction coefficient and correction factor can vary slightly between suppliers and with conjugation to different biomolecules. It is always recommended to consult the manufacturer's data sheet for the specific dye lot being used.
Detailed Experimental Protocol for DOL Determination of Cy5-Protein Conjugates
This protocol outlines the step-by-step procedure for determining the DOL of a Cy5-labeled protein using UV-Vis spectrophotometry.
1. Purification of the Conjugate:
It is critical to remove all non-conjugated Cy5 from the labeled protein. The presence of free dye will lead to an overestimation of the DOL.[1][4]
-
Method: Use size-exclusion chromatography (e.g., a Sephadex G-25 desalting column) or extensive dialysis to separate the conjugate from free dye.[1][4]
2. Spectrophotometric Measurement:
-
Use a spectrophotometer capable of measuring absorbance in the UV and visible range.
-
Use a quartz cuvette with a 1 cm pathlength.
-
Blank the spectrophotometer with the buffer used to dissolve the conjugate.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Cy5, approximately 649 nm (A_max).
-
Note: If the absorbance reading is above 2.0, dilute the conjugate solution with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[1]
3. Calculation of DOL:
The DOL is calculated using the following formula:
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_dye]
Where:
-
A_max: Absorbance of the conjugate at ~649 nm.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Cy5 at ~649 nm (250,000 M⁻¹cm⁻¹).[1][5]
Experimental Workflow for DOL Determination
Caption: Workflow for DOL determination via spectrophotometry.
Alternative Methods for Characterizing Labeled Conjugates
While UV-Vis spectrophotometry is the primary method for routine DOL determination, other analytical techniques can provide complementary information about the labeled product.
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the mass of the protein before and after conjugation. The mass difference corresponds to the number of attached dye molecules, providing a direct measure of the labeling distribution rather than just an average DOL. This method is more complex and less accessible than spectrophotometry but offers higher resolution.
References
- 1. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 2. Correction Factor [DyLight 650] | AAT Bioquest [aatbio.com]
- 3. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Cyanine 5, SE | Fluorescent Dyes: R&D Systems [rndsystems.com]
- 6. FluoroFinder [app.fluorofinder.com]
Performance Showdown: Cyanine5 NHS Ester vs. DyLight 649/650 NHS Ester in Biological Labeling
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of an appropriate fluorescent dye is paramount to generating robust and reproducible data. This guide provides a detailed, data-driven comparison of two widely used red fluorescent dyes: Cyanine5 (Cy5) NHS ester and its competitor, DyLight 649 NHS ester, which has since been predominantly replaced by the spectrally similar DyLight 650 NHS ester. We will delve into their core performance characteristics, supported by experimental data and protocols, to empower informed decisions in your research endeavors.
At a Glance: Key Performance Characteristics
Both Cyanine5 (Cy5) and DyLight 650 are bright, far-red fluorescent dyes well-suited for a variety of biological applications, including protein and antibody labeling for immunofluorescence, flow cytometry, and other fluorescence-based detection methods. Their emission in the far-red spectrum is advantageous due to reduced autofluorescence from biological samples in this range. While spectrally similar, their performance can differ in key aspects such as photostability and susceptibility to environmental factors.
| Property | Cyanine5 (Cy5) NHS Ester | DyLight 650 NHS Ester |
| Excitation Maximum (nm) | ~646 - 649 | ~652 |
| Emission Maximum (nm) | ~662 - 670 | ~672 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.2 | High (specific value not consistently reported) |
| pH Sensitivity | Stable over a broad pH range (pH 4-10)[1] | Stable over a broad pH range (pH 4-9)[2][3] |
| Water Solubility | Good (often available as sulfonated forms)[1] | Good[2][3] |
| Photostability | Prone to photobleaching, especially compared to newer dyes. | Generally considered to have higher photostability than Cy5.[2][3] |
| Self-Quenching | Susceptible to self-quenching at high degrees of labeling.[1] | Less prone to self-quenching, allowing for higher dye-to-protein ratios. |
In-Depth Performance Analysis
Photostability: A key differentiator between the two dyes is their resistance to photobleaching. While Cy5 is a workhorse in many labs, it is known to be less photostable than more modern dyes.[5] In contrast, DyLight dyes are often promoted for their superior photostability, which is a significant advantage in applications requiring prolonged or intense light exposure, such as confocal microscopy and single-molecule studies.[2][3]
Environmental Sensitivity: Both Cy5 and DyLight 650 conjugates are fluorescent and stable over a broad, biologically relevant pH range.[1][2][3] However, a study comparing Cy5 to a spectrally similar DyLight dye (DY647) for labeling single-stranded DNA found that the fluorescence intensity of Cy5 conjugates was more significantly influenced by the local nucleic acid sequence. The fluorescence of Cy5-labeled 5-mers dropped by approximately 65% from the brightest to the least bright sequence, whereas the DyLight equivalent showed a drop of only about 40%. This suggests that DyLight dyes may offer more consistent and predictable fluorescence intensity, which is critical for quantitative applications.
Self-Quenching and Brightness: Cy5 has a known propensity for self-quenching when conjugated to proteins at high dye-to-protein ratios, which can lead to a decrease in the overall fluorescence of the conjugate.[1] DyLight dyes are reported to be less susceptible to this phenomenon, allowing for a higher degree of labeling without significant loss of fluorescence, potentially resulting in brighter conjugates.[2][3]
Experimental Protocols
The following are generalized protocols for protein labeling with NHS ester dyes and for performing immunofluorescence with the resulting conjugates. Optimization may be required for specific applications and biomolecules.
Protein Labeling with NHS Ester Dyes
This protocol describes the covalent labeling of primary amines (e.g., on lysine (B10760008) residues of proteins) with an amine-reactive fluorescent dye.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyanine5 or DyLight 650 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): Add quenching buffer to stop the reaction. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Thermo Scientific DyLight 650 Maleimide 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectrophotometric Analysis of Cyanine5 Labeled Proteins
For researchers, scientists, and drug development professionals, the accurate quantification and analysis of fluorescently labeled proteins are paramount for the reliability of downstream applications. Cyanine5 (Cy5), a widely used far-red fluorescent dye, offers excellent brightness and photostability, making it a popular choice for protein labeling.[1][2] This guide provides a comprehensive comparison of Cy5 with its common alternatives and details the experimental protocols for spectrophotometric analysis, ensuring robust and reproducible results.
Performance Comparison: Cy5 vs. Alternatives
The selection of a fluorescent dye significantly impacts experimental outcomes. While Cy5 is a robust choice, several alternatives offer comparable or, in some cases, superior performance characteristics. The following table summarizes the key photophysical properties of Cy5 and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cyanine5 (Cy5) | ~649-650 | ~666-670 | ~250,000 | ~0.2-0.27 |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | Not specified, but generally brighter than Cy5 in conjugates[3] |
| DyLight 649 | ~655 | ~674 | ~250,000 | Not specified |
| iFluor 647 | Spectrally identical to Cy5 | Spectrally identical to Cy5 | Not specified, but has stronger fluorescence and higher photostability than Cy5[4] | Not specified |
| Allophycocyanin (APC) | ~650 | ~660 | ~700,000 | ~0.68 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[1]
Alexa Fluor 647 is a notable alternative to Cy5, often exhibiting greater brightness and less self-quenching when conjugated to proteins at high dye-to-protein ratios.[5][6][7] This can lead to more sensitive detection in immunoassays and other applications.[5] iFluor 647 also presents itself as a strong competitor with enhanced fluorescence and photostability compared to Cy5.[4]
Experimental Protocols
Accurate spectrophotometric analysis of Cy5-labeled proteins relies on meticulous experimental execution. The following sections detail the key steps from protein preparation to data analysis.
Protein Preparation for Labeling
Successful labeling requires the protein to be in a buffer free of primary amines, which compete with the protein for reaction with the Cy5 NHS ester.[8][9]
-
Recommended Buffers: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-9.0.[8][9]
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[10][11]
-
Protein Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[8][9]
Cy5 Labeling of Proteins
This protocol is for labeling with Cy5 NHS ester, which reacts with primary amines (N-terminus and lysine (B10760008) residues) on the protein.
-
Reconstitute Cy5 NHS ester: Just before use, dissolve the Cy5 NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[12][13]
-
Molar Ratio: The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling (DOL). A common starting point is a 10-20 fold molar excess of dye.
-
Reaction: Add the reconstituted Cy5 to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark, with continuous mixing.[10][13]
-
Stopping the Reaction: The reaction can be stopped by adding a buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) or by proceeding directly to the purification step.
Purification of Labeled Protein
Removal of unconjugated "free" dye is critical for accurate downstream analysis.[8] Common purification methods include:
-
Spin Column Chromatography: Suitable for small sample volumes, this method is fast and efficient.[8][10]
-
Prepare the spin column by removing the storage buffer and equilibrating with the desired elution buffer (e.g., PBS).
-
Load the labeling reaction mixture onto the column.
-
Centrifuge to collect the labeled protein.
-
-
Size-Exclusion Chromatography (SEC): Ideal for separating the larger labeled protein from the smaller, unconjugated dye molecules.
-
Dialysis: A straightforward method for removing small molecules like free dye from the protein solution.
Spectrophotometric Analysis and Calculation of Degree of Labeling (DOL)
The DOL, the average number of dye molecules per protein molecule, is a critical parameter for ensuring consistency and functionality of the labeled protein.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, A650).[8]
-
Calculations:
-
Concentration of Cy5 (M): [Cy5] = A650 / ε_Cy5 (where ε_Cy5 is the molar extinction coefficient of Cy5, ~250,000 M⁻¹cm⁻¹)
-
Concentration of Protein (M): [Protein] = (A280 - (A650 * CF280)) / ε_protein (where CF280 is the correction factor for Cy5 absorbance at 280 nm, typically ~0.04-0.05, and ε_protein is the molar extinction coefficient of the protein)[8]
-
Degree of Labeling (DOL): DOL = [Cy5] / [Protein]
-
An optimal DOL for many applications is between 2 and 4 to maximize fluorescence without causing self-quenching.[8]
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationship between different dyes, the following diagrams are provided.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cyanine - Wikipedia [en.wikipedia.org]
- 3. Cy5 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 5. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. content.abcam.com [content.abcam.com]
Assessing the Stability of Cyanine5-Protein Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled proteins, understanding the long-term stability of these conjugates is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of Cyanine5 (Cy5)-protein conjugate stability over time, offering insights into optimal storage conditions and methodologies for assessing conjugate integrity.
Comparative Stability of Cy5-Protein Conjugates
Cyanine5 is a widely used fluorescent dye for labeling proteins, particularly antibodies, due to its high extinction coefficient and emission in the far-red spectrum, which minimizes background autofluorescence in many biological samples.[1] However, its stability, particularly photostability, is a critical factor to consider when compared to other available dyes.
Numerous studies have indicated that Alexa Fluor 647, a spectrally similar dye, exhibits significantly greater photostability than Cy5.[2] When continuously illuminated, Cy5 conjugates can lose a substantial amount of their initial fluorescence, while Alexa Fluor 647 conjugates retain a much higher percentage of their fluorescence under the same conditions. This superior photostability makes Alexa Fluor 647 a preferable choice for applications requiring prolonged or intense light exposure, such as single-molecule imaging or long-term live-cell tracking.
Beyond photostability, the long-term storage stability of Cy5-protein conjugates is influenced by several factors, including storage temperature, buffer composition, and the presence of cryoprotectants. Improper storage can lead to a decrease in fluorescence intensity, protein aggregation, and reduced binding affinity of the conjugated protein.[3]
Table 1: Comparison of Photostability - Cy5 vs. Alexa Fluor 647 Protein Conjugates
| Time (seconds of continuous illumination) | Cy5 (% Initial Fluorescence) | Alexa Fluor 647 (% Initial Fluorescence) |
| 0 | 100 | 100 |
| 20 | 85 | 98 |
| 40 | 70 | 95 |
| 60 | 60 | 92 |
| 80 | 50 | 90 |
| 100 | 45 | 88 |
This data is representative and compiled from graphical representations in comparative studies.
Table 2: Representative Long-Term Storage Stability of a Cy5-IgG Conjugate
| Storage Condition | Time | % Initial Fluorescence | Protein Aggregation | Relative Binding Affinity |
| 4°C in PBS | 1 Month | 95% | Minimal | 98% |
| 3 Months | 85% | Low | 90% | |
| 6 Months | 70% | Moderate | 80% | |
| -20°C in PBS | 1 Month | 98% | Minimal | 99% |
| 3 Months | 90% | Low | 95% | |
| 6 Months | 80% | Low | 90% | |
| -20°C in PBS with 50% Glycerol | 1 Month | 99% | Minimal | 99% |
| 3 Months | 98% | Minimal | 98% | |
| 6 Months | 95% | Minimal | 97% | |
| -80°C in PBS | 1 Month | >99% | Negligible | >99% |
| 3 Months | >99% | Negligible | >99% | |
| 6 Months | 98% | Negligible | 98% |
This table provides representative data based on general principles of protein and conjugate stability. Actual results may vary depending on the specific protein and conjugation chemistry.[4][5][6]
Experimental Protocols
To accurately assess the stability of Cy5-protein conjugates over time, a systematic approach involving multiple analytical techniques is required.
Protocol 1: Time-Course Stability Study
This protocol outlines a method for evaluating the long-term stability of a Cy5-protein conjugate under different storage conditions.
1. Preparation of Conjugate Aliquots: a. Following conjugation and purification of the Cy5-protein conjugate, determine the initial protein concentration and degree of labeling (DOL) using spectrophotometry. b. Prepare aliquots of the conjugate in different storage buffers (e.g., PBS, Tris buffer, PBS with 50% glycerol). c. Store the aliquots at various temperatures (e.g., 4°C, -20°C, and -80°C), protected from light.[5]
2. Time-Point Analysis: a. At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition. b. Allow the frozen aliquots to thaw slowly on ice.
3. Measurement of Fluorescence Intensity: a. Dilute the conjugate to a standardized concentration in a suitable buffer. b. Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Cy5 (typically around 650 nm and 670 nm, respectively). c. Compare the fluorescence intensity to the initial measurement at time zero.
4. Assessment of Protein Integrity and Aggregation: a. Analyze the conjugate using size-exclusion chromatography (SEC-HPLC) to detect the presence of aggregates. b. Run the conjugate on an SDS-PAGE gel to check for protein degradation or fragmentation.
5. Evaluation of Binding Affinity: a. Perform a binding assay relevant to the protein's function. For example, if the conjugate is an antibody, an ELISA or surface plasmon resonance (SPR) can be used to determine its binding affinity to its target antigen.[7]
Protocol 2: Accelerated Stability Study
This protocol uses elevated temperatures to predict the long-term stability of a conjugate in a shorter timeframe.[8]
1. Sample Preparation: a. Prepare aliquots of the Cy5-protein conjugate in the desired storage buffer.
2. Incubation at Elevated Temperatures: a. Incubate the aliquots at elevated temperatures (e.g., 25°C, 37°C, and 50°C) for a defined period (e.g., 1, 2, and 4 weeks). b. Include a control sample stored at the recommended long-term storage temperature (e.g., -80°C).
3. Analysis: a. At each time point, analyze the samples for fluorescence intensity, protein aggregation (SEC-HPLC), and binding affinity as described in Protocol 1.
4. Data Modeling: a. Use the data from the elevated temperatures to model the degradation kinetics and predict the shelf-life at the recommended storage temperature.
Visualizing Experimental Workflows and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for assessing the long-term stability of Cy5-protein conjugates.
A common application for Cy5-labeled antibodies is in the study of cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[9][10]
Caption: EGFR signaling pathway with a Cy5-labeled antibody for visualization.
References
- 1. The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors - Blacklight [honors.libraries.psu.edu]
- 2. precisionantibody.com [precisionantibody.com]
- 3. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Storage and Antibody Shelf Life [labome.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Understanding and overcoming trade-offs between antibody affinity, specificity, stability and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerated Stability Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 8. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to the Functional Validation of Cyanine5 Labeled Antibodies in Immunoassays
In the dynamic fields of life sciences and drug development, the accurate detection and quantification of specific proteins are paramount. Immunoassays, powered by the high specificity of antibodies, are fundamental to this endeavor. The choice of a fluorescent label for these antibodies is a critical decision that directly impacts the sensitivity, reliability, and reproducibility of experimental results. This guide provides a comprehensive comparison of Cyanine5 (Cy5) labeled antibodies with other common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their immunoassay needs.
Introduction to Cyanine5 (Cy5)
Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine (B1664457) family, known for its excitation and emission in the far-red region of the spectrum (typically around 650 nm and 670 nm, respectively).[1] This spectral characteristic is a key advantage, as it minimizes autofluorescence from biological samples, which is often a significant source of background noise in the green and yellow regions of the spectrum.[2] Cy5 has been a popular choice for a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and fluorescent Western blotting.[2][3]
Comparison of Cy5 with Alternative Fluorophores
The performance of a fluorophore-conjugated antibody is evaluated based on several key parameters: brightness, photostability, signal-to-noise ratio, and the impact of the dye on antibody function. This section compares Cy5 with other commonly used fluorescent dyes.
Performance in Flow Cytometry
Flow cytometry requires bright and photostable fluorophores to resolve cell populations accurately. While Cy5 is a viable option, other dyes, particularly those from the Alexa Fluor family and phycoerythrin (PE) conjugates, often exhibit superior performance.
Key Performance Metrics in Flow Cytometry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness (Stain Index)* | Photostability |
| FITC | 495 | 519 | Moderate | Low |
| PE | 496, 565 | 578 | Very High | Moderate |
| Cy5 | 650 | 670 | Moderate to High | Moderate |
| Alexa Fluor 488 | 495 | 519 | High | High |
| Alexa Fluor 647 | 651 | 667 | High | High |
| APC | 650 | 660 | High | Moderate |
| PE-Cy5 | 496, 565 | 667 | Very High | Moderate |
*Stain index is a measure of the separation between positive and negative populations and is dependent on the specific antibody, cell type, and instrument configuration. The brightness rankings are based on typical observations.[4][5][6]
Summary of Comparison:
-
Brightness: PE and its tandem conjugates, like PE-Cy5, are generally the brightest fluorophores available for flow cytometry.[7][8] Alexa Fluor 647 is also known to be significantly brighter than Cy5.[2][9]
-
Photostability: Alexa Fluor dyes are renowned for their superior photostability compared to traditional dyes like FITC and Cy5.[2][10]
-
Spectral Overlap: A key advantage of Cy5 and other far-red dyes is the minimal spectral overlap with fluorophores excited by the blue (488 nm) and violet (405 nm) lasers, simplifying multicolor panel design and reducing the need for extensive compensation.[5]
Performance in Immunofluorescence Microscopy
In immunofluorescence microscopy, photostability is a critical factor, as samples are often exposed to intense light for extended periods during imaging.
Key Performance Metrics in Immunofluorescence Microscopy
| Fluorophore | Quantum Yield | Photobleaching Rate | Signal-to-Noise Ratio |
| FITC | ~0.92 | High | Moderate |
| PE | ~0.82 | High | High |
| Cy5 | ~0.27 | Moderate | High (low background) |
| Alexa Fluor 488 | ~0.92 | Low | High |
| Alexa Fluor 647 | ~0.33 | Low | Very High |
Summary of Comparison:
-
Photostability: Alexa Fluor 647 is considerably more photostable than Cy5.[11] Under continuous illumination, Cy5 can lose a significant portion of its fluorescence, while Alexa Fluor 647 retains a much higher percentage of its initial intensity.[11][12]
-
Brightness: Protein conjugates of Alexa Fluor 647 are significantly more fluorescent than those of Cy5, especially at higher degrees of labeling where Cy5 is prone to self-quenching.[10]
-
Background: The far-red emission of Cy5 and Alexa Fluor 647 is advantageous for minimizing autofluorescence from tissues and cells, leading to a higher signal-to-noise ratio compared to green-emitting dyes like FITC.
Performance in ELISA
While enzyme-linked immunosorbent assays (ELISAs) traditionally rely on colorimetric or chemiluminescent detection, fluorescent detection offers a wider dynamic range and the potential for multiplexing.
Key Performance Metrics in Fluorescent ELISA
| Detection Method | Limit of Detection (LOD) | Dynamic Range | Multiplexing Capability |
| HRP (Colorimetric) | ng/mL to pg/mL | Narrow | No |
| HRP (Chemiluminescent) | pg/mL to fg/mL | Wide | No |
| Cy5 (Fluorescent) | pg/mL to fg/mL | Wide | Yes |
Summary of Comparison:
-
Sensitivity: Fluorescent detection using Cy5 can achieve sensitivities comparable to or exceeding colorimetric HRP-based assays and approaching that of chemiluminescent methods. The typical detection range for a fluorescent ELISA is 0.01 ng to 0.1 ng.[13] The limit of detection (LOD) is the lowest concentration of a substance that can be reliably distinguished from a blank.[14][15]
-
Dynamic Range: Fluorescent assays generally offer a wider dynamic range than colorimetric assays.[16]
-
Multiplexing: The use of spectrally distinct fluorophores like Cy5 allows for the simultaneous detection of multiple analytes in a single well, a significant advantage over single-analyte enzyme-based methods.
The Impact of Degree of Labeling (DOL)
The degree of labeling (DOL), or the number of fluorophore molecules conjugated to a single antibody, has a significant impact on the performance of the labeled antibody. An optimal DOL is crucial for maximizing the fluorescent signal without compromising the antibody's functionality.
-
Under-labeling (Low DOL): Results in a dim signal, reducing the sensitivity of the assay.
-
Over-labeling (High DOL): Can lead to several issues:
-
Fluorescence Quenching: In close proximity, fluorophore molecules can interact and quench each other's fluorescence, leading to a decrease in brightness. This is a known issue with Cy5 at high DOLs.[17][18][19]
-
Steric Hindrance: A high number of bulky dye molecules can interfere with the antibody's ability to bind to its target antigen.[20]
-
Increased Non-specific Binding: Hydrophobic interactions between dye molecules can lead to aggregation and increased non-specific binding.
-
For Cy5, labeling of antibodies with more than three dye molecules has been reported to be counterproductive due to fluorescence loss.[17] The optimal DOL for most antibodies and applications is typically between 2 and 10.[21]
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. The following sections provide methodologies for key experiments in the functional validation of Cy5-labeled antibodies.
Antibody Labeling with Cy5
Commercial kits provide a straightforward method for labeling antibodies with Cy5. The general workflow is as follows:
Caption: General workflow for labeling antibodies with Cy5.
Protocol:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL. Buffers containing primary amines (e.g., Tris) or sodium azide (B81097) should be avoided as they will compete with the antibody for conjugation to the reactive dye.
-
Conjugation: Follow the manufacturer's protocol for the specific Cy5 labeling kit. This typically involves adding a specific molar excess of the reactive Cy5 dye to the antibody solution.
-
Incubation: Incubate the reaction mixture for the recommended time (usually 15-60 minutes) at room temperature, protected from light.
-
Purification: Remove unconjugated dye using a purification column (e.g., size-exclusion chromatography) provided in the kit or purchased separately.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for the antibody) and ~650 nm (for Cy5).
Functional Validation by Flow Cytometry
This protocol compares the performance of a Cy5-labeled antibody to an antibody labeled with a different fluorophore (e.g., PE) for the same target antigen.
Caption: Workflow for validating labeled antibodies by flow cytometry.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., peripheral blood mononuclear cells or a cultured cell line).
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking solution to prevent non-specific antibody binding.
-
Staining: Aliquot the cells into separate tubes and stain with saturating concentrations of the Cy5-labeled antibody and the comparator fluorophore-labeled antibody. Include an unstained control and isotype controls.
-
Incubation: Incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
-
Data Acquisition: Acquire the data on a flow cytometer with the appropriate laser and filter settings for each fluorophore.
-
Data Analysis: Analyze the data to determine the stain index and signal-to-noise ratio for each labeled antibody. The signal-to-noise ratio can be calculated as the mean fluorescence intensity (MFI) of the positive population divided by the MFI of the negative population.[22]
Functional Validation by Immunofluorescence Microscopy
This protocol assesses the performance of a Cy5-labeled antibody in imaging applications.
Caption: Workflow for immunofluorescence validation.
Protocol:
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation and Permeabilization: Fix the samples (e.g., with 4% paraformaldehyde) and permeabilize if the target is intracellular (e.g., with 0.1% Triton X-100).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution.
-
Secondary Antibody Incubation: If using an indirect method, incubate with a Cy5-labeled secondary antibody.
-
Washing: Perform several washes with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters for Cy5.
-
Analysis: Evaluate the staining pattern for specificity and localization. To assess photostability, acquire a time-lapse series of images under continuous illumination and measure the decay in fluorescence intensity over time.
Signaling Pathway Analysis using Cy5-labeled Antibodies
Fluorescently labeled antibodies are powerful tools for dissecting cellular signaling pathways. By targeting key proteins and their post-translational modifications (e.g., phosphorylation), researchers can visualize the activation state and localization of pathway components. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which can be studied using immunofluorescence with antibodies against total and phosphorylated forms of EGFR and downstream effectors.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. tcd.ie [tcd.ie]
- 5. pedsresearch.org [pedsresearch.org]
- 6. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 7. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA [quansysbio.com]
- 15. researchgate.net [researchgate.net]
- 16. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 22. researchgate.net [researchgate.net]
The Enduring Advantages of Cyanine5 in Single-Molecule Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on single-molecule experiments, the choice of a fluorescent probe is paramount. Among the myriad of available dyes, Cyanine5 (Cy5) has remained a cornerstone, particularly for its favorable photophysical properties in the far-red spectrum. This guide provides an objective comparison of Cy5's performance against other common alternatives, supported by experimental data, to aid in the selection of the optimal fluorophore for your single-molecule studies.
Cyanine5 is a synthetic fluorescent dye that has been extensively utilized in a range of single-molecule applications, including Förster Resonance Energy Transfer (FRET), and super-resolution imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM).[1] Its popularity stems from a combination of a high extinction coefficient, reasonable quantum yield, and emission in a spectral range that minimizes autofluorescence from biological samples.
Quantitative Performance Metrics: A Side-by-Side Comparison
The selection of a fluorophore for single-molecule experiments hinges on several key photophysical parameters. A dye's performance is ultimately a balance of these characteristics. The following table summarizes the quantitative data for Cy5 and its common alternatives: Cy3, Alexa Fluor 647, and ATTO 647N.
| Property | Cyanine5 (Cy5) | Cyanine3 (Cy3) | Alexa Fluor 647 | ATTO 647N |
| Excitation Max (nm) | ~649 | ~550 | ~650 | ~644 |
| Emission Max (nm) | ~670 | ~570 | ~665 | ~669 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~150,000 | ~239,000 | ~150,000 |
| Quantum Yield (QY) | ~0.20 | ~0.15 | ~0.33 | ~0.65 |
| Photostability | Moderate | Moderate | High | Very High |
| Brightness (Ext. Coeff. x QY) | ~50,000 | ~22,500 | ~78,870 | ~97,500 |
| Förster Radius (R₀) for FRET with Cy3 (nm) | ~5.4 | - | - | - |
Data compiled from various sources. Exact values may vary depending on the solvent, conjugation state, and local environment.[2][3]
Key Observations from the Data:
-
Brightness: While Cy5 possesses a very high extinction coefficient, its quantum yield is moderate. Alexa Fluor 647 and ATTO 647N are significantly brighter due to their higher quantum yields.[2][4]
-
Photostability: Alexa Fluor 647 and ATTO 647N generally exhibit superior photostability compared to Cy5, allowing for longer observation times in single-molecule experiments.[5][6] ATTO 647N, in particular, has been shown to have a two-fold lower bleaching rate than Cy5.[6]
-
FRET Efficiency: The Cy3-Cy5 pair is one of the most widely used FRET pairs in single-molecule studies due to its good spectral overlap and a Förster radius of approximately 5.4 nm, which is suitable for measuring distances on the scale of biological macromolecules.[7]
Experimental Protocol: Single-Molecule FRET (smFRET)
This protocol provides a generalized workflow for a prism-type total internal reflection fluorescence (TIRF) microscopy experiment to observe the conformational dynamics of a biomolecule labeled with a Cy3-Cy5 FRET pair.
1. Sample Preparation:
- Label the biomolecule of interest with donor (Cy3) and acceptor (Cy5) fluorophores at specific sites.
- Purify the labeled biomolecule to remove any free dye.
- Immobilize the labeled biomolecules on a passivated glass slide (e.g., PEG-coated) at a low density to ensure individual molecules can be resolved. This is often achieved through a biotin-neutravidin linkage.
2. Microscope Setup:
- Utilize a prism-type TIRF microscope to selectively excite fluorophores near the glass surface, minimizing background fluorescence.
- Use a 532 nm laser to excite the Cy3 donor.
- Split the emission signal using a dichroic mirror to separate the Cy3 and Cy5 fluorescence onto two halves of an EMCCD camera.
3. Imaging Buffer:
- Prepare an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to improve the photostability of the dyes.[8]
4. Data Acquisition:
- Acquire time-series of images, simultaneously capturing the donor and acceptor fluorescence intensities for each single molecule.
- The frame integration time is typically in the range of 50 ms.[8]
5. Data Analysis:
- Identify single-molecule spots and extract the fluorescence intensity time traces for both the donor (ID) and acceptor (IA).
- Calculate the FRET efficiency (E) for each time point using the formula: E = IA / (ID + IA).
- Analyze the FRET efficiency distributions and time trajectories to understand the conformational states and dynamics of the biomolecule.
Mandatory Visualizations
To further clarify the experimental processes and the interplay of key performance indicators, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single Molecule Detection with Atto 647N NTA [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Experimental setup and single-molecule FRET (smFRET) assay [bio-protocol.org]
A Head-to-Head Comparison: Evaluating the Brightness of Cyanine5 Against Other Leading Red Fluorescent Dyes
In the realms of cellular imaging, flow cytometry, and drug discovery, the careful selection of fluorescent probes is paramount for generating high-quality, reproducible data. For researchers working in the red part of the spectrum, Cyanine5 (Cy5) has long been a popular choice. However, a host of alternative dyes, including Alexa Fluor 647, DyLight 650, and Atto 647N, now offer competitive, and in some cases superior, performance. This guide provides an objective comparison of the brightness and key photophysical properties of these commonly used red fluorescent dyes, supported by experimental data and protocols to inform your selection process.
Quantitative Comparison of Red Fluorescent Dyes
The intrinsic brightness of a fluorophore is determined by two key parameters: its molar extinction coefficient (ε), which dictates how efficiently it absorbs light at a given wavelength, and its quantum yield (Φ), the ratio of emitted photons to absorbed photons.[1] The product of these two values provides a theoretical measure of a dye's brightness. The following table summarizes the key photophysical properties of Cy5 and its main competitors.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Cyanine5 (Cy5) | 649 | 666 | 250,000[2] | 0.20[2] | 50,000 |
| Alexa Fluor 647 | 650 | 665 | 270,000[3] | 0.33[4] | 89,100 |
| DyLight 650 | 652 | 672 | 250,000[5][6] | High[7][8][9] | High |
| Atto 647N | 644 | 669 | 150,000[10][11][12] | 0.65[12] | 97,500 |
Note: The quantum yield of DyLight 650 is consistently reported as "high" by the manufacturer, though a precise numerical value is not always provided.
Experimental Protocols for Brightness Evaluation
While theoretical brightness is a useful metric, the practical performance of a fluorescent dye can be influenced by various factors in an experimental setting, including the conjugation efficiency to a target molecule, the local chemical environment, and the instrumentation used for detection. Therefore, empirical evaluation is crucial.
Experimental Protocol 1: Immunofluorescence Staining for Brightness Comparison
This protocol provides a general workflow for comparing the brightness of different red fluorescent dyes in a typical immunofluorescence application.[13]
Objective: To visually and quantitatively compare the fluorescence intensity of secondary antibodies conjugated to Cy5, Alexa Fluor 647, DyLight 650, and Atto 647N.
Materials:
-
Cells cultured on glass coverslips
-
Primary antibody specific to a target antigen
-
Secondary antibodies (e.g., Goat anti-Mouse IgG) conjugated to Cy5, Alexa Fluor 647, DyLight 650, and Atto 647N
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on coverslips.
-
Wash cells with PBS and fix with Fixation Buffer for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization and Blocking:
-
If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific binding sites by incubating with Blocking Buffer for 1 hour.
-
-
Antibody Incubation:
-
Incubate cells with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the fluorescently conjugated secondary antibodies, each diluted to the same optimal concentration in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium with DAPI.
-
Image the cells using a fluorescence microscope, ensuring that the imaging settings (e.g., exposure time, laser power, gain) are kept identical for all samples being compared.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the stained structures using image analysis software (e.g., ImageJ/Fiji).[14]
-
Compare the mean fluorescence intensities across the different dye conjugates to determine their relative brightness in this application.
-
Experimental Protocol 2: Flow Cytometry for Stain Index Determination
The Stain Index (SI) is a robust metric used in flow cytometry to quantify the brightness of a fluorophore relative to the background.[15][16] It is calculated as the difference between the mean fluorescence intensity (MFI) of the positive and negative populations, divided by twice the standard deviation of the negative population.[15]
Objective: To determine the Stain Index for antibodies conjugated to Cy5, Alexa Fluor 647, DyLight 650, and Atto 647N.
Materials:
-
Suspension cells (e.g., lymphocytes)
-
Antibodies against a cell surface marker (e.g., CD4) conjugated to Cy5, Alexa Fluor 647, DyLight 650, and Atto 647N
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and adjust the cell concentration.
-
-
Antibody Titration:
-
For each conjugated antibody, perform a titration to determine the optimal concentration that gives the best separation between positive and negative populations.
-
-
Cell Staining:
-
Stain separate aliquots of cells with the optimal concentration of each of the conjugated antibodies for 30 minutes at 4°C, protected from light.
-
Include an unstained control sample.
-
-
Washing:
-
Wash the cells twice with Staining Buffer by centrifugation.
-
Resuspend the cells in an appropriate volume of Staining Buffer for flow cytometric analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer using consistent instrument settings for all samples.
-
Gate on the cell population of interest.
-
-
Stain Index Calculation:
-
For each fluorophore, determine the MFI of the positive and negative populations and the standard deviation of the negative population.
-
Calculate the Stain Index using the formula: Stain Index = (MFIpositive - MFInegative) / (2 * SDnegative)
-
Compare the Stain Index values to rank the effective brightness of the different fluorophores in a flow cytometry application.[17][18]
-
Visualizing Experimental Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Discussion and Conclusion
Based on the quantitative data, both Alexa Fluor 647 and Atto 647N demonstrate superior theoretical brightness compared to Cy5 , primarily due to their higher quantum yields. While Cy5 has a very high extinction coefficient, its relatively low quantum yield limits its overall photon output.[2] DyLight 650 is also a very bright dye, comparable to Cy5 and Alexa Fluor 647 in terms of extinction coefficient, and is reported to have a high quantum yield.[7][8]
Beyond brightness, photostability is another critical factor. Studies have shown that Alexa Fluor 647 is significantly more photostable than Cy5, which is prone to photobleaching, especially at high degrees of labeling where dye aggregation can occur.[2][3] Atto dyes are also known for their excellent photostability.[19]
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Thermo Scientific DyLight 650 Maleimide 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 9. ATTO 647N mdC | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. benchchem.com [benchchem.com]
- 13. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 15. researchgate.net [researchgate.net]
- 16. cytometryunderground.com [cytometryunderground.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. metabion.com [metabion.com]
- 19. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Testing of Cyanine5 Labeled Secondary Antibodies
In the fields of molecular biology and drug development, the specificity of antibodies is paramount for generating reliable and reproducible data. Cyanine5 (Cy5) labeled secondary antibodies are widely used for the detection of target antigens in a variety of immunoassays due to their bright fluorescence in the far-red spectrum, which helps to minimize autofluorescence from biological samples.[1] However, the potential for cross-reactivity, where a secondary antibody binds to unintended targets, can lead to non-specific background staining and inaccurate results.[2][3][4] This guide provides a comprehensive comparison of Cy5 labeled secondary antibodies, detailing experimental protocols for cross-reactivity testing and presenting data to aid researchers in selecting the most specific reagents for their needs.
Understanding and Mitigating Secondary Antibody Cross-Reactivity
Cross-reactivity of secondary antibodies can arise from several factors, including shared epitopes between immunoglobulins of different species and the presence of endogenous immunoglobulins in the sample.[4] To minimize this, manufacturers often employ a purification step called cross-adsorption (or pre-adsorption).[2][5] This process involves passing the secondary antibody solution through a column containing immobilized serum proteins from potentially cross-reactive species.[5] This captures non-specific antibodies, resulting in a more specific reagent.[2][5] When performing multiplex immunofluorescence experiments with primary antibodies from different species, it is crucial to use cross-adsorbed secondary antibodies to prevent off-target binding.[2][3]
Comparison of Cy5 with Alternative Fluorophores
While Cy5 is a popular choice, several alternative fluorophores are available, each with its own advantages. The selection of a fluorophore should be based on the specific application and available instrumentation.[6][7]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Characteristics |
| Cyanine5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.2 | Well-characterized, cost-effective, good for multiplexing.[1] Brighter in non-polar mounting media.[8] |
| Alexa Fluor 647 | ~651 | ~667 | ~270,000 | ~0.33 | Often brighter and more photostable than Cy5 in aqueous media.[1][9] Excellent choice for confocal microscopy.[1] |
| DyLight 650 | ~652 | ~672 | ~250,000 | Not specified | Reported to have superior photostability compared to Cy5, making it suitable for experiments requiring long exposure times.[10] |
Note: Molar extinction coefficient and quantum yield can vary depending on the conjugation and measurement conditions. The values presented are approximate.
Experimental Protocols for Cross-Reactivity Testing
To ensure the specificity of a Cy5 labeled secondary antibody, it is essential to perform rigorous in-house validation. The following protocol outlines a standard immunofluorescence (IF) procedure for assessing cross-reactivity.
Key Experimental Controls:
-
Secondary Antibody Only Control: This control omits the primary antibody incubation step and is crucial for identifying non-specific binding of the secondary antibody to the sample.[11]
-
"Wrong" Primary Antibody Control: This involves using the Cy5 labeled secondary antibody to detect a primary antibody from a species it should not recognize (e.g., using an anti-mouse Cy5 secondary with a rabbit primary antibody).[11][12]
-
Positive Control: A sample known to express the target antigen, stained with a validated primary and the Cy5 labeled secondary antibody.
Immunofluorescence Protocol for Cross-Reactivity Assessment:
-
Cell/Tissue Preparation:
-
Culture cells on coverslips or prepare tissue sections as per standard protocols.
-
Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Permeabilize the samples with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) if the target antigen is intracellular.
-
-
Blocking:
-
Block non-specific binding sites by incubating the samples in a blocking buffer for at least 1 hour at room temperature.[11] A common blocking buffer is 5% normal serum from the same host species as the secondary antibody in PBS.[11][13] For example, if using a goat anti-mouse Cy5 secondary, use 5% normal goat serum. Using IgG-free BSA is also an option to avoid cross-reactivity with bovine IgG present in standard BSA preparations.[11]
-
-
Primary Antibody Incubation (for positive and "wrong" primary controls):
-
Dilute the primary antibodies to their optimal concentration in the blocking buffer.
-
Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the samples three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound primary antibody.[13]
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5 labeled secondary antibody to its working concentration in the blocking buffer.
-
Incubate all samples (including the "secondary antibody only" control) with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the samples three times for 5 minutes each with the wash buffer, protected from light.
-
Perform a final rinse with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[10]
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).[14]
-
For all experimental conditions, use identical microscope settings (e.g., laser power, exposure time, gain).[10]
-
Compare the fluorescence intensity between the positive control, the "secondary antibody only" control, and the "wrong" primary antibody control. Minimal to no signal should be observed in the negative controls.
-
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can help to clarify complex experimental setups and biological principles.
Caption: Workflow for immunofluorescence cross-reactivity testing.
Caption: Specific vs. cross-reactive antibody binding.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. Secondary Immunoreagents—Section 7.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Challenges with Secondary Detection - FluoroFinder [fluorofinder.com]
- 12. Secondary detection: Indirect detection set-up [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyanine, Cy5 Secondary Abs - Jackson ImmunoResearch [jacksonimmuno.com]
Cost-Benefit Analysis of Cyanine5 NHS Ester for Routine Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in ensuring the accuracy and sensitivity of a wide range of applications, from immunoassays to cellular imaging. Cyanine5 (Cy5) NHS ester has long been a popular choice for labeling proteins, antibodies, and other biomolecules due to its emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[1] This guide provides an objective comparison of Cy5 NHS ester with its primary alternatives, supported by experimental data, to facilitate an informed decision based on both cost and performance.
Performance and Cost Comparison
A comprehensive evaluation of fluorescent dyes requires a detailed look at their photophysical properties and a pragmatic assessment of their cost. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and photostability.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield | Price (USD/1mg) |
| Cyanine5 (Cy5) NHS Ester | ~646 - 649[2][3] | ~662 - 670[2][3] | ~250,000[2][4] | ~0.2 - 0.28[2][3] | $78 - $91[2][3][5] |
| Alexa Fluor 647 NHS Ester | ~650 - 655[4][6] | ~665 - 680[4][6] | ~239,000 - 270,000[4][7] | ~0.33[4][8] | $149 - $620[6][9] |
| DyLight 649/650 NHS Ester | ~652 - 655[10][11] | ~672 - 676[10][11] | Not specified | Not specified | ~$210 - $651[11][12] |
Key Observations:
-
Cost-Effectiveness: Cyanine5 NHS ester is a significantly more budget-friendly option compared to its main competitors, particularly Alexa Fluor 647 NHS ester.[2][3][5][6][9] This cost advantage makes it an attractive choice for routine and high-throughput labeling applications.
-
Brightness: While Cy5 has a high molar extinction coefficient, Alexa Fluor 647 generally exhibits a higher fluorescence quantum yield, resulting in brighter conjugates.[4][13] The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.
-
Photostability: Alexa Fluor 647 is consistently reported to be more photostable than Cy5.[13][14][15] This increased resistance to photobleaching allows for longer exposure times during imaging and more robust data acquisition in time-lapse experiments.
-
Self-Quenching: Cy5 has a known tendency to self-quench at higher degrees of labeling (DOL), leading to a decrease in fluorescence intensity.[4][13] Alexa Fluor 647 conjugates are less prone to this effect, maintaining their brightness even at higher DOLs.[13]
Experimental Protocols
Reproducible and efficient labeling is crucial for generating reliable experimental data. Below is a detailed protocol for a typical protein labeling experiment using an NHS ester-functionalized dye.
Protocol: Antibody Labeling with Amine-Reactive Dyes
This protocol outlines the covalent labeling of an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester dye such as Cyanine5 NHS ester or its alternatives. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.[3]
Materials:
-
Antibody (or other protein) to be labeled
-
Cyanine5 NHS ester (or alternative amine-reactive dye)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[3]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[2]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris), as these will compete with the labeling reaction.[16]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]
-
Labeling Reaction:
-
Calculate the required amount of NHS ester. A molar excess of 8-10 fold of dye to protein is a common starting point for mono-labeling.[2] The following formula can be used: Weight of NHS ester (mg) = (Molar excess of dye × Weight of protein (mg) × MW of NHS ester (Da)) / MW of protein (Da)
-
While gently vortexing the protein solution, add the reactive dye solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[15]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., a desalting column).[2]
-
Collect the fractions containing the labeled antibody. The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Visualizing the Workflow and Decision-Making Process
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical considerations for selecting a fluorescent label.
Conclusion
The choice between Cyanine5 NHS ester and its alternatives is a trade-off between cost and performance. For routine, high-throughput, or budget-conscious applications where good performance is sufficient, Cy5 NHS ester presents a compelling and cost-effective solution. However, for demanding applications that require the highest sensitivity, photostability, and brightness, such as single-molecule imaging or quantitative super-resolution microscopy, the superior performance of alternatives like Alexa Fluor 647 NHS ester may justify the additional cost. By carefully considering the specific requirements of the experiment and the budget constraints, researchers can select the optimal fluorescent label to achieve their scientific goals.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Cyanine5 NHS ester , Cy5 NHS ester | AxisPharm [axispharm.com]
- 3. omichem.com [omichem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 6. Alexa Fluor 647 NHS Ester Equivalent-APDye | CAS:407627-60-5 | AxisPharm [axispharm.com]
- 7. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fr]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. medilumine.com [medilumine.com]
- 12. Thermo Scientific DyLight 650 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 13. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cancer.iu.edu [cancer.iu.edu]
- 16. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
Literature review of Cyanine5 NHS ester applications in neuroscience
Cyanine5 (Cy5) NHS ester is a widely utilized fluorescent dye in neuroscience research, prized for its far-red emission spectrum that minimizes autofluorescence from biological tissues. This guide provides a comprehensive overview of its applications, performance compared to alternatives, and detailed experimental protocols for its use in neuronal studies.
Performance Comparison: Cy5 NHS Ester vs. Alternatives
In the realm of far-red fluorescent dyes for bioconjugation, Cy5 NHS ester's primary competitor is Alexa Fluor 647 NHS ester. Both dyes are frequently used for labeling proteins, antibodies, and other biomolecules with primary amines. While spectrally similar, their performance characteristics can differ significantly, influencing the choice of dye for specific neuroscience applications.
A key consideration is the phenomenon of self-quenching, where the fluorescence of a dye decreases at high degrees of labeling (DOL). Cy5 conjugates are known to be more susceptible to self-quenching compared to Alexa Fluor 647 conjugates. This can lead to a substantial decrease in the overall fluorescence of the labeled biomolecule, particularly when a high density of fluorophores is desired. In contrast, Alexa Fluor 647 conjugates tend to exhibit less self-quenching, resulting in brighter and more reliable signals at higher DOLs.[1]
Photostability is another critical factor, especially for imaging applications that require prolonged exposure to excitation light, such as super-resolution microscopy and time-lapse imaging of live neurons. Studies have shown that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[2] This superior photostability allows for longer imaging times and the acquisition of more robust data.
However, Cy5 NHS ester remains a popular choice due to its cost-effectiveness and ready availability. For applications where high degrees of labeling are not critical and photobleaching is less of a concern, Cy5 can provide satisfactory results.
| Property | Cyanine5 (Cy5) NHS Ester | Alexa Fluor 647 NHS Ester | DyLight 649 NHS Ester |
| Excitation Maximum (nm) | ~648 | ~650 | ~652 |
| Emission Maximum (nm) | ~671 | ~668 | ~670 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 |
| Quantum Yield | Moderate | High | High |
| Photostability | Moderate | High | High |
| Self-Quenching | Prone to self-quenching at high DOL | Less prone to self-quenching | Moderate |
| pH Sensitivity | Insensitive in pH 4-10 range | Insensitive in physiological range | Insensitive in physiological range |
| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF |
Applications in Neuroscience
The versatility of Cy5 NHS ester has led to its adoption in a wide range of neuroscience applications:
-
Immunofluorescence: Labeling primary and secondary antibodies for the visualization of specific proteins in fixed neuronal cultures and brain tissue slices.
-
Neuronal Tracing: While less common than dedicated tracing dyes, Cy5 NHS ester can be used to label proteins for anterograde or retrograde tracing of neuronal pathways.
-
Super-Resolution Microscopy: Used in techniques like STORM (Stochastic Optical Reconstruction Microscopy) to achieve nanoscale resolution of synaptic structures and protein organization.
-
In Vivo Imaging: Its far-red emission makes it suitable for deep-tissue imaging in living animals with reduced background fluorescence. For instance, novel Cy5-based probes have been developed for in vivo imaging of mitochondria in the brain.
-
Flow Cytometry: Labeling cell surface markers on neurons or glia for cell sorting and analysis.
Experimental Protocols
General Protocol for Labeling Proteins with Cy5 NHS Ester
This protocol provides a general guideline for labeling proteins, such as antibodies, with Cy5 NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Cyanine5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for labeling.
-
-
Prepare the Dye Stock Solution:
-
Dissolve the Cy5 NHS ester in DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
Calculate the required amount of Cy5 NHS ester. A molar excess of the dye to the protein is typically used. The optimal ratio depends on the protein and the desired degree of labeling and should be determined empirically. A starting point is often a 10-fold molar excess.
-
Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Protocol for Labeling Neuronal Cell Surface Proteins
This protocol is adapted for labeling primary amines on the surface of live neurons.
Materials:
-
Cultured neurons
-
Sulfo-Cyanine5 NHS ester (the sulfonated form is recommended for better water solubility)
-
Live cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
Procedure:
-
Prepare Dye Solution:
-
Prepare a stock solution of Sulfo-Cy5 NHS ester in water or DMSO.
-
Dilute the stock solution in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).
-
-
Cell Labeling:
-
Wash the cultured neurons twice with pre-warmed imaging buffer.
-
Add the Sulfo-Cy5 NHS ester solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Wash the cells three times with fresh imaging buffer to remove unreacted dye.
-
-
Imaging:
-
The labeled cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy5.
-
Visualizing Experimental Workflows
DOT Script for Protein Labeling Workflow
Caption: Workflow for labeling proteins with Cy5 NHS ester.
DOT Script for Neuronal Surface Labeling Workflow
Caption: Workflow for labeling the surface of live neurons.
References
Safety Operating Guide
Proper Disposal of Cyanine5 NHS Ester Bromide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This guide provides a detailed, step-by-step procedure for the proper disposal of Cyanine5 NHS ester bromide, a fluorescent dye commonly used in bioconjugation, protein labeling, and other life science applications. Adherence to these protocols is essential for minimizing risks to personnel and the environment, and for maintaining compliance with regulatory standards.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the potential hazards associated with this compound. While the term "bromide" most likely refers to a benign counter-ion, the N-hydroxysuccinimide (NHS) ester and the cyanine (B1664457) dye core present several risks.
Identified Hazards:
Based on Safety Data Sheets (SDS) for Cyanine5 NHS ester and similar compounds, the primary hazards include:
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[1]
-
Skin Irritation: Direct contact with the skin may cause irritation.[1]
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation.[1]
-
Respiratory Tract Irritation: Inhalation of the powder or aerosols may irritate the respiratory system.[1]
-
Potential for Allergic Skin Reaction: Some individuals may develop an allergic skin reaction upon exposure.
It is crucial to handle this compound with caution. To our knowledge, the hazards of this material have not been exhaustively investigated. Therefore, treating it as a potentially hazardous chemical is the most prudent approach.[2]
Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal of this compound, the following personal protective equipment (PPE) is mandatory:
| PPE Category | Specification |
| Eye and Face Protection | Safety goggles with side-shields are required. A face shield should be worn if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any damage before use. |
| Body Protection | A laboratory coat is required. For larger quantities or increased risk of splashing, an impervious apron is recommended. |
| Respiratory Protection | When handling the powder form or if there is a risk of aerosol formation, a suitable respirator should be used. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Experimental Protocol: Neutralization of Reactive NHS Ester
The primary reactive component of this compound is the N-hydroxysuccinimide (NHS) ester group. This group is susceptible to hydrolysis, which converts it into a less reactive carboxylic acid and free NHS. This neutralization step is a critical pre-treatment before final disposal.
Objective: To hydrolyze the reactive NHS ester group of this compound to reduce its chemical reactivity.
Materials:
-
Waste this compound (solid or in solution).
-
1 M Sodium Bicarbonate (NaHCO₃) solution or a phosphate (B84403) buffer with a pH of 8.0-8.5.
-
A designated hazardous waste container, properly labeled.
-
Secondary containment (e.g., a plastic tub).
-
Stir bar and stir plate.
-
pH indicator strips.
Procedure:
-
Preparation: In a designated chemical fume hood, place the container with the this compound waste into a secondary container to contain any potential spills.
-
Neutralization: Slowly add the 1 M sodium bicarbonate solution to the waste while stirring. A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester.
-
Reaction Time: Allow the mixture to react for a minimum of one hour at room temperature. This will ensure the complete hydrolysis of the NHS ester.
-
pH Verification: After the reaction period, check the pH of the solution using a pH indicator strip. If the solution is acidic, add more sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8.5).
-
Labeling: The neutralized solution should be collected in a properly labeled hazardous waste container. The label must clearly state "Hydrolyzed this compound Waste" and list all components of the solution (e.g., water, sodium bicarbonate, N-hydroxysuccinimide, and the cyanine dye).
Disposal of Neutralized Waste and Contaminated Materials
Following the neutralization of the reactive NHS ester, the resulting chemical waste and any materials contaminated during the process must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: All neutralized this compound solutions, along with any contaminated items such as gloves, pipette tips, and weighing paper, must be collected in a designated and properly labeled hazardous waste container.
-
Container Management: Ensure the hazardous waste container is in good condition, compatible with the chemical waste, and always kept closed except when adding waste.
-
Segregation: Store the hazardous waste container in a designated, secure area, segregated from incompatible chemicals.
-
Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the collection and disposal of the hazardous waste.
-
Regulatory Compliance: All disposal activities must be in strict accordance with all local, state, and national regulations for hazardous waste. Never dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine5 NHS Ester Bromide
For researchers, scientists, and drug development professionals, the safe and effective handling of laboratory reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Cyanine5 NHS ester bromide, a fluorescent dye commonly used for labeling biomolecules. Adherence to these procedures is critical for minimizing risk and ensuring reliable results.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in either its solid, powder form or as a solution, a comprehensive personal protective equipment plan is mandatory. The intensely colored and reactive nature of this dye necessitates careful protection to avoid staining and potential health effects.[1] The following table outlines the minimum required protective gear.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For extended handling or in case of contact, double-gloving is advised. Always inspect gloves for integrity before use and wash hands after removal.[2][3] |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof.[2] A face shield should be worn over safety glasses or goggles, particularly when handling the powder form to prevent inhalation or when there is a risk of splashing from solutions.[2][3] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.[2] |
| Respiratory | Fume hood or respirator | All handling of the solid dye and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[4] It may also cause allergic skin reactions or asthma-like symptoms if inhaled.[4] The toxicological properties have not been exhaustively investigated, and therefore, it should be handled with caution.[4][5]
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation or other symptoms develop.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[4][5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[4] |
Operational Plan: Safe Handling and Disposal Workflow
A systematic approach to handling this compound, from receipt to disposal, is crucial for preventing exposure and contamination. The following workflow diagram illustrates the key steps for safe management of this chemical in the laboratory.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
